molecular formula C9H5ClFN B6206803 7-chloro-4-fluoroquinoline CAS No. 103526-68-7

7-chloro-4-fluoroquinoline

カタログ番号: B6206803
CAS番号: 103526-68-7
分子量: 181.59 g/mol
InChIキー: XFIAJKCJUZQXBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Chloro-4-fluoroquinoline is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This compound features a quinoline core substituted with chlorine and fluorine atoms at the 7 and 4 positions, respectively. These halogens are excellent handles for further synthetic elaboration, making this reagent a valuable precursor for constructing more complex molecular architectures . Its primary research application lies in the synthesis of novel pharmacologically active compounds, particularly within the fluoroquinolone antibiotic class and beyond . The 4-fluoro atom is highly reactive in nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to introduce a wide range of nitrogen-containing heterocycles, such as morpholine and piperazine, which are common motifs in drug molecules . The 7-chloro substituent can also be modified or participate in metal-catalyzed cross-coupling reactions, enabling extensive diversification of the quinoline scaffold . This capability for sequential, regioselective functionalization makes 7-chloro-4-fluoroquinoline an exceptionally versatile intermediate for generating compound libraries in the search for new therapeutic agents with potential antibacterial, anticancer, and antifungal properties . Handling and Usage Note: This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) must be consulted and adhered to by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-chloro-4-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIAJKCJUZQXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A High-Fidelity Technical Guide to 7-Chloro-4-fluoroquinoline: Structure, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 4-aminoquinoline scaffold remains a cornerstone for developing antimalarial, antiviral, and antiparasitic therapeutics. Historically, the synthesis of these agents relied on 4,7-dichloroquinoline. However, the modern transition toward 7-chloro-4-fluoroquinoline (CAS: 103526-68-7)[1] has revolutionized the efficiency of late-stage functionalization. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic advantages, and validated synthetic protocols of 7-chloro-4-fluoroquinoline, providing drug development professionals with a definitive guide to leveraging this privileged building block.

Physicochemical Profiling & Structural Data

Before deploying any building block in a synthetic route, a rigorous understanding of its baseline properties is required. The dual-halogenated nature of this quinoline creates a highly specific electronic environment.

PropertyValueRationale / Significance
Chemical Name 7-Chloro-4-fluoroquinolineCore azaarene structure with orthogonal halogen reactivity.
CAS Number 103526-68-7Primary identifier for regulatory and procurement tracking[1].
Molecular Formula C9H5ClFNDictates the exact mass and isotopic distribution patterns.
Molecular Weight 181.59 g/mol Critical for precise stoichiometric calculations in micro-scale reactions[2].
Hazard Classification Acute Tox. 4, Skin Irrit. 2Mandates the use of fume hoods and appropriate PPE during handling[1].

Mechanistic Rationale: The Superiority of the 4-Fluoro Electrophile

The strategic choice to use 7-chloro-4-fluoroquinoline over its 4,7-dichloro counterpart is rooted in the kinetics of Nucleophilic Aromatic Substitution (S_NAr).

Causality of Reactivity

In S_NAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex. The C4 position of the quinoline ring is already electron-deficient due to the resonance withdrawal by the endocyclic nitrogen. The introduction of a fluorine atom at C4 drastically amplifies this electrophilicity via a strong inductive effect (-I effect).

Furthermore, while fluorine is a poor leaving group in aliphatic S_N1/S_N2 reactions, it is an exceptional leaving group in S_NAr . The highly polarized C-F bond stabilizes the transition state, allowing the reaction to proceed at lower temperatures and with higher yields than the corresponding C-Cl bond. Because the C7 chlorine lacks the direct resonance activation of the ring nitrogen and the extreme electronegativity of fluorine, the reaction is entirely regioselective for the C4 position.

SNAr_Mechanism A 7-Chloro-4-fluoroquinoline (Highly Electrophilic C4) C Meisenheimer Complex (Stabilized by Ring N) A->C Nucleophilic Attack B Amine Nucleophile (e.g., R-NH2) B->C D 4-Amino-7-chloroquinoline (Target API Scaffold) C->D Rapid Elimination E Fluoride Ion (F-) (Excellent S_NAr Leaving Group) C->E

Figure 1: Regioselective SNAr mechanism of 7-chloro-4-fluoroquinoline via Meisenheimer complex.

Validated Synthetic Methodologies

Protocol A: De Novo Synthesis via Concerted Nucleophilic Fluorination

Historically, fluorinating electron-deficient azaarenes was challenging due to the stability of the intermediate, which favored fluoride elimination over hydride elimination. A modern, highly efficient approach utilizes an asynchronous concerted F–-e–-H+ transfer[3].

Self-Validating Step-by-Step Workflow:

  • Reagent Preparation: Dissolve the 7-chloroquinoline precursor in an anhydrous, polar aprotic solvent (e.g., Acetonitrile) under an inert argon atmosphere. Causality: Moisture must be excluded to prevent competitive nucleophilic attack by hydroxide ions.

  • Fluoride Source Addition: Introduce a nucleophilic fluoride source (e.g., AgF) alongside an appropriate oxidant. Causality: The oxidant facilitates the single-electron transfer necessary to bypass the traditional Meisenheimer trap, enabling direct C-H fluorination[3].

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is deemed complete when the precursor mass (M) shifts entirely to (M+18) Da, corresponding to the substitution of H (1 Da) with F (19 Da).

  • Isolation: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography to yield pure 7-chloro-4-fluoroquinoline.

Protocol B: Synthesis of Cymanquine Derivatives (Antimalarial APIs)

7-Chloro-4-fluoroquinoline is the premier electrophile for synthesizing cymanquine—a potent organometallic antimalarial agent that overcomes chloroquine resistance[4].

Self-Validating Step-by-Step Workflow:

  • Solvent Degassing: Add 2 mL of dry propanol to a Schlenk flask and degas via three freeze-pump-thaw cycles. Causality: Propanol provides a boiling point (97 °C) perfectly tuned for the activation energy of this specific S_NAr, while degassing prevents the oxidative degradation of the delicate aminomethylcymantrene precursor[4].

  • Reagent Mixing: Add α-aminomethyl-(N,N-dimethylaminomethyl)cymantrene (1.0 eq) and 7-chloro-4-fluoroquinoline (1.05 eq) to the degassed propanol. Causality: A slight excess of the fluoroquinoline ensures complete consumption of the highly valuable organometallic amine.

  • Reflux: Heat the solution to reflux under a nitrogen atmosphere overnight.

  • IPC: Perform TLC (1:9 Ethyl Acetate:Hexanes). Validation: The disappearance of the highly UV-active 7-chloro-4-fluoroquinoline spot (Rf ~0.6) confirms successful coupling.

  • Purification: Remove the solvent under reduced pressure and isolate the light brown powder via column chromatography[4].

Cymanquine_Workflow Step1 1. Degas Propanol (Prevents Amine Oxidation) Step2 2. Add Aminomethylcymantrene + 7-Chloro-4-fluoroquinoline Step1->Step2 Step3 3. Reflux under N2 (Overnight) (Overcomes S_NAr Activation Energy) Step2->Step3 Step4 4. IPC: TLC / LC-MS (Validates Precursor Consumption) Step3->Step4 Step5 5. Solvent Evaporation & Silica Gel Chromatography Step4->Step5 Step6 6. Pure Cymanquine Derivative (Target Antimalarial API) Step5->Step6

Figure 2: Step-by-step synthetic workflow for cymanquine derivatives via regioselective SNAr.

Advanced Applications in Drug Discovery

Beyond antimalarials, the reactivity of 7-chloro-4-fluoroquinoline is heavily exploited in the development of treatments for neglected tropical diseases.

Anti-Chagasic Agents: Researchers have successfully coupled 7-chloro-4-fluoroquinoline with 3-nitro-1H-1,2,4-triazole-based aliphatic amines to synthesize potent anti-trypanosomal compounds. In these studies, the 4-fluoro leaving group was critical; attempts to synthesize similar analogs using less reactive precursors often resulted in failure or required harsh conditions that degraded the triazole pharmacophore. The resulting 4-aminoquinoline derivatives exhibited IC50 values against T. cruzi amastigotes ranging from 40 nM to 1.97 μM, demonstrating massive improvements in selectivity indices compared to reference drugs like benznidazole[5].

Hydroxychloroquine Analogs: While traditional industrial syntheses of hydroxychloroquine utilize 4,7-dichloroquinoline[6], modern micro-scale discovery chemistry often substitutes 7-chloro-4-fluoroquinoline to rapidly generate libraries of hydroxychloroquine analogs. The enhanced reaction kinetics allow for high-throughput screening of various amine side-chains without the need for specialized high-pressure reactors.

References

  • NextSDS. "7-chloro-4-fluoroquinoline — Chemical Substance Information." NextSDS Substance Database.
  • PubChemLite. "7-chloro-4-fluoroquinoline (C9H5ClFN)." University of Luxembourg.
  • Journal of the American Chemical Society. "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines." ACS Publications.
  • ChemicalBook. "Hydroxychloroquine | 118-42-3." ChemicalBook.
  • ResearchGate. "Comparative atom-based 3D QSAR study of 3-nitro-1H-1,2,4triazole-based aliphatic and aromatic amines analogs for its anti-trypanosomal activities." ResearchGate.
  • Google Patents. "US10512652B2 - Use of cymanquine compounds as antimalarial agents." Google Patents.

Sources

physical and chemical properties of 7-chloro-4-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Chloro-4-fluoroquinoline: Properties, Characterization, and Applications

Abstract

7-Chloro-4-fluoroquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a member of the quinoline family, its scaffold is a "privileged structure," forming the core of numerous therapeutic agents.[1] The specific placement of a chlorine atom at the 7-position and a highly reactive fluorine atom at the 4-position makes it a versatile and valuable intermediate for the synthesis of a new generation of pharmaceuticals, including potential anticancer, antimalarial, and antibacterial agents.[2][3][4] This technical guide provides a comprehensive overview of the , detailed protocols for its analytical characterization, insights into its chemical reactivity, and a discussion of its applications in drug discovery and development.

Introduction to the 7-Chloroquinoline Scaffold

The quinoline ring system is a foundational motif in drug development, renowned for its ability to interact with a wide range of biological targets. Historically, the 7-chloroquinoline core is most famously associated with the antimalarial drug chloroquine.[1] Modern research has expanded its utility, with derivatives showing promise as kinase inhibitors for cancer therapy and as novel antimicrobial agents.[3][5][6]

The subject of this guide, 7-chloro-4-fluoroquinoline, combines the stability and electronic influence of the C7-chloro substituent with a synthetically useful C4-fluoro substituent. The fluorine atom at the 4-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a feature that is central to its role as a chemical building block.[7][8]

Caption: Chemical structure of 7-chloro-4-fluoroquinoline.

Physicochemical Properties

The physical properties of 7-chloro-4-fluoroquinoline define its behavior in various chemical and biological systems, influencing everything from reaction solvent choice to formulation development. The data presented below is compiled from various chemical databases and predictive models.

PropertyValueSource(s)
Molecular Formula C₉H₅ClFN[9][10]
Molecular Weight 181.59 g/mol [10]
Appearance Solid
CAS Number 103526-68-7[10]
Monoisotopic Mass 181.00946 Da[9]
Predicted XlogP 3.0[9]
Melting Point 73.5-74 °C (for isomer 4-Chloro-7-fluoroquinoline)[11]
Boiling Point 259.9 ± 20.0 °C (Predicted for isomer 4-Chloro-7-fluoroquinoline)[11]
Solubility Slightly soluble in Chloroform, Methanol (data for isomer 4-Chloro-7-fluoroquinoline)[11]

Note: Some physical data, such as melting and boiling points, are reported for the closely related isomer 4-chloro-7-fluoroquinoline due to a lack of specific experimental data for the 7-chloro-4-fluoro isomer. These values should be considered indicative.

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are critical in scientific research. This section outlines the standard analytical methodologies for characterizing 7-chloro-4-fluoroquinoline, explaining the causality behind the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[12] For 7-chloro-4-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete structural picture.

Expected ¹H NMR Spectral Features: The proton spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm).[12] The protons on the quinoline ring system are chemically distinct and will exhibit complex splitting patterns due to spin-spin coupling.[13]

  • H2: Expected to be the most downfield proton (deshielded) due to its proximity to the electronegative nitrogen atom.[13]

  • H3: Coupled to H2, appearing as a doublet.

  • H5, H6, H8: These protons on the carbocyclic ring will show splitting patterns consistent with their relative positions, influenced by the chloro-substituent at C7.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure the sample is fully dissolved to form a clear, homogenous solution.[12]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Interpretation: Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling constants (J-values) to assign each proton to its position on the quinoline ring. Two-dimensional techniques like COSY can be used to confirm proton-proton connectivities.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed.[15]

  • Accurate Mass: The monoisotopic mass is calculated to be 181.00946 Da.[9] HRMS analysis should yield a value within a few parts per million (ppm) of this theoretical mass.

Analytical_Workflow substance Sample of 7-Chloro-4-fluoroquinoline nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) substance->nmr ms LC-MS / HRMS substance->ms ir FT-IR Spectroscopy substance->ir hplc HPLC-UV/FLD Purity Analysis substance->hplc structure Structural Confirmation & Purity Assessment nmr->structure ms->structure ir->structure hplc->structure

Caption: A typical analytical workflow for the characterization of 7-chloro-4-fluoroquinoline.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active compounds.[16][17]

Step-by-Step Protocol for HPLC Purity Analysis:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective for separating quinoline derivatives.[18]

  • Detection: UV detection is standard, often monitored at a wavelength around 280 nm where the quinoline chromophore absorbs strongly.[17] Fluorescence detection can also be employed for higher sensitivity, as fluoroquinolones are often naturally fluorescent.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject 5-10 µL of the sample and run the gradient method. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Chemical Reactivity and Synthetic Utility

The reactivity of 7-chloro-4-fluoroquinoline is dominated by the susceptibility of the C4 position to nucleophilic attack. The electron-withdrawing nature of the ring nitrogen and the excellent leaving group ability of fluoride make this position highly activated for SNAr reactions.[2][19]

Key Reaction: Nucleophilic Aromatic Substitution (SNAr) This is the most important reaction for this scaffold. A wide variety of nucleophiles, such as amines, alcohols, and thiols, can readily displace the fluorine atom to create diverse libraries of 4-substituted-7-chloroquinolines.[20][21] This reaction is foundational for building more complex molecules with desired biological activities.[6][22]

SNAr_Reaction reactant 7-Chloro-4-fluoroquinoline conditions Base, Solvent (e.g., K₂CO₃, DMSO) reactant->conditions nucleophile + Nu-H (e.g., R₂NH, R-OH, R-SH) nucleophile->conditions product 4-Nu-7-chloroquinoline conditions->product

Caption: General scheme for the SNAr reaction of 7-chloro-4-fluoroquinoline.

This synthetic versatility allows researchers to systematically modify the C4 substituent to optimize properties like target binding, solubility, and metabolic stability, a core principle of modern drug design.

Applications in Research and Drug Development

7-Chloro-4-fluoroquinoline is not an end-product therapeutic but rather a high-value starting material or intermediate. Its derivatives are actively being investigated across multiple therapeutic areas.

  • Anticancer Agents: The quinoline scaffold is present in several approved kinase inhibitors. By introducing varied substituents at the 4-position, researchers can design new molecules that target specific signaling pathways implicated in cancer cell proliferation and survival.[3][5][23]

  • Antimalarial Drugs: Building on the legacy of chloroquine, new 7-chloroquinoline derivatives are being synthesized to combat drug-resistant strains of the malaria parasite.[22]

  • Antibacterial Agents: The molecule serves as a precursor for novel fluoroquinolone-type antibiotics, where modifications can tune the antibacterial spectrum and overcome existing resistance mechanisms.[4]

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, 7-chloro-4-fluoroquinoline must be handled with appropriate caution.[24] The information below is based on general safety guidelines for related chemical structures.

PrecautionGuidelineSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[25][26]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[27][28]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[25]
First Aid (Skin) Remove contaminated clothing. Wash skin thoroughly with soap and water.[25]
First Aid (Ingestion) Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[25][27]

This material should be considered hazardous until comprehensive toxicological data is available. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

7-Chloro-4-fluoroquinoline stands out as a strategically important heterocyclic building block. Its well-defined physicochemical properties, predictable reactivity—centered on the SNAr displacement of the C4-fluorine—and its link to scaffolds of proven biological relevance make it an invaluable tool for researchers in medicinal chemistry and drug development. The systematic application of modern analytical techniques ensures its quality and facilitates its use in the rational design and synthesis of next-generation therapeutic agents.

References

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  • Gomha, S. M., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56, 2191–2200. Available at: [Link]

  • Williamson, R. T., & Seaton, P. J. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-5. Available at: [Link]

  • ChemBK. (n.d.). 4-Chloro-7-fluoroquinoline. Retrieved from [Link]

  • Al-Ghananaeem, A. et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available at: [Link]

  • Lestari, M. L. A. D., & Martono, S. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Indonesian Journal of Pharmacy. Available at: [Link]

  • Tran, T. T. H., et al. (2020). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PMC. Available at: [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. Available at: [Link]

  • PubChemLite. (n.d.). 7-chloro-4-fluoroquinoline (C9H5ClFN). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. Available at: [Link]

  • PMC. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]

  • precisionFDA. (n.d.). 7-CHLORO-4-AMINOQUINOLINE. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 391-82-2 | 4-Chloro-7-fluoroquinoline | MFCD00153094. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0071 - QUINOLINE. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Available at: [Link]

  • SBL. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved from [Link]

  • Rudrapal, M., et al. (2010). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. International Journal of ChemTech Research, 2(3), 1606-1612. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2). Available at: [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • PMC. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Available at: [Link]

  • ACS Publications. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • NJ.gov. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]

  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Available at: [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica, 60(3), 237-54. Available at: [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

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Sources

The Solubility Profile of 7-Chloro-4-fluoroquinoline in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-4-fluoroquinoline (CAS: 103526-68-7) is a highly versatile halogenated heteroaromatic building block widely utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of antimalarial drugs (such as cymanquine derivatives)[1] and novel anti-Chagasic agents[2]. Because the fluorine atom at the C4 position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ), understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction kinetics, designing purification workflows, and formulating biological assays.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of 7-chloro-4-fluoroquinoline, grounded in thermodynamic principles, empirical solvent behaviors, and validated experimental methodologies.

Physicochemical Properties & Theoretical Solvation Framework

Molecular Characteristics

7-Chloro-4-fluoroquinoline ( C9​H5​ClFN , MW: 181.59 g/mol ) is a crystalline solid at room temperature[3]. Its structure consists of a planar, electron-deficient quinoline core substituted with two halogens. This configuration imparts significant lipophilicity while maintaining a distinct dipole moment due to the electronegativity of the fluorine and chlorine atoms relative to the nitrogen heteroatom.

Hansen Solubility Parameters (HSP) Analysis

To predict and explain the solubility of 7-chloro-4-fluoroquinoline, we apply the Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy density of a solvent or solute into three intermolecular interactions:

  • δD​ (Dispersion forces): High for the quinoline core due to the polarizable π -electron system and the heavy chlorine atom.

  • δP​ (Polar forces): Moderate to high, driven by the asymmetric distribution of electronegative halogens.

  • δH​ (Hydrogen bonding): Low to moderate. The molecule acts strictly as a hydrogen bond acceptor (via the quinoline nitrogen and halogens) but lacks any hydrogen bond donor capacity[4].

Unsubstituted quinoline possesses HSP values of approximately δD​=20.5 , δP​=5.6 , and δH​=5.7 MPa0.5 [5]. The addition of the chloro and fluoro substituents slightly increases δD​ and δP​ . Consequently, 7-chloro-4-fluoroquinoline exhibits maximal solubility in solvents that closely match this coordinate space—specifically, polar aprotic solvents and halogenated hydrocarbons.

G A 7-Chloro-4-fluoroquinoline (Solid State) B Solvation in Organic Solvent A->B Dissolution C Polar Aprotic (DMSO, DMF) High Solubility B->C High δP / δH match D Non-Polar (Hexanes) Low Solubility B->D Low δP match E SNAr Reaction (Nucleophilic Attack) C->E Stabilizes Transition State

Thermodynamic solvation pathways and their impact on SNAr reactivity for 7-chloro-4-fluoroquinoline.

Empirical Solubility Data in Key Organic Solvents

Based on its physicochemical profile and documented synthetic applications, the solubility of 7-chloro-4-fluoroquinoline can be categorized across different solvent classes. The data below synthesizes expected solubility ranges to guide solvent selection for synthesis and purification.

Table 1: Solubility Matrix of 7-Chloro-4-fluoroquinoline at 25°C

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated SolubilityPractical Application in Workflows
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>100 mg/mL)Preparation of high-concentration stock solutions for in vitro biological assays; SN​Ar reaction medium.
Halogenated Dichloromethane (DCM)8.9High (>50 mg/mL)Liquid-liquid extractions (aqueous/organic phase separation); loading solvent for silica gel chromatography.
Polar Protic Propanol / Methanol20.1 / 32.7Moderate (20 - 50 mg/mL)Refluxing solvent for amine coupling. Product often precipitates upon cooling, aiding in isolation[1].
Aromatic Toluene2.4Moderate (10 - 30 mg/mL)High-temperature reflux reactions where water removal (Dean-Stark) is required.
Non-Polar Hexanes / Heptane1.9Low (<5 mg/mL)Used as an anti-solvent to induce crystallization or as a mobile phase component in normal-phase chromatography.

Expert Insight: In the synthesis of cymanquine, researchers specifically utilized dry, degassed propanol as the solvent for reacting 7-chloro-4-fluoroquinoline with an amine. The moderate room-temperature solubility of the quinoline in propanol allows it to fully dissolve under reflux conditions, while enabling the less soluble coupled product to be easily purified via subsequent chromatography or precipitation[1].

Experimental Methodology: Determining Equilibrium Solubility

To accurately profile the solubility of 7-chloro-4-fluoroquinoline for formulation or kinetic studies, researchers must rely on self-validating empirical protocols. The Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 7-chloro-4-fluoroquinoline (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced photodegradation of the halogenated quinoline.

  • Add 2.0 mL of the target organic solvent (e.g., DMSO, Methanol, or DCM).

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate solubility readings.

Step 2: Isothermal Equilibration 4. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. 5. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, preventing false readings from temporary supersaturation.

Step 3: Phase Separation 6. Remove the vial and centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. 7. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and highly compatible with harsh organic solvents like DCM and DMSO. Nylon filters must be avoided as they can adsorb lipophilic heteroaromatics, leading to under-reporting of solubility.

Step 4: Dilution and HPLC-UV Analysis 8. Dilute the filtered aliquot by a known factor (e.g., 1:100 or 1:1000) using the HPLC mobile phase to ensure the concentration falls within the linear range of the detector. 9. Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to the λmax​ of the quinoline core (typically ~254 nm or ~330 nm). 10. Calculate the exact concentration by comparing the peak area against a pre-established multi-point calibration curve of 7-chloro-4-fluoroquinoline.

Workflow Step1 1. Excess Solute Addition (7-chloro-4-fluoroquinoline + Solvent) Step2 2. Isothermal Equilibration (Shake at 25°C for 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & PTFE Filtration) Step2->Step3 Step4 4. Serial Dilution (Using Mobile Phase) Step3->Step4 Step5 5. HPLC-UV Quantification (vs. Standard Curve) Step4->Step5

Standardized shake-flask methodology for determining the equilibrium solubility of APIs.

Practical Applications in Drug Development

The solubility profile of 7-chloro-4-fluoroquinoline directly dictates its utility in drug discovery pipelines:

  • Anti-Malarial Synthesis: When synthesizing cymanquine and pseudo-cymanquine analogs, the high solubility of 7-chloro-4-fluoroquinoline in moderately polar solvents allows for efficient coupling with aminomethylcymantrene derivatives. The reaction is typically driven to completion by refluxing in propanol, followed by solvent removal under reduced pressure and purification via silica gel chromatography using an ethyl acetate/hexanes gradient[1].

  • Anti-Chagasic Agent Development: In the synthesis of 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines, 7-chloro-4-fluoroquinoline acts as a highly reactive electrophile. The reactions are often carried out in anhydrous polar aprotic solvents to maximize the solubility of both the quinoline and the nucleophilic triazole derivatives, thereby stabilizing the Meisenheimer intermediate during the substitution of the C4-fluorine[2].

Conclusion

7-Chloro-4-fluoroquinoline is a lipophilic, halogenated heteroaromatic compound with a predictable solubility profile governed by its Hansen Solubility Parameters. It exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and halogenated solvents (DCM), moderate solubility in alcohols (propanol, methanol), and poor solubility in non-polar alkanes (hexanes). By leveraging this solubility gradient, chemists can intelligently design reaction conditions, optimize liquid-liquid extractions, and streamline crystallization processes in the development of novel therapeutics.

References

  • PubChem. "7-chloro-4-fluoroquinoline (C9H5ClFN)". National Center for Biotechnology Information. Available at:[Link]

  • Biot, C., et al. "Use of cymanquine compounds as antimalarial agents". US Patent 10512652B2, Google Patents.
  • Papadopoulou, M. V., et al. "Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents". Antimicrobial Agents and Chemotherapy, PMC/NIH. Available at:[Link]

  • Abbott, S. "Hansen Solubility Parameters Basics". Practical Solubility Science. Available at:[Link]

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Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 7-Chloro-4-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. Among its many derivatives, 7-chloro-4-fluoroquinoline stands out as a critical intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a chlorine atom at the 7-position and a fluorine atom at the 4-position, imparts distinct physicochemical properties that are leveraged in the development of antimalarials, antibacterials, and kinase inhibitors.

A thorough understanding of the analytical characteristics of 7-chloro-4-fluoroquinoline is paramount for researchers to ensure reaction monitoring, quality control, and structural confirmation. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this pivotal compound. The information presented herein is a synthesis of established principles of spectroscopic analysis and data from closely related analogs, offering a robust predictive framework for scientists working with this molecule.

I. Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 7-chloro-4-fluoroquinoline. The presence of halogen atoms (chlorine and fluorine) results in a characteristic isotopic pattern and predictable fragmentation pathways.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 7-chloro-4-fluoroquinoline is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.

Fragment Ion Proposed Structure Predicted m/z Key Fragmentation Pathway
[M]⁺C₉H₅ClFN181/183Molecular Ion
[M-HCN]⁺C₈H₄ClF154/156Loss of hydrogen cyanide from the quinoline ring
[M-Cl]⁺C₉H₅FN146Loss of a chlorine radical
[C₇H₄F]⁺Fluorobenzonitrile cation121Fragmentation of the quinoline ring
Fragmentation Pathway Logic

The fragmentation of the 7-chloro-4-fluoroquinoline molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The initial loss of a stable neutral molecule like hydrogen cyanide (HCN) is a common fragmentation route for nitrogen-containing heterocyclic aromatic compounds. The cleavage of the carbon-chlorine bond is also a probable event, leading to the formation of a cation at m/z 146. Further fragmentation of the quinoline ring system can lead to smaller, stable aromatic fragments.

M [C₉H₅ClFN]⁺˙ m/z 181/183 frag1 [C₈H₄ClF]⁺˙ m/z 154/156 M->frag1 - HCN frag2 [C₉H₅FN]⁺ m/z 146 M->frag2 - Cl• frag3 [C₇H₄F]⁺ m/z 121 frag1->frag3 - Cl•, -C₂H₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 7-chloro-4-fluoroquinoline.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum for 7-chloro-4-fluoroquinoline.

  • Sample Preparation:

    • Dissolve approximately 1-2 mg of 7-chloro-4-fluoroquinoline in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is fully dissolved to prevent any solid material from entering the instrument.

  • Instrument Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-300

    • Scan Rate: 1 scan/second

    • Inlet System: Direct insertion probe or GC inlet. For GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program.

  • Data Acquisition:

    • Introduce a small amount of the prepared sample solution into the mass spectrometer.

    • Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the molecular ion peaks (M⁺ and M+2) and confirm the characteristic 3:1 isotopic ratio for chlorine.

    • Identify and analyze the major fragment ions to propose and confirm the fragmentation pathway.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of 7-chloro-4-fluoroquinoline, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted based on the analysis of the closely related 4,7-dichloroquinoline[1][2][3][4]. The substitution of chlorine with a more electronegative fluorine at the C4 position is expected to cause a downfield shift for adjacent protons, particularly H-3 and H-5. The coupling constants are also influenced by the presence of the fluorine atom.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~ 8.80dJ(H2-H3) ≈ 5.0
H-3~ 7.30ddJ(H3-H2) ≈ 5.0, J(H3-F4) ≈ 8.0
H-5~ 8.20dJ(H5-H6) ≈ 9.0
H-6~ 7.55ddJ(H6-H5) ≈ 9.0, J(H6-H8) ≈ 2.0
H-8~ 8.10dJ(H8-H6) ≈ 2.0
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on data for substituted quinolines and take into account the electronegativity and coupling effects of the chlorine and fluorine substituents[5]. The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons will show smaller, through-bond couplings.

Carbon Predicted Chemical Shift (δ, ppm) Predicted ¹JCF (Hz)
C-2~ 151-
C-3~ 110~ 15
C-4~ 160~ 250
C-4a~ 123~ 10
C-5~ 128~ 5
C-6~ 126-
C-7~ 138-
C-8~ 120-
C-8a~ 149-
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C4 position. The chemical shift is predicted based on typical values for fluoroaromatic compounds[6][7]. This signal will be split by the adjacent proton (H-3).

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F-4~ -120dJ(F4-H3) ≈ 8.0
Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra of 7-chloro-4-fluoroquinoline.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 7-chloro-4-fluoroquinoline into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio.

    • Acquire the proton-coupled ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm).

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 acquire_f19 Acquire ¹⁹F Spectrum acquire_c13->acquire_f19 ft Fourier Transform acquire_f19->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectra calibrate->analyze

Caption: Standard Experimental Workflow for NMR Analysis.

III. Conclusion

The predicted mass spectrometry and NMR data presented in this guide provide a robust analytical framework for researchers working with 7-chloro-4-fluoroquinoline. The characteristic isotopic pattern in the mass spectrum, coupled with the predictable fragmentation, allows for confident identification. The detailed NMR analysis, including predicted chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, offers a powerful tool for structural verification and purity assessment. By following the outlined experimental protocols, scientists can reliably obtain high-quality spectroscopic data, ensuring the integrity of their research and accelerating the development of novel quinoline-based compounds.

IV. References

  • 4,7-Dichloroquinoline. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link]

  • 4,7-Dichloroquinoline. PubChem. [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 32(12), 934-941. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. LGC. [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC bioinformatics, 8, 105. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • NMR Sample Preparation. University of Vienna. [Link]

  • Scheubert, K., Hufsky, F., & Böcker, S. (2013). Computational mass spectrometry for small molecules. Journal of cheminformatics, 5(1), 12. [Link]

  • NMR Sample Preparation. University of Notre Dame. [Link]

  • McCullagh, M., et al. (2011). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]

  • Abd El-Kareem, M. S. M., et al. (2009). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. IAEA-INIS. [Link]

  • Prakash, G. K. S., et al. (2002). Stable Carbocations. 317. Calculated and experimental 13C NMR chemical shifts and their correlation in substituted 2-fluorenyl, 2-(9,10-dihydrophenanthrenyl), and 2-phenanthrenyl cations. The Journal of Organic Chemistry, 67(11), 3789-3794. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Dietschreit, J. C. B., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]

  • Lin, A., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5821-5830. [Link]

  • Emsley, J. W., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8035–8044. [Link]

  • Abd El-Kareem, M. S. M., et al. (2009). Mass spectrometric study of some fluoroquinolone drugs using electron ionization and chemical ionization techniques in combination with semi-empirical calculations. IAEA-INIS. [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(1), 52-60. [Link]

  • Mifkovic, A. M., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 24(8), 1354-1365. [Link]

  • 7-Chloro-4-hydrazinoquinoline. SpectraBase. [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8035–8044. [Link]

  • Zhang, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 5924783. [Link]

  • Hein, S. M., et al. (2015). Use of 1H, 13C, and 19F NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 92(4), 700-704. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Bikas, R., et al. (2018). Selective turn-on sensing of fluoroquinolone drugs by zinc complexes of amide-based ligands. Journal of Chemical Sciences, 130(1), 1-11. [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

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The 7-Chloro-4-fluoroquinoline Scaffold: A Privileged Electrophile for Next-Generation Antiparasitic and Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline nucleus remains one of the most versatile pharmacophores, particularly in the development of anti-infective agents. 7-Chloro-4-fluoroquinoline (Molecular Formula: C9H5ClFN)[1] has emerged as a critical building block for synthesizing novel therapeutics[2]. This technical guide explores the dual utility of this molecule: the 7-chloroquinoline moiety acts as a proven pharmacophore for targeting parasitic hemozoin biocrystallization, while the 4-fluoro substitution serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[3]. By leveraging this unique reactivity, researchers can efficiently conjugate the quinoline core with various aliphatic and aromatic amines to develop potent anti-trypanosomal and antimalarial agents[4],[5].

Chemical Rationale: The Superiority of the 4-Fluoro Leaving Group

A fundamental question in synthetic design is the choice of electrophile. Why utilize 7-chloro-4-fluoroquinoline rather than the more common and inexpensive 4,7-dichloroquinoline? The causality lies in the transition state thermodynamics of the SNAr reaction.

Fluorine’s extreme electronegativity strongly polarizes the C4–F bond, withdrawing electron density from the C4 position. During nucleophilic attack by an amine, this polarization stabilizes the anionic Meisenheimer intermediate[3]. Because the rate-determining step in SNAr is typically the formation of this intermediate rather than the elimination of the leaving group, the highly electronegative fluorine drastically lowers the activation energy. This allows researchers to couple sterically hindered or electronically deactivated amines under remarkably mild conditions—often avoiding the need for harsh palladium or copper catalysts[6].

SNAr_Workflow Step1 7-Chloro-4-fluoroquinoline + Amine Nucleophile Step2 Reflux in Degassed Propanol (12-18 hours) Step1->Step2 SNAr Initiation Step3 TLC Validation (Disappearance of Fluoro-precursor) Step2->Step3 In-process Control Step4 Solvent Removal & Silica Gel Chromatography Step3->Step4 Workup Step5 Product Confirmation (19F-NMR loss, LC-MS mass shift) Step4->Step5 Final Validation

Workflow for the nucleophilic aromatic substitution (SNAr) of 7-chloro-4-fluoroquinoline.

Biological Application I: Anti-Trypanosomal Agents

Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei rhodesiense) require urgent therapeutic innovation due to the high toxicity and resistance profiles of current drugs like Nifurtimox[4].

By coupling 7-chloro-4-fluoroquinoline with 3-nitro-1H-1,2,4-triazole-based or 2-nitroimidazole-based amines, researchers have developed highly selective anti-Chagasic agents[4].

Mechanistic Causality: Classical nitroheterocycles often induce oxidative stress via a "futile cycle" that generates superoxide anions, leading to severe host toxicity[4]. However, the novel quinoline conjugates are specifically designed to be activated by a Type I Nitroreductase (NTR) —an enzyme present in trypanosomes but largely absent in mammalian host cells[4]. The parasite-specific NTR catalyzes a series of 2-electron reductions, resulting in the fragmentation of the heterocyclic ring and the generation of highly localized toxic metabolites, thereby ensuring targeted parasitic death with a high Selectivity Index (SI)[4].

NTR_Pathway Prodrug Nitroheterocycle-Quinoline Conjugate Enzyme Type I Nitroreductase (NTR) (Parasite Specific) Prodrug->Enzyme Parasitic Uptake Reduction 2-Electron Reduction Cascade Enzyme->Reduction Enzymatic Catalysis Toxicity Ring Fragmentation & Toxic Metabolites Reduction->Toxicity Irreversible Activation Outcome Targeted Parasite Death (T. cruzi / L. donovani) Toxicity->Outcome Cytotoxic Stress

Mechanism of action for nitroheterocycle-quinoline prodrugs via parasite-specific NTR activation.

Quantitative Data: Anti-Parasitic Efficacy

Data summarized from in vitro evaluations of quinoline-nitroheterocycle conjugates[7],[4].

CompoundTarget ParasiteIC50 (µM)Selectivity Index (SI)Activity Classification
Compound 18 (Quinoline-Triazole)T. cruzi< 4.0> 50Active
Compound 18 (Quinoline-Triazole)L. donovani< 1.0> 20Active
Nifurtimox (Clinical Control)T. cruzi~ 5.0N/AModerately Active

Biological Application II: Organometallic Antimalarials (Cymanquines)

The rise of multi-drug resistant Plasmodium falciparum necessitates novel structural classes. 7-chloro-4-fluoroquinoline is utilized as the primary electrophile to synthesize Pseudo-Cymanquine , an organometallic manganese complex, by reacting it with α-aminomethyl-(N,N-dimethylaminomethyl)cymantrene[5].

Mechanistic Causality: The incorporation of the bulky, lipophilic cymantrene core enhances membrane permeability and alters the electronic distribution of the quinoline ring. While the 7-chloroquinoline moiety continues to inhibit hemozoin formation within the parasite's digestive vacuole, testing against transgenic strains (e.g., D10 ydhod) suggests secondary involvement in disrupting the parasite's electron transport chain (ETC)[5].

Quantitative Data: Antimalarial Efficacy

Data summarized from evaluations of Pseudo-Cymanquine[5].

CompoundP. falciparum StrainResistance ProfileEC50 (nM)Target Implication
Pseudo-Cymanquine Dd2Multi-drug resistant64.4Hemozoin / General
Pseudo-Cymanquine D10 ydhodTransgenic (ETC altered)~ 322.0Electron Transport Chain
Atovaquone (Control)D10 ydhodTransgenic (ETC altered)> 2000-fold shiftETC Inhibitor

Validated Experimental Methodologies

Protocol A: Self-Validating SNAr Synthesis of Quinoline Conjugates

This protocol outlines the coupling of 7-chloro-4-fluoroquinoline with a primary amine (e.g., aminomethylcymantrene)[5].

  • Preparation: Dissolve the amine nucleophile (1.0 eq, e.g., 0.429 mmol) in 5 mL of dry, degassed propanol under a nitrogen atmosphere[5].

  • Electrophile Addition: Add 7-chloro-4-fluoroquinoline (1.05 eq, e.g., 0.450 mmol) to the solution[5]. Causality: A slight excess of the fluoroquinoline ensures complete consumption of the valuable amine.

  • Reaction: Reflux the mixture under nitrogen overnight (12–18 hours)[5].

  • Self-Validation Checkpoint (In-Process): Monitor via Thin Layer Chromatography (TLC). The highly electronegative fluorine atom makes the starting material significantly less polar than the aminated product. A complete shift to a lower Rf value confirms full conversion.

  • Workup: Remove the solvent under reduced pressure. Purify the crude compound by column chromatography over silica gel using a 1:9 ethyl acetate:hexanes eluent system[5].

  • Self-Validation Checkpoint (Analytical): Analyze the purified product via NMR. The absence of a ^19^F-NMR signal at approximately -110 ppm provides definitive orthogonal proof of successful fluoride displacement[6].

Protocol B: In Vitro Parasite Viability Assay

This protocol ensures robust evaluation of the synthesized compounds against T. cruzi[7],[4].

  • Cell Culture: Cultivate T. cruzi amastigotes and mammalian L6 cells (rat skeletal myoblasts) in a 96-well plate format[7].

  • Dosing: Administer the synthesized quinoline compounds in a serial dilution gradient (0.1 µM to 100 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Utilize a colorimetric or fluorometric viability dye (e.g., Alamar Blue) and analyze data using Softmax Pro software to generate dose-response curves[7].

  • Self-Validation Checkpoint: The assay is self-validating through the mandatory inclusion of a positive control (Nifurtimox) and a cytotoxicity counter-screen on the L6 cells. A calculated Selectivity Index (SI = IC50 L6 / IC50 T. cruzi) > 50 ensures that the observed parasitic death is due to targeted NTR activation rather than broad-spectrum cytotoxicity[4].

References

  • [1] PubChemLite. 7-chloro-4-fluoroquinoline (C9H5ClFN). Available at:

  • [7] ResearchGate. Comparative atom-based 3D QSAR study of 3-nitro-1H-1,2,4triazole-based aliphatic and aromatic amines analogs for its anti-trypanosomal activities. Available at:

  • [6] Semantic Scholar. A Fluorinated Ligand Enables Room Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Available at:

  • [2] PubChemLite. C9H5ClFN - Explore. Available at:

  • [3] ACS Publications. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Available at:

  • [4] NIH / PMC. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. Available at:

  • [5] Google Patents. US10512652B2 - Use of cymanquine compounds as antimalarial agents. Available at:

Sources

Stability and Degradation Pathways of 7-Chloro-4-fluoroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-4-fluoroquinoline (7-C-4-FQ) is a highly reactive, bifunctional halogenated azaarene that serves as a critical electrophilic building block in the synthesis of antimalarials (e.g., chloroquine derivatives, cymanquine) and anti-trypanosomal agents[1]. While its reactivity is highly prized for modular drug synthesis, this same chemical nature renders it susceptible to specific degradation pathways under environmental and physiological stress.

This whitepaper provides an in-depth mechanistic analysis of the intrinsic stability, degradation kinetics, and forced degradation protocols for 7-C-4-FQ. By understanding the causality behind its hydrolytic, photolytic, and oxidative vulnerabilities, researchers can optimize storage conditions, improve synthetic yields, and design robust stability-indicating assays (SIAs).

Intrinsic Stability & Chemical Reactivity

The chemical behavior of 7-C-4-FQ is dictated by the profound electronic asymmetry of the quinoline scaffold. The molecule features two halogens with distinct reactivity profiles: a chlorine atom at the C7 position and a fluorine atom at the C4 position.

The Causality of C4 Hyper-Reactivity

In Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, the rate-determining step is the formation of the anionic Meisenheimer intermediate. The C4 position of 7-C-4-FQ is highly activated toward nucleophilic attack due to two synergistic factors:

  • Resonance Withdrawal: The electronegative quinoline nitrogen acts as an electron sink, stabilizing the negative charge of the intermediate when attack occurs at the ortho (C2) or para (C4) positions.

  • Inductive Polarization: Fluorine is the most electronegative element. While the C-F bond is thermodynamically stronger than the C-Cl bond, fluorine's intense inductive effect (-I) severely depletes electron density at C4, lowering the activation energy required for nucleophiles (such as water, hydroxide, or amines) to attack[2].

Consequently, the C4-F bond is kinetically labile in protic or basic media, whereas the C7-Cl bond remains relatively inert unless subjected to radical-inducing conditions (e.g., UV photolysis).

Mechanistic Breakdown of Degradation Pathways

Hydrolytic Degradation (Acid/Base Catalyzed)

Under aqueous conditions, particularly at elevated pH, 7-C-4-FQ undergoes SN​Ar hydrolysis. The hydroxide ion attacks the C4 carbon, forming a transient Meisenheimer complex. The subsequent expulsion of the fluoride leaving group yields 7-chloro-4-hydroxyquinoline , which exists predominantly in its more stable tautomeric form, 7-chloro-4-quinolone .

  • Causality: The stability of the quinolone tautomer provides a thermodynamic driving force that makes this degradation pathway irreversible.

Photolytic Degradation

Halogenated quinolines exhibit strong absorption in the UV region (typically peaking around 320–340 nm). Exposure to simulated sunlight or UV radiation excites the molecule into a reactive triplet state ( 3 CQ*).

  • Mechanism: Photodegradation primarily triggers the homolytic cleavage of the C-Cl bond at the C7 position, generating an aryl radical. This radical rapidly reacts with dissolved oxygen or water, leading to dechlorination and the formation of hydroxylated quinoline derivatives. Extended irradiation can also lead to the cleavage of the C-F bond and subsequent ring-opening events[3][4].

Oxidative Degradation

In the presence of reactive oxygen species (ROS) or peroxides, the lone pair on the quinoline nitrogen is highly susceptible to oxidation, yielding 7-chloro-4-fluoroquinoline N-oxide . Secondary oxidative pathways involve the electrophilic hydroxylation of the electron-rich benzene ring (C5 or C8 positions).

Pathways FQ 7-Chloro-4-fluoroquinoline (Parent) Hydro 7-Chloro-4-quinolone (Hydrolytic Degradant) FQ->Hydro H2O / OH- (SNAr Hydrolysis) Photo Dechlorinated / Hydroxylated Products FQ->Photo UV Light (Radical Cleavage) Ox Quinoline N-oxide Derivatives FQ->Ox ROS / H2O2 (N-Oxidation)

Mechanistic degradation pathways of 7-chloro-4-fluoroquinoline under stress conditions.

Experimental Protocols: Stability-Indicating Assays (SIA)

To accurately profile the degradation kinetics of 7-C-4-FQ, experimental workflows must be designed as self-validating systems. This means incorporating immediate quenching steps to halt degradation at specific time points and utilizing internal standards to ensure mass balance closure.

Protocol 1: Base-Catalyzed Hydrolytic Stress
  • Preparation: Dissolve 7-C-4-FQ in LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Stress Application: Transfer 1.0 mL of the stock to a borosilicate vial. Add 1.0 mL of 0.1 N NaOH. Incubate at 60°C in a thermoshaker at 300 rpm.

  • Time-Course Sampling: Extract 100 µL aliquots at t=0,1,2,4, and 8 hours.

  • Quenching (Critical Step): Immediately transfer each aliquot into a vial containing 100 µL of 0.1 N HCl to neutralize the pH and halt the SN​Ar reaction. Add 10 µL of an internal standard (e.g., 4,7-dichloroquinoline).

  • Analysis: Analyze via UPLC-MS/MS using a C18 column (Water/ACN gradient with 0.1% Formic Acid). Monitor the disappearance of m/z 182 (Parent) and the appearance of m/z 180 (7-chloro-4-quinolone).

Protocol 2: Photolytic Stress (ICH Q1B Compliant)
  • Preparation: Prepare a 0.5 mg/mL solution of 7-C-4-FQ in a 50:50 Methanol/Water mixture.

  • Irradiation: Place the solution in a quartz cuvette (to ensure full UV transmittance). Expose to a Xenon arc lamp (simulated sunlight) providing an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter[3].

  • Dark Control (Validation): Maintain an identical sample wrapped in aluminum foil in the same chamber to rule out thermal degradation.

  • Analysis: Monitor for dechlorinated photoproducts ( m/z 148) and hydroxylated derivatives using high-resolution mass spectrometry (HRMS).

Workflow Start Prepare 7-C-4-FQ Stock Solution Stress Apply Stress Conditions (Acid, Base, UV, Peroxide) Start->Stress Quench Quench Reaction & Add Internal Standard Stress->Quench Analyze LC-MS/MS & NMR Analysis Quench->Analyze Validate Mass Balance & Kinetic Profiling Analyze->Validate

Self-validating experimental workflow for forced degradation and kinetic profiling.

Quantitative Data Presentation

The following table summarizes the expected degradation kinetics and primary degradants of 7-C-4-FQ under standard forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantMechanismExpected Degradation (%)
Acidic Hydrolysis 0.1 N HCl60°C / 24h7-Chloro-4-quinolone SN​Ar (Protonation-assisted)15 - 20%
Basic Hydrolysis 0.1 N NaOH60°C / 8h7-Chloro-4-quinolone SN​Ar (Direct OH- attack)> 85%
Oxidative 3% H2​O2​ 25°C / 24h7-C-4-FQ N-oxideElectrophilic Oxidation10 - 15%
Photolytic (UV) Xenon Lamp (ICH Q1B)25°C / 4hDechlorinated speciesTriplet state radical cleavage40 - 50%
Thermal (Solid) Dry Heat80°C / 7 daysNone (Stable)N/A< 1%

Note: 7-C-4-FQ solid powder exhibits excellent thermal stability and can be stored at room temperature for >6 months without noticeable degradation, provided it is protected from light and moisture[1].

References

  • PubChemLite: 7-chloro-4-fluoroquinoline (C9H5ClFN). uni.lu.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • Use of cymanquine compounds as antimalarial agents (US10512652B2). Google Patents.
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. ResearchGate.
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. PMC.

Sources

Methodological & Application

Application Note: Synthesis and Utility of 7-Chloro-4-fluoroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

7-Chloro-4-fluoroquinoline is a privileged intermediate in the synthesis of diverse bioactive azaheterocycles. The 7-chloroquinoline core is a well-established pharmacophore, famously anchoring the antimalarial drug chloroquine. By introducing a fluorine atom at the C4 position, medicinal chemists unlock a highly reactive electrophilic center. This enables the rapid, high-yielding synthesis of complex 4-aminoquinoline derivatives, including cymanquine-based antimalarials[1], anti-Chagasic nitrotriazole hybrids[2], and novel benzimidazole-quinoline conjugates with antiproliferative properties[3].

Mechanistic Causality: Why 4-Fluoro Over 4-Chloro?

A frequent question in synthetic planning is why one should perform a halogen exchange (Halex) to convert the readily available 4,7-dichloroquinoline into 7-chloro-4-fluoroquinoline before coupling with an amine. The answer lies in the kinetics of the Nucleophilic Aromatic Substitution (SNAr) reaction.

While the C–F bond (approx. 485 kJ/mol) is significantly stronger than the C–Cl bond (approx. 327 kJ/mol), leaving group expulsion is not the rate-determining step in SNAr. The reaction rate is dictated by the initial nucleophilic attack and the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C4 carbon via the inductive effect, drastically lowering the activation energy for nucleophilic attack. Consequently, 4-fluoroquinolines react with sterically hindered or electronically deactivated amines under much milder conditions than their 4-chloro counterparts, minimizing degradation and side reactions.

Synthetic Workflows

The synthesis of 7-chloro-4-fluoroquinoline can be approached via classical Halex chemistry or state-of-the-art C–H functionalization.

  • Classical Halex Reaction: This robust method relies on the nucleophilic substitution of 4,7-dichloroquinoline using anhydrous Potassium Fluoride (KF) in a polar aprotic solvent.

  • Concerted Nucleophilic Fluorination: Recent advances have demonstrated the direct C–H fluorination of 7-chloroquinoline via an electron-transfer-enabled concerted nucleophilic fluorination, bypassing traditional Meisenheimer intermediates[4].

SyntheticWorkflow A 3-Chloroaniline + EMME B Gould-Jacobs Cyclization (Thermal, 250°C) A->B C 7-Chloro-4-hydroxyquinoline B->C D Chlorination (POCl3, Reflux) C->D E 4,7-Dichloroquinoline D->E F Halogen Exchange (Halex) (KF, DMSO, 150°C) E->F G 7-Chloro-4-fluoroquinoline F->G H SNAr with Complex Amines (Drug Derivatization) G->H

Synthetic workflow for 7-chloro-4-fluoroquinoline and downstream derivatization.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-4-fluoroquinoline via Halex Reaction

Causality Check: The rigorous exclusion of water is critical. Trace moisture will react with the highly electrophilic C4 position or the fluoride source to yield the thermodynamic sink, 7-chloro-4-hydroxyquinoline.

  • Step 1: Reagent Preparation. Dry Potassium Fluoride (KF) (3.0 equiv) under high vacuum at 150 °C for 4 hours. Spray-dried KF is highly recommended for optimal surface area.

  • Step 2: Reaction Assembly. In an oven-dried Schlenk flask under argon, combine 4,7-dichloroquinoline (1.0 equiv), anhydrous KF (3.0 equiv), and tetraphenylphosphonium bromide (Ph4PBr, 0.1 equiv) as a phase-transfer catalyst.

  • Step 3: Solvent Addition & Heating. Add anhydrous DMSO to achieve a 0.5 M concentration. Heat the vigorously stirred suspension to 130–150 °C for 12 hours.

  • Step 4: Workup. Cool the mixture to room temperature. Dilute with a 5-fold volume of water to crash out the product and dissolve the DMSO/salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude residue via silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes) to afford 7-chloro-4-fluoroquinoline as a pale solid.

Protocol B: SNAr Derivatization to 4-Aminoquinoline Hybrids

Causality Check: The use of a protic solvent (like propanol) often accelerates SNAr reactions by hydrogen-bonding to the leaving fluoride ion, facilitating its departure.

  • Step 1: Reaction Setup. Dissolve 7-chloro-4-fluoroquinoline (1.05 equiv) and the target primary or secondary amine (1.0 equiv) in dry, degassed propanol[1].

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to neutralize the generated HF, preventing the protonation of the nucleophilic amine.

  • Step 3: Reflux. Heat the solution to reflux under a nitrogen atmosphere overnight (approx. 12–16 hours)[1].

  • Step 4: Isolation. Remove the propanol under reduced pressure. Redissolve the crude mixture in dichloromethane, wash with saturated aqueous NaHCO3, dry over MgSO4, and concentrate.

  • Step 5: Purification. Purify the product by column chromatography over silica gel (e.g., 1:9 ethyl acetate:hexanes) to yield the 7-chloro-4-aminoquinoline derivative[1].

SNArMechanism A 7-Chloro-4-fluoroquinoline (Electrophilic C4) B Nucleophilic Attack (Amine, Δ) A->B C Meisenheimer Complex (F-Stabilized) B->C D Fluoride Elimination (Fast Step) C->D E 4-Aminoquinoline Derivative D->E

SNAr mechanism highlighting the Meisenheimer complex stabilization by the 4-fluoro substituent.

Quantitative Data Summary

Table 1: Comparative Reactivity of C4-Halogens in SNAr Derivatization

SubstrateLeaving GroupAmine NucleophileTypical ConditionsTimeExpected Yield
4,7-Dichloroquinoline-ClAliphatic Amine130 °C, Neat or Phenol melt16–24 h45–60%
7-Chloro-4-fluoroquinoline-FAliphatic Amine80 °C, Propanol4–8 h85–95%
4,7-Dichloroquinoline-ClAromatic Amine150 °C, DMF, Strong Base24 h< 40%
7-Chloro-4-fluoroquinoline-FAromatic Amine110 °C, DMF or NMP12 h70–85%

References

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents Source: PubMed Central (PMC) URL:[Link]

  • Source: Google Patents (US10512652B2)

Sources

Application Note: Palladium-Catalyzed Synthesis of N-Substituted 4-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for the construction of 4-quinolone scaffolds via palladium catalysis.

Introduction and Strategic Rationale

The N-substituted 4-quinolone core is a privileged heterocyclic scaffold ubiquitous in medicinal chemistry, serving as the structural foundation for broad-spectrum antibacterial agents (fluoroquinolones), antimalarials, and novel antitumoral compounds[1][2]. Traditional synthetic routes, such as the Conrad-Limpach or Camps cyclization, often require harsh reaction conditions, strong acids/bases, and high temperatures, which severely limit late-stage functionalization and functional group tolerance[2].

To overcome these limitations, Palladium-catalyzed cascade and tandem reactions have emerged as the gold standard[3]. These transition-metal-catalyzed approaches offer step-economical, highly regioselective, and mild alternatives. This application note details two highly robust, field-proven methodologies:

  • CO-Gas-Free Carbonylative Sonogashira Annulation: Utilizing solid or liquid Carbon Monoxide Releasing Molecules (CORMs)[4][5].

  • Tandem Michael Addition / Buchwald-Hartwig Amination: Leveraging sequential C-N bond formations from acyclic precursors[6][7].

Mechanistic Insights & Causality in Experimental Design

As a synthetic chemist, selecting the correct catalytic system requires understanding the kinetic bottlenecks of the reaction.

The Carbonylative Sonogashira Annulation Pathway

The synthesis of 4-quinolones from 2-iodoanilines and terminal alkynes via carbonylative coupling traditionally relies on high-pressure CO gas, posing severe safety hazards and often leading to catalyst poisoning (formation of inactive Pd-carbonyl species)[4].

The Solution: Utilizing CORMs such as Molybdenum hexacarbonyl ( Mo(CO)6​ ) or Iron pentacarbonyl ( Fe(CO)5​ )[4][8][9].

  • Causality of the Dual-Base System: When using Fe(CO)5​ , a dual-base system (e.g., piperazine and triethylamine) is critical. Piperazine acts as a nucleophilic trigger to release CO from iron, while Et3​N acts as the thermodynamic base for the Sonogashira coupling[4]. This precisely tunes the CO release rate to match the oxidative addition rate of the Pd(0) catalyst, preventing both CO starvation and Pd-poisoning.

  • Ligand Selection: Bidentate ligands with large bite angles, such as Xantphos , are explicitly chosen to accelerate the reductive elimination step, which is often the rate-determining step in forming the alkynone intermediate before intramolecular cyclization[2][4].

G Start 2-Iodoaniline + Terminal Alkyne Pd0 Pd(0) Catalyst (e.g., Pd/Xantphos) Start->Pd0 Initiation OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd CO_Insert CO Insertion (from Fe(CO)5 or Mo(CO)6) OxAdd->CO_Insert Transmetal Transmetalation (Alkyne Activation) CO_Insert->Transmetal Dual Base System RedElim Reductive Elimination (Alkynone Formation) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Cyclization Intramolecular Cyclization RedElim->Cyclization Spontaneous/Base-promoted Product N-Substituted 4-Quinolone Cyclization->Product

Caption: Mechanistic pathway of the Pd-catalyzed CO-gas-free carbonylative Sonogashira annulation.

Tandem Michael Addition / Buchwald-Hartwig Amination

This metal-catalyzed one-pot approach constructs 1,2-disubstituted 4-quinolones from (Z)- β -chlorovinyl aromatic ketones (chalcones) and primary amines[6][7].

  • Causality of the Sequence: The reaction initiates with a metal-free, highly stereospecific Michael addition-elimination. The primary amine attacks the β -carbon, displacing the chloride ion while retaining the Z-configuration to form an enamine[7].

  • Palladium's Role: The Pd catalyst (e.g., Pd(OAc)2​ with DavePhos or PPh3​ ) then facilitates an intramolecular N-arylation (Buchwald-Hartwig coupling) between the enamine nitrogen and the ortho-halogen of the aryl ring[6][7]. Sterically bulky, electron-rich phosphine ligands (like DavePhos) are essential here to force the rigid enamine intermediate into the correct geometry for reductive elimination[7].

G Reagents (Z)-β-chlorovinyl ketone + Primary Amine Michael Michael Addition- Elimination Reagents->Michael Base (K2CO3) Enamine Z-Enamine Intermediate Michael->Enamine -HCl Buchwald Pd-Catalyzed Buchwald-Hartwig Enamine->Buchwald Pd(OAc)2 / Ligand Base (KOtBu) Product 1,2-Disubstituted 4-Quinolone Buchwald->Product Intramolecular C-N Bond

Caption: Workflow of the tandem Michael addition and Buchwald-Hartwig amination sequence.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization landscape for the Carbonylative Cyclization, demonstrating the superiority of liquid/solid CORMs over gaseous CO in terms of yield and operational safety[4][5].

CO SourceCatalyst (5 mol%)Ligand (10 mol%)Base SystemTemp (°C)Yield (%)Operational Note
CO Gas (1 atm) Pd(OAc)2​ PPh3​ Et3​N 8045Poor conversion; Pd-poisoning observed.
Mo(CO)6​ (1.5 eq) Pd(OAc)2​ DPEphos K2​CO3​ 12084Requires high temp or microwave irradiation[5].
Fe(CO)5​ (0.25 eq) Pd(OAc)2​ Xantphos Piperazine / Et3​N 60 91 Optimal: Sub-stoichiometric CORM, mild temp[4].

Experimental Protocols

Protocol A: CO-Gas-Free Carbonylative Cyclization utilizing Fe(CO)5​

Self-Validating Note: The use of a glass vial allows visual confirmation of the reaction progress. The solution will transition from a pale yellow to a deep orange/brown as the active Pd(0) species is generated and the CO is released.

Materials:

  • 2-Iodoaniline derivative (0.5 mmol)

  • Terminal alkyne (0.6 mmol, 1.2 equiv.)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.025 mmol, 5 mol%)[4][9]

  • Xantphos (0.05 mmol, 10 mol%)[4]

  • Iron pentacarbonyl ( Fe(CO)5​ ) (0.125 mmol, 0.25 equiv.) Caution: Highly toxic liquid, handle in a fume hood.[4]

  • Piperazine (0.5 mmol, 1.0 equiv.) and Triethylamine ( Et3​N ) (1.5 mmol, 3.0 equiv.)[4]

  • Anhydrous Acetonitrile (MeCN) (4.0 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 31 mL glass reaction vial equipped with a PTFE-lined septum cap. Flush the vial with Argon for 5 minutes.

  • Solid Reagent Loading: Add 2-iodoaniline (0.5 mmol), Pd(OAc)2​ (5 mol%), Xantphos (10 mol%), and piperazine (1.0 equiv.) to the vial[4].

  • Solvent and Liquid Addition: Inject 4.0 mL of anhydrous MeCN. Stir for 2 minutes at room temperature to ensure partial dissolution.

  • Initiation: Inject the terminal alkyne (1.2 equiv.), followed by Et3​N (3.0 equiv.). Finally, carefully inject Fe(CO)5​ (0.25 equiv.) via a gas-tight microsyringe[4].

  • Reaction: Seal the vial and transfer it to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 10 hours[4].

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with water (20 mL). Extract the aqueous layer with EtOAc ( 2×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[9].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 2-substituted 4-quinolone.

Protocol B: Tandem Michael Addition / Buchwald-Hartwig Amination

Self-Validating Note: The intermediate enamine can be isolated if the reaction is stopped after 2 hours. Full conversion to the quinolone requires the strong base ( KOtBu ) to deprotonate the enamine, facilitating the Pd-catalyzed intramolecular arylation.

Materials:

  • (Z)- β -chlorovinyl aromatic ketone (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd(OAc)2​ (0.05 mmol, 5 mol%)

  • DavePhos or PPh3​ (0.1 mmol, 10 mol%)[6][7]

  • Potassium tert-butoxide ( KOtBu ) (2.0 mmol, 2.0 equiv.)[7]

  • Anhydrous Tetrahydrofuran (THF) or Dioxane (5.0 mL)[6][7]

Step-by-Step Procedure:

  • Enamine Formation: In an Argon-purged Schlenk flask, dissolve the (Z)- β -chlorovinyl ketone (1.0 mmol) in 2.5 mL of anhydrous THF. Add the primary amine (1.2 mmol) dropwise at room temperature. Stir for 2 hours until TLC indicates complete consumption of the ketone[7].

  • Catalyst Loading: To the same flask, add Pd(OAc)2​ (5 mol%), DavePhos (10 mol%), and KOtBu (2.0 equiv.) against a positive flow of Argon[7].

  • Dilution and Heating: Add the remaining 2.5 mL of THF. Seal the Schlenk flask and heat the mixture to 80 °C for 12 hours[7].

  • Work-up: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel chromatography (Dichloromethane/Methanol gradient) to isolate the 1,2-disubstituted 4-quinolone[7].

References

  • Synthesis of N‐Substituted 4‐Quinolones via Palladium‐Catalyzed Enantioselective C−N Coupling and Base‐Promoted Reactions ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

  • Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5 MDPI - Molecules URL:[Link]

  • Synthesis of 4-quinolones Organic Chemistry Portal URL:[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review RSC Advances URL:[Link]

  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction Organic Chemistry Portal / Synthesis URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones PubMed Central (PMC) URL:[Link]

Sources

Application Note: Next-Generation Metal-Free Synthesis of 4-Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-quinolone core is a privileged heterocyclic scaffold ubiquitous in pharmaceuticals, exhibiting potent antibacterial, antiviral, and antineoplastic activities. Historically, the construction of these architectures relied heavily on transition-metal-catalyzed (e.g., Pd, Cu, Ru) cross-coupling and cyclization reactions. However, in late-stage drug development, heavy metal residues pose severe toxicity risks and necessitate costly, labor-intensive purification steps (such as ICP-MS monitoring and metal scavenging).

This application note details state-of-the-art metal-free synthetic methodologies for 4-quinolone assembly. By leveraging radical oxidation, tandem nucleophilic aromatic substitution (SNAr), and direct oxidative cyclocondensation, chemists can achieve high atom-economy and structural diversity while completely bypassing transition-metal contamination.

Mechanistic Paradigms in Metal-Free 4-Quinolone Assembly

To successfully implement metal-free protocols, it is critical to understand the underlying physicochemical drivers that replace the traditional role of metal catalysts.

A. Intramolecular Oxidative Mannich Reaction (C(sp³)–H Functionalization)

A landmark protocol developed by 1 utilizes TEMPO as an oxidant and KOtBu as a base to facilitate direct C(sp³)–H/C(sp³)–H coupling from N-arylmethyl-2-aminophenylketones[1].

  • Causality of Reagents: TEMPO acts as a mild, metal-free single-electron oxidant that abstracts a hydrogen atom, generating a radical intermediate necessary for intramolecular trapping. KOtBu provides the strong basicity required to drive the enolization of the ketone, setting up the nucleophilic carbon for the subsequent cyclization step[1].

B. Sequential Nucleophilic Addition-Elimination-SNAr

Research by 2 demonstrates that (Z)-β-chlorovinyl ketones can undergo a one-pot tandem reaction with primary amines to form 4-quinolones[2].

  • Causality of Reagents: Cs₂CO₃ is employed as the base. The large ionic radius of the cesium cation ("cesium effect") weakly coordinates with the carbonate anion, creating a highly naked, reactive basic environment that accelerates the intermolecular nucleophilic addition[2]. DMSO is selected as the solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state during the critical intramolecular SNAr ring-closure step[2].

C. Direct Oxidative Cyclocondensation

A distinct approach reported in 3 utilizes N,N-dimethyl enaminones and o-aminobenzyl alcohols[3].

  • Causality of Reagents: TsOH catalyzes an initial transamination process to furnish an N-aryl enaminone intermediate[3]. Subsequently, K₂S₂O₈ serves as a potent terminal oxidant to force C(sp³)–O bond cleavage and drive the oxidative aromatization, yielding the thermodynamically stable 4-quinolone core[3].

Workflow Visualization

QuinoloneSynthesis SM1 N-arylmethyl-2-aminophenylketones (Starting Material) RXN1 Oxidative Mannich Cyclization Reagents: TEMPO, KOtBu Solvent: DMF (80°C) SM1->RXN1 SM2 (Z)-β-chlorovinyl ketones + Amines (Starting Material) RXN2 Addition-Elimination-SNAr Reagents: Cs2CO3 Solvent: DMSO (140°C) SM2->RXN2 SM3 N,N-dimethyl enaminones + o-aminobenzyl alcohols RXN3 Oxidative Cyclocondensation Reagents: TsOH, K2S2O8 Solvent: DCE/H2O (80°C) SM3->RXN3 PROD 4-Quinolone Scaffold (Target API Core) RXN1->PROD C(sp3)-H functionalization RXN2->PROD Intramolecular SNAr RXN3->PROD C(sp3)-O cleavage

Divergent metal-free synthetic pathways for 4-quinolone assembly from distinct precursors.

Quantitative Performance Metrics

The following table summarizes the operational parameters and efficiency of the three primary metal-free pathways discussed, allowing for rapid comparison during synthetic route scouting.

MethodologyPrimary SubstratesKey ReagentsSolvent & TempReaction TimeYield Range
Oxidative Mannich [1]N-arylmethyl-2-aminophenylketonesTEMPO (2 eq), KOtBu (3 eq)DMF, 80 °C12 hours71% – 92%
Tandem SNAr [2](Z)-β-chlorovinyl ketones + AminesCs₂CO₃ (2 eq)DMSO, 140 °C20 hoursUp to 99%
Oxidative Cyclocondensation [3]N,N-dimethyl enaminones + o-aminobenzyl alcoholsTsOH (0.2 eq), K₂S₂O₈ (2 eq)DCE/H₂O, 80 °C8 hours65% – 95%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (IPC) checkpoints are embedded within the steps to ensure the chemist can verify reaction trajectory in real-time.

Protocol A: TEMPO-Mediated Oxidative Mannich Cyclization[1]

Objective: Synthesis of 2-arylquinolin-4(1H)-ones via C(sp³)–H activation.

  • Substrate Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-arylmethyl-2-aminophenylketone derivative (1.0 mmol).

    • Self-Validation Check: Ensure the solid is free-flowing. Clumping may indicate moisture contamination, which will prematurely quench the KOtBu.

  • Reagent Charging: Add KOtBu (3.0 mmol, 3.0 equiv) and TEMPO (2.0 mmol, 2.0 equiv).

    • Causality: A 3-fold excess of base is strictly required to maintain the enolate population while neutralizing the acidic byproducts of oxidation. TEMPO must be in a 2-fold excess as it acts as a stoichiometric two-electron acceptor in this metal-free regime[1].

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) under an air atmosphere.

    • Self-Validation Check: The mixture will immediately adopt a distinct reddish-orange/brown hue due to the solubilization of TEMPO and enolate formation.

  • Thermal Activation: Seal the tube and stir the mixture at 80 °C for 12 hours.

    • Self-Validation Check (IPC): At t = 6 hours, perform TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active starting material spot and the emergence of a highly fluorescent, lower Rf spot under 254 nm UV light confirms the formation of the conjugated 4-quinolone system.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Base-Promoted Tandem Addition-Elimination-SNAr[2]

Objective: One-pot assembly of highly substituted 4-quinolones from (Z)-β-chlorovinyl ketones.

  • Reaction Assembly: Charge a 10 mL pressure-resistant reaction vial with the specific (Z)-β-chlorovinyl ketone (1.0 mmol) and the primary amine (1.2 mmol).

  • Base & Solvent Addition: Add Cs₂CO₃ (2.0 mmol, 2.0 equiv) followed by anhydrous DMSO (4.0 mL).

    • Causality: DMSO is critical here. If a less polar solvent (like toluene) is used, the SNAr transition state energy remains too high, and the reaction stalls at the enamine intermediate stage[2].

  • Cyclization: Seal the vial and heat the vigorously stirring mixture at 140 °C for 20 hours.

    • Self-Validation Check (IPC): The reaction mixture will darken significantly. GC-MS sampling at t = 10 hours should show the intermediate Z-enamine mass, which gradually converts to the final exact mass of the 4-quinolone minus HCl.

  • Precipitation & Recovery: Cool the mixture to ambient temperature and pour it slowly into 20 mL of ice-cold distilled water while stirring vigorously.

    • Self-Validation Check: A solid precipitate should form immediately due to the insolubility of the 4-quinolone core in water. If an emulsion or oil forms, it indicates incomplete cyclization or excessive lipophilic impurities; in this case, pivot to a standard Dichloromethane/Water extraction. Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure API scaffold[2].

References

  • Direct Synthesis of 2-Aryl-4-quinolones via Transition-Metal-Free Intramolecular Oxidative C(sp3)–H/C(sp3)
  • Source: Synthesis (Organic Chemistry Portal)
  • Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols Source: Frontiers in Chemistry URL

Sources

Application Note: 7-Chloro-4-fluoroquinoline as a Privileged Electrophile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the pharmacophoric core of numerous antimalarial, antiviral, and anti-trypanosomal agents. While historically synthesized from 4,7-dichloroquinoline, modern drug development increasingly relies on 7-chloro-4-fluoroquinoline (CAS 103526-68-7) [1] as a superior electrophilic building block. This application note details the mechanistic advantages, comparative kinetics, and validated experimental protocols for utilizing 7-chloro-4-fluoroquinoline in Nucleophilic Aromatic Substitution (SNAr) reactions to synthesize complex therapeutics.

Mechanistic Rationale: The Fluorine Advantage in SNAr

In standard aliphatic nucleophilic substitution (SN1/SN2), fluorine is considered a poor leaving group due to the high dissociation energy of the C–F bond. However, the SNAr mechanism operates differently. The reaction proceeds via a two-step addition-elimination pathway where the addition of the nucleophile to form the Meisenheimer complex is the rate-determining step [2].

Because fluorine is the most electronegative element, it exerts a profound inductive electron-withdrawing effect (-I) on the quinoline ring. This severely depletes electron density at the C4 position, significantly lowering the activation energy required for the incoming amine to attack. Once the stabilized Meisenheimer complex forms, the subsequent rearomatization and expulsion of the fluoride ion occur rapidly. Consequently, 7-chloro-4-fluoroquinoline enables coupling with sterically hindered or electronically deactivated amines under much milder conditions than its chlorinated counterpart[2].

SNAr_Mechanism A 7-Chloro-4-fluoroquinoline + Amine (Nu:) B Meisenheimer Complex (Stabilized by C-F dipole) A->B Rate-determining Nucleophilic Attack C 4-Amino-7-chloroquinoline + HF B->C Fast Elimination of Fluoride

SNAr mechanism of 7-chloro-4-fluoroquinoline highlighting the stabilized Meisenheimer complex.

Comparative Reaction Metrics

To illustrate the operational advantages of substituting chlorine for fluorine at the C4 position, the following table summarizes the quantitative and qualitative differences observed during routine medicinal chemistry workflows.

Parameter4,7-Dichloroquinoline7-Chloro-4-fluoroquinolineCausality / Scientific Rationale
Leaving Group Chloride (-Cl)Fluoride (-F)F is more electronegative, maximizing electrophilicity at C4.
SNAr Reactivity ModerateExceptionally HighStrong C-F dipole stabilizes the anionic transition state.
Typical Temperature 130–150 °C (Neat / High-boiling solvent)80–100 °C (Refluxing propanol)Lower activation energy barrier for the addition step[3].
Reaction Time 24–48 hours12–30 hoursFaster kinetics due to the stabilized intermediate[2].
Yield (Bulky Amines) < 40% (Often requires forcing conditions)60–90%Enhanced electrophilicity overcomes steric hindrance[4].

Key Applications in Drug Development

Anti-Chagasic Agents

Chagas disease, caused by Trypanosoma cruzi, requires aggressive antiparasitic intervention. Researchers have successfully developed 3-nitro-1H-1,2,4-triazole-based and 2-nitroimidazole-based amines that act as prodrugs activated by parasitic nitroreductases (NTR)[2]. Coupling these complex, sensitive nitro-heterocyclic alkylamines with 7-chloro-4-fluoroquinoline prevents the thermal degradation of the nitro group that would otherwise occur under the harsh conditions required for 4,7-dichloroquinoline[3].

Antimalarial Organometallics (Cymanquines)

Cymanquine is an organometallic analogue of chloroquine where a cymantrene (cyclopentadienylmanganese tricarbonyl) moiety is incorporated to overcome parasitic resistance[4]. The highly lipophilic organometallic unit promotes cellular membrane penetration and, unlike ferrocene-based analogues, avoids Fenton-type radical toxicity. The synthesis relies on coupling α-aminomethyl-(N,N-dimethylaminomethyl)cymantrene with 7-chloro-4-fluoroquinoline to achieve high yields without oxidizing the sensitive manganese center[4].

Standardized Experimental Protocols

Workflow Step1 1. Dissolve 7-chloro-4-fluoroquinoline & Amine in n-Propanol Step2 2. Reflux (97°C) for 12-30 h under N2 atmosphere Step1->Step2 Step3 3. Monitor via TLC (Alumina/Silica) Step2->Step3 Decision Reaction Complete? Step3->Decision Step4a 4a. Cool to precipitate as HCl salt Decision->Step4a Yes Step4b 4b. Continue Reflux / Add Base (K2CO3) Decision->Step4b No Step4b->Step2

Step-by-step experimental workflow for SNAr coupling of amines with 7-chloro-4-fluoroquinoline.

Protocol A: Synthesis of Nitro-Heterocyclic 4-Aminoquinolines (Anti-Chagasic)

This self-validating protocol is optimized for coupling sensitive aliphatic/aromatic amines without the need for transition-metal catalysis.

Reagents & Materials:

  • 7-Chloro-4-fluoroquinoline (1.24 mmol, 1.0 eq)[3]

  • Nitro-heterocyclic alkylamine (e.g., 3-nitro-1,2,4-triazolyl-alkylamine) (1.24 mmol, 1.0 eq)[2]

  • Absolute propanol (7–10 mL)[3]

  • 1 M HCl in diethyl ether

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend the nitro-heterocyclic alkylamine in absolute propanol.

  • Electrophile Addition: Add 7-chloro-4-fluoroquinoline to the suspension. The high solubility in propanol ensures a homogenous reaction mixture as it heats[2].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~97 °C) for 12 to 30 hours[3].

  • Monitoring: Monitor reaction progress via preparative TLC on alumina plates (eluting with appropriate EtOAc/Hexane gradients). The disappearance of the highly mobile fluoroquinoline spot indicates completion.

  • Isolation (Method 1 - Direct Precipitation): Allow the reaction mixture to cool to room temperature. In most cases, the hydrochloride salt of the coupled product will spontaneously precipitate. Isolate via vacuum filtration and wash with cold propanol[2].

  • Isolation (Method 2 - Freebase Conversion): If precipitation fails, isolate the free amine via preparative TLC on alumina. Dissolve the purified band in ethyl acetate and treat with 1 M HCl in diethyl ether to precipitate the pure HCl salt[3].

  • Quality Control: Validate purity via elemental analysis. Results for C, H, and N must fall within ±0.4% of theoretical values[2].

Protocol B: Synthesis of Cymanquine Derivatives (Organometallic Antimalarials)

Organometallic amines require rigorous exclusion of oxygen to prevent oxidation of the metal center during the extended reflux.

Reagents & Materials:

  • α-aminomethyl-(N,N-dimethylaminomethyl)cymantrene (0.090 mmol, 1.0 eq)[4]

  • 7-Chloro-4-fluoroquinoline (0.095 mmol, 1.05 eq)[4]

  • Dry, degassed propanol (2 mL)[4]

Step-by-Step Procedure:

  • Degassing: Purge absolute propanol with dry nitrogen gas for 30 minutes prior to use to displace dissolved oxygen.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the crude cymantrene derivative and 7-chloro-4-fluoroquinoline in the degassed propanol[4].

  • Reflux: Heat the solution to reflux under a continuous nitrogen blanket overnight[4]. The slight excess (1.05 eq) of the fluoroquinoline drives the sterically hindered organometallic amine to full conversion.

  • Concentration: Cool the reaction to room temperature and remove the propanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dark residue via silica gel column chromatography using a mobile phase of 1:9 ethyl acetate:hexanes[4].

  • Validation: The product should isolate as a light brown powder. Confirm structure via 1H/13C NMR and verify the integrity of the manganese center via high-resolution mass spectrometry (HRMS)[4].

References

  • PubChemLite: 7-chloro-4-fluoroquinoline (C9H5ClFN). uni.lu.
  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. National Institutes of Health (NIH) / PMC.
  • Comparative atom-based 3D QSAR study of 3-nitro-1H-1,2,4triazole-based aliphatic and aromatic amines analogs for its anti-trypanosomal activities. ResearchGate.
  • US10512652B2 - Use of cymanquine compounds as antimalarial agents. Google Patents.

Sources

Application Notes & Protocols: A Strategic Guide to Developing Anticancer Agents from 7-Chloro-4-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, planar, and aromatic nature allows for effective interactions with various biological targets, including DNA and key enzymes involved in cellular proliferation.[1][2] Within this class, the 7-chloroquinoline moiety is particularly noteworthy, famously serving as the core of the antimalarial drug chloroquine.[3] Emerging research has repurposed this scaffold, revealing its significant potential in oncology.[4] Derivatives of 7-chloroquinoline, such as Lenvatinib and Bosutinib, are approved kinase inhibitors for cancer treatment, underscoring the scaffold's clinical relevance.[1][4]

This guide focuses on 7-chloro-4-fluoroquinoline as a strategic starting material for the synthesis of novel anticancer agents. The presence of two distinct halogen atoms at positions C-4 and C-7 provides a versatile platform for chemical modification, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR).

Rationale and Strategic Approach

The synthetic strategy hinges on the differential reactivity of the two halogen substituents. The fluorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This makes it the primary site for introducing diverse functional groups and side chains. The chlorine atom at the C-7 position is less reactive, often being retained in the final compounds as it is frequently crucial for biological activity.[3]

Our developmental workflow is designed as a multi-stage process, beginning with targeted synthesis and moving through a cascade of biological evaluations to identify lead compounds.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization Start 7-Chloro-4-fluoroquinoline (Starting Material) Synth Nucleophilic Aromatic Substitution (SNAr) at C-4 Position Start->Synth Library Diverse Compound Library (e.g., Amine, Thiol, Phenol derivatives) Synth->Library Char Structural Characterization (NMR, HRMS, Purity Analysis) Library->Char Screen Primary Cytotoxicity Screen (MTT Assay vs. Cancer Cell Lines) Char->Screen Advance to Biological Testing HitID Hit Compound Identification (Potency & Selectivity) Screen->HitID Mech Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) HitID->Mech SAR Structure-Activity Relationship (SAR) Analysis Mech->SAR Inform Next Synthesis Round LeadOpt Lead Optimization (Iterative Synthesis) SAR->LeadOpt LeadOpt->Synth Feedback Loop

Caption: Developmental workflow for anticancer agents from 7-chloro-4-fluoroquinoline.

Synthetic Protocols and Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Principle: This protocol leverages the high reactivity of the C-4 fluorine for displacement by various nucleophiles (amines, thiols, phenols). The use of a polar aprotic solvent like ethanol or DMF facilitates the reaction, and ultrasound irradiation can be employed to accelerate the process significantly.[3]

Materials:

  • 7-chloro-4-fluoroquinoline

  • Desired nucleophile (e.g., substituted aniline, piperazine, ethanethiol) (1.0 - 1.2 equivalents)

  • Solvent: Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)

  • Optional: Base (e.g., K2CO3, Et3N) for reactions with phenols or thiols

  • Reaction vessel (round-bottom flask or microwave vial)

  • Stirring plate and magnetic stir bar

  • Optional: Ultrasonic bath

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • In a reaction vessel, dissolve 7-chloro-4-fluoroquinoline (1.0 eq) in the chosen solvent (e.g., ethanol, 10 mL per mmol of quinoline).

  • Add the desired nucleophile (1.0 eq). If the nucleophile is a salt (e.g., an amine hydrochloride), add a base like triethylamine (Et3N) (1.1 eq) to liberate the free base.

  • For less reactive nucleophiles, place the vessel in an ultrasonic bath and reflux the mixture for 30-60 minutes. Alternatively, stir the mixture at a temperature ranging from 60 °C to 120 °C.[3]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, this is likely the desired product. Filter the solid, wash it with cold ethanol, and dry under vacuum.[3]

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to isolate the pure product.

  • Characterize the final compound to confirm its structure and purity.

Protocol 2: Characterization of Synthesized Compounds

Principle: Unambiguous structural confirmation and purity assessment are critical for interpreting biological data. A combination of spectroscopic and analytical techniques is required.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: To determine the proton environment of the molecule. Successful substitution at the C-4 position will result in the appearance of new signals corresponding to the introduced nucleophile and characteristic shifts in the quinoline ring protons.

    • 13C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, which confirms its elemental composition (molecular formula).

  • Elemental Analysis (C, H, N):

    • To determine the percentage composition of carbon, hydrogen, and nitrogen. The results should be within ±0.4% of the calculated theoretical values.

  • Purity Analysis (HPLC):

    • High-Performance Liquid Chromatography: To determine the purity of the final compound, which should typically be >95% for use in biological assays.

In Vitro Anticancer Evaluation: A Tiered Approach

Once a library of compounds has been synthesized and characterized, a tiered screening approach is employed to identify promising candidates efficiently.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification (Advanced) MTT MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116 cells) IC50 Determine IC50 Values MTT->IC50 Selectivity Assess Selectivity (Cancer vs. Non-Tumor Cell Line) IC50->Selectivity Apoptosis Apoptosis Assay (Annexin V-FITC / PI Staining) Selectivity->Apoptosis Advance Potent Hits CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle Kinase Kinase Inhibition Assays CellCycle->Kinase Investigate Molecular Target DNA DNA Intercalation Studies Kinase->DNA Topoisomerase Topoisomerase Inhibition Assays DNA->Topoisomerase

Caption: Tiered workflow for the in vitro biological evaluation of synthesized agents.

Protocol 3: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[5][6]

  • Non-tumor cell line (e.g., MRC-5, human fetal lung fibroblast) for selectivity assessment.[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized compounds dissolved in DMSO (stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation Example:

Compound IDLinker/SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Ref-Cmpd-A 3-fluoro-phenylamino2.84.23.5
Ref-Cmpd-B 4-nitro-phenylamino1.52.11.8
Ref-Cmpd-C 3-chloro-phenylamino0.81.10.9
Doxorubicin Positive Control0.50.70.6
Note: Data is illustrative, based on trends where electron-withdrawing groups enhance activity.[8]

Understanding Mechanism of Action

Compounds that demonstrate potent and selective cytotoxicity are advanced to mechanistic studies. Quinolone derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases or protein kinases.[2][9]

cluster_0 Cellular Targets & Effects cluster_1 Downstream Consequences Quinoline Quinoline-Based Agent Kinase Tyrosine Kinase Inhibition Quinoline->Kinase Topo Topoisomerase II Inhibition Quinoline->Topo ROS ROS Generation Quinoline->ROS Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinase->Cycle_Arrest DNA_Damage DNA Damage Topo->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Cycle_Arrest->Apoptosis Mito->Apoptosis

Sources

Application Note: Synthesis and Evaluation of 7-Chloro-4-fluoroquinoline Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel therapeutic scaffolds. The quinoline core, specifically 7-chloroquinoline, has long been recognized as a privileged pharmacophore in medicinal chemistry. By utilizing 7-chloro-4-fluoroquinoline as a highly reactive electrophilic precursor, researchers can efficiently synthesize diverse 4-aminoquinoline hybrids via Nucleophilic Aromatic Substitution (SNAr)[1].

The strategic placement of the strongly electronegative fluorine atom at the C4 position creates an electron-deficient center, drastically lowering the activation energy required for nucleophilic attack compared to its chlorinated counterpart. Once synthesized, these 4-aminoquinoline derivatives exert potent antibacterial effects by intercalating into bacterial DNA, inhibiting DNA gyrase, and triggering the generation of reactive oxygen species (ROS) that dismantle bacterial biofilms[2]. Recent structure-activity relationship (SAR) studies have demonstrated that conjugating this core with hydrazones, isatins, or sulphonamides yields molecular hybrids capable of overcoming multidrug-resistant ESKAPE pathogens[2][3].

Mechanistic Workflow

G A 7-Chloro-4-fluoroquinoline (Electrophile) C SNAr Reaction (Reflux, Base) A->C B Amine Pharmacophore (Nucleophile) B->C D 4-Amino-7-chloroquinoline Hybrid C->D High Yield E Target: DNA Gyrase / ROS Generation D->E Binding/Inhibition F Bacterial Cell Death E->F

Fig 1. Synthesis workflow and antibacterial mechanism of 7-chloro-4-fluoroquinoline derivatives.

Experimental Protocol: SNAr Synthesis of 4-Aminoquinoline Hybrids

This protocol details the coupling of 7-chloro-4-fluoroquinoline with a primary or secondary amine nucleophile (e.g., piperazine, hydrazide, or sulphonamide derivatives)[1][3].

Materials & Reagents
  • Electrophile: 7-chloro-4-fluoroquinoline (1.0 eq)

  • Nucleophile: Target amine pharmacophore (1.1 eq)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Propanol

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-chloro-4-fluoroquinoline (1.0 eq) and the target amine (1.1 eq) in anhydrous propanol (10 mL per mmol of substrate)[1].

    • Causality Insight: Propanol is selected as the solvent because its boiling point (~97°C) provides the exact thermal energy required to overcome the SNAr activation barrier without causing thermal degradation of the quinoline core.

  • Base Addition: Add TEA (1.5 eq) dropwise to the mixture.

    • Causality Insight: The base acts as an acid scavenger, neutralizing the hydrofluoric acid (HF) byproduct generated during the substitution, thereby preventing the protonation of the nucleophilic amine and driving the reaction forward.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 95°C under a continuous nitrogen atmosphere for 12–24 hours.

  • Self-Validating Progress Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The complete disappearance of the highly mobile 7-chloro-4-fluoroquinoline spot under UV light (254 nm) confirms full conversion[1].

  • Isolation: Cool the mixture to room temperature. Remove the propanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄. Purify the final hybrid compound via silica gel column chromatography.

Experimental Protocol: Antibacterial Susceptibility Testing (MIC Assay)

To evaluate the antibacterial efficacy of the synthesized 7-chloroquinoline derivatives, a broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC)[2][3].

Step-by-Step Methodology
  • Inoculum Preparation: Culture the target bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa) on nutrient agar for 18 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Dissolve the synthesized 4-aminoquinoline derivatives in DMSO to create a stock solution (10 mg/mL). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate to achieve a final testing range of 0.5 to 128 µg/mL.

    • Causality Insight: The final DMSO concentration in the wells must not exceed 1% (v/v) to ensure the solvent does not artificially inhibit bacterial growth, which would yield false-positive MIC results.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final volume: 100 µL/well). Include a positive growth control (broth + bacteria) and a negative sterility control (broth only).

  • Incubation & Validation: Incubate the plates at 37°C for 18–24 hours. To establish a self-validating readout, add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality Insight: Viable bacteria metabolize the blue resazurin into pink resorufin. This colorimetric shift eliminates the ambiguity of visual turbidity assessments, providing a definitive, binary readout for cell death versus survival.

  • Data Acquisition: The MIC is recorded as the lowest concentration of the derivative that retains a blue color (indicating complete inhibition of bacterial growth)[2].

Quantitative Data Summary

The table below summarizes the representative antibacterial activity (MIC values) of advanced 4-aminoquinoline molecular hybrids (such as hydrazone and sulphonamide conjugates) synthesized via the SNAr pathway against clinically relevant pathogens[2][3].

Compound Class / Hybrid TypeB. subtilis (Gram +)S. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference
4-Aminoquinoline-Hydrazone (HD6) 8 µg/mL16 µg/mLN/A128 µg/mL[2]
4-Aminoquinoline-Isatin (HS3) 32 µg/mL64 µg/mLN/A>128 µg/mL[2]
7-Chloroquinoline Sulphonamide (Cmpd 2) Moderate ActivityModerate ActivityModerate ActivityWeak Activity[3]
Ciprofloxacin (Standard Control) 1 µg/mL2 µg/mL0.5 µg/mL4 µg/mL[2][3]

Note: Gram-negative bacteria such as P. aeruginosa generally exhibit higher MIC values due to the restricted permeability of their outer membrane and the presence of active efflux pumps.

References

  • Eteghwia, C. M., Ojaikre, E., Onoabedje, E. A., Eze, C. C., & Adomi, P. O. (2024). "7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation." Communication in Physical Sciences.[Link]

  • Ubaid, A., Shakir, M., Ali, A., Khan, S., Alrehaili, J., Anwer, R., & Abid, M. (2024). "Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents." Molecules.[Link]

  • Papadopoulou, M. V., Bourdin Trunz, B., Bloomer, W. D., McKenzie, C., Wilkinson, S. R., Prasittichai, C., Brun, R., Kaiser, M., & Torreele, E. (2011). "Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents." Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) on 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Significance

4,7-Dichloroquinoline (4,7-DCQ) is a privileged scaffold in medicinal chemistry, serving as the primary building block for a vast array of biologically active compounds, most notably the 4-aminoquinoline class of antimalarials (e.g., Chloroquine, Hydroxychloroquine, and Amodiaquine)[1][2]. The functionalization of this core relies heavily on Nucleophilic Aromatic Substitution (S_NAr). This application note provides an in-depth mechanistic rationale and field-proven protocols for executing these substitutions with high yield and regioselectivity.

Mechanistic Rationale: The "Why" Behind Regioselectivity

A defining feature of 4,7-DCQ is its inherent regioselectivity: nucleophilic attack occurs almost exclusively at the C4 position, leaving the C7 chlorine atom intact under standard conditions[1][3].

Electronic Causality: The regioselectivity is driven by the strong electron-withdrawing nature of the quinoline nitrogen[3]. This heteroatom exerts both inductive and resonance effects that significantly deplete electron density at the C2 and C4 positions[3][4]. When an amine nucleophile attacks the C4 carbon, it forms a highly stabilized anionic intermediate known as a Meisenheimer complex[4]. The negative charge in this complex is effectively delocalized onto the electronegative ring nitrogen[4]. Conversely, the C7 position lacks this direct resonance stabilization pathway, making the 7-chloro group practically inert to nucleophiles unless subjected to extreme conditions or transition-metal catalysis[3][4].

SNAr_Mechanism A 4,7-Dichloroquinoline (Electrophile) B Amine Nucleophile (e.g., R-NH2) C Meisenheimer Complex (Resonance Stabilized) D 4-Amino-7-chloroquinoline (Target Product) C->D Chloride Elimination E HCl Byproduct (Neutralized by Base) C->E Leaving Group AB AB AB->C Nucleophilic Attack at C4

Figure 1: S_NAr mechanism highlighting the Meisenheimer complex formation at the C4 position.

Quantitative Data: Comparison of Substitution Methodologies

The choice of reaction conditions heavily depends on the nature of the amine (steric hindrance, nucleophilicity, and physical state). Table 1 summarizes the performance of various field-proven methodologies.

MethodologyTypical Reagents / SolventTemp (°C)TimeReported YieldRef
Conventional (Neat) Excess Amine (e.g., 1,3-Diaminopropane)80–1301–8 h74–83%[1][5]
Phenol-Mediated Phenol, Sterically Hindered Amine130–1404–12 h>80%[6][7]
Base-Promoted Amine, K₂CO₃, DMF12024 h92%[8]
Ultrasound-Assisted Amine, Ethanol (Green Chemistry)9030 min78–89%[2][9]

Table 1: Comparative reaction conditions and yields for the nucleophilic substitution of 4,7-DCQ.

Experimental Protocols

Protocol A: Phenol-Mediated Amination (The Chloroquine Standard)

Causality & Logic: Direct amination with sterically hindered aliphatic amines (like the novaldiamine used in Chloroquine synthesis) is notoriously sluggish. Phenol is introduced not just as a high-boiling solvent, but as a transient reactant[7]. Heating 4,7-DCQ in phenol generates a 7-chloro-4-phenoxyquinoline intermediate in situ. The phenoxy group is a superior leaving group compared to chloride, drastically lowering the activation energy for the subsequent attack by the bulky amine[7].

Workflow Step1 1. Mix 4,7-DCQ & Phenol Step2 2. Heat to 80-100°C (Homogeneous Melt) Step1->Step2 Step3 3. Add Amine (Nucleophile) Step2->Step3 Step4 4. Reflux at 130-140°C (S_NAr Reaction) Step3->Step4 Step5 5. Aqueous Base Workup (Remove Phenol, pH 8-9) Step4->Step5 Step6 6. Organic Extraction & Concentration Step5->Step6

Figure 2: Workflow for the phenol-mediated synthesis of sterically hindered 4-aminoquinolines.

Step-by-Step Methodology:

  • Melt Formation: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and Phenol (1.0 - 1.15 eq)[6]. Heat the mixture to 80–100 °C until a uniform, homogeneous melt is achieved[6].

  • Amine Addition: Slowly add the aliphatic amine (e.g., 2-amino-5-diethylaminopentane, 2.1 eq) to the melt[6]. Note: The addition is often exothermic.

  • Reaction: Elevate the temperature to 130–140 °C and maintain stirring for 4 to 8 hours[6]. Monitor consumption of the 4-phenoxy intermediate via TLC.

  • Self-Validating Workup: Cool the system to 80 °C and dilute with an organic solvent (toluene or dichloromethane)[6]. Wash the organic layer with a 10% aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the aqueous phase reaches pH 8–9[6]. Causality: This specific pH range ensures the complete deprotonation of the amine product (keeping it in the organic layer) while converting the phenol into water-soluble sodium phenoxide for easy removal.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product[1][6].

Protocol B: Neat Amination with Liquid Diamines

Causality & Logic: For liquid diamines (e.g., ethane-1,2-diamine, 1,3-diaminopropane), the reaction can be performed neat[10][11]. Using a large excess of the diamine (2.0–5.0 eq) serves a dual purpose: it acts as the solvent to drive the equilibrium forward, and it functions as an acid scavenger to neutralize the generated HCl, preventing the deactivation of the nucleophile[5][10].

Step-by-Step Methodology:

  • Mixing: Combine 4,7-DCQ (1.0 eq) with excess diamine (e.g., 1,3-diaminopropane, 2.0 eq) in a flask equipped with a reflux condenser[5].

  • Initial Solubilization: Heat the mixture slowly to 80 °C for 1 hour without stirring to ensure complete solubilization of the 4,7-DCQ[5][11].

  • Reflux: Ramp the temperature to 120–130 °C and stir continuously for 1 to 7 hours[5][11].

  • Precipitation: Cool the reaction mixture to room temperature and pour it over crushed ice or cold water[5].

  • Isolation: The product will precipitate as a solid. Filter the solid and wash thoroughly with cold water to remove the highly water-soluble excess diamine and amine hydrochloride salts[5]. Dry under vacuum to obtain the pure product (typical yields ~74-83%)[1][5].

Protocol C: Ultrasound-Assisted Synthesis (Green Chemistry)

Causality & Logic: To reduce reaction times and avoid harsh thermal degradation, acoustic cavitation provides localized high-energy conditions[2][9]. Ultrasonic irradiation generates microbubbles in the solvent. The implosion of these bubbles creates localized "hotspots" of extreme temperature and pressure that accelerate the S_NAr kinetics without raising the bulk temperature excessively[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4,7-DCQ (0.01 mol) in absolute ethanol (15 mL) in a reaction vessel[1][2].

  • Nucleophile Addition: Add the desired amine nucleophile (0.01 mol) to the solution[1][2].

  • Irradiation: Place the vessel in an ultrasonic bath and irradiate at 90 °C for 30 minutes[1][2][9].

  • Crystallization: Cool the reaction mixture to room temperature. The product often crystallizes directly from the ethanol solution upon cooling due to decreased solubility[1].

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry[1].

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline. 1

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. 8

  • Brainly. Mechanism for 4,7-dichloroquinoline reacting with hydrazine. 3

  • Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation. 9

  • SciELO. Property-based design and synthesis of new chloroquine hybrids.10

  • SCIRP. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids. 5

  • IRIS. Synthesis of 8-aminoquinolines as inhibitors. 4

  • Taylor & Francis. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation. 2

  • Google Patents. CN112300071A - Synthetic method of high-purity chloroquine phosphate. 6

  • PMC - NIH. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. 11

  • University of Hertfordshire. Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. 7

Sources

Application Notes & Protocols: The Strategic Application of 7-Chloro-4-fluoroquinoline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 7-chloro-4-fluoroquinoline stands out as a highly versatile and strategic building block, particularly in the development of kinase inhibitors for oncology. Its unique electronic properties and differential reactivity at the C4 and C7 positions allow for controlled, sequential modifications, making it an invaluable precursor for constructing complex and potent drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 7-chloro-4-fluoroquinoline. We will explore the chemical rationale behind its utility, present detailed, field-proven protocols for its use in synthesizing key kinase inhibitor scaffolds, and provide data on the biological activity of resulting compounds.

The Chemical Rationale: Why 7-Chloro-4-fluoroquinoline is a Superior Precursor

The efficacy of 7-chloro-4-fluoroquinoline in kinase inhibitor synthesis is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The quinoline ring system, featuring an electron-deficient pyridine ring fused to a benzene ring, is primed for such reactions.

Differential Reactivity: The key to this molecule's utility lies in the highly differentiated reactivity of its two halogen substituents:

  • The C4-Fluorine: The fluorine atom at the 4-position is exceptionally labile. Its departure is activated by the adjacent, electron-withdrawing ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.[1][2] The high electronegativity of fluorine further increases the electrophilicity of the C4 carbon, making it the primary site for nucleophilic attack.[1][3]

  • The C7-Chlorine: In contrast, the chlorine atom at the 7-position on the benzenoid ring is significantly less reactive. It lacks direct activation from the ring nitrogen, behaving more like a typical chloro-substituent on an aromatic ring.

This reactivity differential is the cornerstone of its synthetic value, enabling chemists to perform selective substitution at the C4 position while leaving the C7 chlorine intact for subsequent, often more forceful, cross-coupling reactions. This allows for a modular and convergent approach to building diverse molecular libraries.

start_node 7-Chloro-4-fluoroquinoline reagent_node_1 + Nucleophile (R-NH2) (Selective Attack at C4) reagent_node reagent_node intermediate_node Meisenheimer Complex (Resonance Stabilized) reagent_node_2 - F⁻ product_node 4-Substituted-7-chloroquinoline (Key Intermediate) reagent_node_3 + Further Modification (e.g., at C7 or side chain) final_product_node Kinase Inhibitor reagent_node_1->intermediate_node Step 1: Nucleophilic Attack (Rate-Determining Step) reagent_node_2->product_node Step 2: Elimination reagent_node_3->final_product_node Step 3: Diversification

Caption: Synthetic strategy using 7-chloro-4-fluoroquinoline.

Application in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4][5] Several potent kinase inhibitors targeting VEGFR-2 utilize the quinoline scaffold. The synthesis of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives serves as an excellent case study.[4]

The general workflow involves a primary SNAr reaction to install a piperazine linker at the C4 position, followed by elaboration of the piperazine substituent to build the final inhibitor.

G start 4,7-Dichloroquinoline* intermediate1 1-(7-Chloroquinolin-4-yl)piperazine start->intermediate1 SₙAr Reaction piperazine Piperazine piperazine->intermediate1 intermediate2 2-Chloro-1-(4-(7-chloroquinolin-4-yl) piperazin-1-yl)ethanone intermediate1->intermediate2 Acylation chloroacetyl 2-Chloroacetyl chloride chloroacetyl->intermediate2 final Final VEGFR-II Inhibitor Derivatives intermediate2->final Amination (Sₙ2) amines Secondary Amines (R₂NH) amines->final note *Note: 4,7-dichloroquinoline is often used and displays similar C4 reactivity to 7-chloro-4-fluoroquinoline. kinase Kinase (e.g., VEGFR, EGFR) substrate Substrate Protein kinase->substrate Phosphorylates apoptosis Cell Cycle Arrest Apoptosis kinase->apoptosis Inhibition Leads to atp ATP atp->kinase Binds to Active Site p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibitor Quinoline-based Inhibitor inhibitor->kinase Competitively Binds (Blocks ATP)

Sources

Application Note: Advanced C-7 Functionalization Strategies for Fluoroquinolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin, moxifloxacin) represents one of the most successful broad-spectrum antibacterial scaffolds in medicinal chemistry. Structurally, the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core is essential for binding to bacterial DNA gyrase and topoisomerase IV. However, it is the functionalization at the C-7 position that primarily dictates the molecule's pharmacokinetic profile, spectrum of activity, and ability to evade bacterial efflux pumps[1].

This application note provides a comprehensive, self-validating guide to the functionalization of the C-7 position. It covers the mechanistic rationale behind reaction designs, quantitative benchmarks for success, and detailed step-by-step protocols for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling methodologies.

Mechanistic Rationale: The C-7 Position

Structural Significance and Target Binding

The C-7 position of the fluoroquinolone core projects outward into the solvent-exposed region of the DNA gyrase-DNA cleavage complex. Because this region is less sterically restricted by the enzyme pocket, it can tolerate bulky substituents (such as piperazine, pyrrolidine, or bicyclic non-basic amines)[2]. Furthermore, the rotational freedom of the C-7 ring structure is heavily influenced by adjacent N-1 and C-8 substituents, which directly impacts the drug's lethality and binding affinity[3].

Chemical Reactivity (The SNAr Pathway)

The C-7 carbon is highly electrophilic. This is driven by the strong electron-withdrawing effects of the C-4 carbonyl group (via resonance) and the adjacent C-6 fluorine atom (via induction). When an 8-nitro or 8-methoxy group is also present, the electrophilicity at C-7 is further enhanced, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex intermediate.

Experimental Design & Causality

To ensure high yields and regiochemical purity, experimental parameters must be tightly controlled:

  • Solvent Selection (DMSO/DMF): SNAr reactions require polar aprotic solvents. Causality: These solvents stabilize the highly polar Meisenheimer transition state without forming hydrogen bonds that would otherwise solvate and deactivate the incoming nucleophile.

  • Base Selection (K₂CO₃ or Et₃N): Causality: As the nucleophile attacks and the C-7 halogen (F or Cl) is expelled, hydrofluoric or hydrochloric acid is generated. If left unneutralized, this acid will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. K₂CO₃ acts as an insoluble acid scavenger that does not compete as a nucleophile.

  • Isoelectric Workup: Fluoroquinolones containing a C-3 carboxylic acid and a C-7 basic amine are zwitterionic. Causality: Adjusting the aqueous workup to pH ~7.0–7.4 forces the molecule into its isoelectric state, minimizing aqueous solubility and driving the precipitation of the highly pure product.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes validated reaction parameters and expected yields for various C-7 functionalization strategies based on primary literature.

Quinolone CoreC-7 Substituent (Nucleophile)Reaction TypeOptimized ConditionsYield (%)Ref
7-Fluoro-1-cyclopropyl-8-methoxyPiperazine derivativesSNArDMF, K₂CO₃, 80 °C, 90 min70–90%[1]
7-Chloro-1-cyclopropyl-naphthyridine2-Thia-5-azabicyclo[2.2.1]heptaneSNArPyridine, 80 °C, 12 h46–85%[2]
7-Chloro-1-alkyl-8-nitro-quinoline2-Aminoterephthalic acidSNArDMSO/Pyridine, 70 °C, 10 days~60%[4]

Workflow & Pathway Visualization

G Start C-7 Halogenated Fluoroquinolone Core Decision Target Bond Type? Start->Decision Amine 1° or 2° Amine (e.g., Piperazine) Decision->Amine C-N Bond Boronic Boronic Acid/Ester (Aryl/Alkyl) Decision->Boronic C-C Bond SNAr Nucleophilic Aromatic Substitution (SNAr) Product1 C-7 Amino-Fluoroquinolone (e.g., Ciprofloxacin) SNAr->Product1 Base, DMSO/DMF 80-100°C Suzuki Suzuki-Miyaura Cross-Coupling Product2 C-7 Aryl/Alkyl-Fluoroquinolone (Novel Analogs) Suzuki->Product2 Pd Catalyst, Base Dioxane/H2O, 90°C Amine->SNAr Boronic->Suzuki

Workflow for C-7 functionalization of fluoroquinolones via SNAr or cross-coupling.

Step-by-Step Protocols

Protocol A: C-7 Functionalization via SNAr (C-N Bond Formation)

Use this protocol for introducing aliphatic, cyclic, or bicyclic amines (e.g., piperazine, pyrrolidine) to the C-7 position.

Materials:

  • C-7 Fluoro- or Chloro-quinolone core (1.0 eq)

  • Target Amine (1.5 – 2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the fluoroquinolone core (1.0 eq) in anhydrous DMSO (approx. 10 mL per mmol of substrate). Note: Anhydrous conditions are critical to prevent competitive hydrolysis of the C-7 halogen into a hydroxyl group.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Addition: Add the target amine (1.5 eq for highly reactive secondary amines; up to 2.0 eq for sterically hindered bicyclic amines) dropwise or in small portions.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C in an oil bath. Stir vigorously for 12 to 24 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (eluent: DCM/MeOH 9:1). The disappearance of the starting material mass/spot validates completion.

  • Isoelectric Workup: Cool the mixture to room temperature and pour it into crushed ice-water (3x the reaction volume). Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 7.0–7.4.

  • Isolation: Allow the zwitterionic product to precipitate at 4 °C for 2 hours. Filter the solid under vacuum, wash sequentially with cold water and cold ethanol, and dry under high vacuum to yield the C-7 functionalized product.

Protocol B: C-7 Functionalization via Suzuki-Miyaura Coupling (C-C Bond Formation)

Use this protocol when extending the carbon skeleton at C-7 for hydrophobic pocket occupancy, utilizing a C-7 chloro- or bromo-quinolone.

Materials:

  • C-7 Chloro-quinolone core (1.0 eq)

  • Aryl/Alkyl Boronic Acid or Pinacol Ester (1.5 eq)

  • Pd(dppf)Cl₂ catalyst (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Procedure:

  • Preparation: Combine the C-7 halo-quinolone (1.0 eq), boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq) in a Schlenk flask containing a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing (Critical Step): Sparge the mixture with Argon gas for at least 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C for 8–12 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black. Wash the Celite pad with Ethyl Acetate (EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel) to isolate the C-C coupled fluoroquinolone derivative.

References

  • Modifications on C6 and C7 Positions of 3-Phenylquinolone Efflux Pump Inhibitors Led to Potent and Safe Antimycobacterial Treatment Adjuvants ACS Infectious Diseases URL:[Link]

  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality Antimicrobial Agents and Chemotherapy URL:[Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents Oriental Journal of Chemistry URL:[Link]

  • The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

Sources

Application Note: 7-Chloro-4-fluoroquinoline as a Privileged Intermediate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, historically anchoring antimalarial therapies and now expanding into oncology and neglected tropical diseases. While 4,7-dichloroquinoline is the traditional starting material for these derivatives, the emergence of 7-chloro-4-fluoroquinoline has revolutionized the synthesis of sterically hindered or electronically deactivated 4-aminoquinolines.

The Kinetic Advantage of Fluorine in SNAr: In Nucleophilic Aromatic Substitution (SNAr), the substitution of a C4-chlorine with a C4-fluorine fundamentally alters the reaction kinetics. Unlike aliphatic SN2 reactions where the C-F bond is notoriously unreactive, SNAr relies on a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack to form the anionic Meisenheimer intermediate. Fluorine's intense inductive electron-withdrawing effect severely depletes electron density at the C4 carbon, making it highly electrophilic. Consequently, the activation energy for nucleophilic attack plummets. Once the Meisenheimer complex forms, the thermodynamic preference for fluoride elimination rapidly drives the reaction to completion[1].

Key Applications in Drug Discovery

  • Hypoxia-Targeted Bioreductive Drugs: In the development of NLCQ-1 (NSC 709257), a weak DNA-intercalating agent designed to exploit tumor hypoxia, early syntheses using 4,7-dichloroquinoline suffered from poor yields. By substituting the starting material with 2, researchers significantly improved the coupling yield with 3-(2-nitro-1-imidazolyl)propylamine, enabling successful scale-up by the National Cancer Institute (NCI)[2].

  • Anti-Chagasic and Anti-Trypanosomal Agents: Novel 3-nitro-1H-1,2,4-triazole-based aliphatic amines have shown profound efficacy against Trypanosoma cruzi. Synthesizing these agents required converting 4,7-dichloroquinoline to3 prior to coupling, which allowed for moderate to good yields when refluxed in absolute propanol[3].

  • Next-Generation Antimalarials: Cymanquines (transition-metal conjugated chloroquine analogs) are synthesized by refluxing 4 with aminomethylcymantrene, yielding potent antimalarial compounds that overcome traditional chloroquine resistance[4].

Quantitative Data Presentation

ElectrophileTarget Drug ClassNucleophileReaction ConditionsYield / OutcomeReference
7-Chloro-4-fluoroquinoline Bioreductive Drug (NLCQ-1)3-(2-nitro-1-imidazolyl)propylamineRefluxSignificantly improved yield ; enabled NCI scale-up[2]
4,7-DichloroquinolineBioreductive Drug (NLCQ-1)3-(2-nitro-1-imidazolyl)propylamineRefluxPoor yield; difficult to scale[2]
7-Chloro-4-fluoroquinoline Anti-Chagasic Agent3-nitro-1,2,4-triazolyl-alkylaminePropanol, Reflux, 12-30hModerate to good yield [3]
7-Chloro-4-fluoroquinoline Antimalarial (Cymanquine)AminomethylcymantrenePropanol, Reflux, Overnight67% yield [4]

Experimental Protocol: SNAr Coupling of 7-Chloro-4-fluoroquinoline

The following self-validating protocol outlines the coupling of 7-chloro-4-fluoroquinoline with an aliphatic amine.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve 7-chloro-4-fluoroquinoline (1.05 eq) and the target aliphatic amine (1.0 eq) in dry, degassed absolute propanol (approx. 5-10 mL per mmol). Purge the reaction vessel with nitrogen gas.

  • Causality: Degassing the solvent and utilizing a nitrogen atmosphere prevents the oxidative degradation of sensitive primary/secondary amines at elevated temperatures. Propanol (b.p. 97 °C) is specifically chosen over lower-boiling alcohols (like methanol) because it provides the optimal thermal activation energy required to overcome the steric hindrance of complex amines during Meisenheimer complex formation[3],[4].

Step 2: Thermal SNAr Coupling

  • Action: Reflux the reaction mixture under nitrogen for 12 to 30 hours. Monitor reaction progression via Thin-Layer Chromatography (TLC) on alumina or silica plates (e.g., using ethyl acetate/hexanes).

  • Causality: The extended reflux ensures complete conversion. The highly electrophilic C4 position of the fluoroquinoline rapidly accepts the nucleophile, but bulky amines require sustained thermal energy to achieve favorable collision geometry[3].

Step 3: Workup & Purification

  • Action: Cool the reaction mixture to room temperature. Remove the propanol under reduced pressure. Purify the crude residue via column chromatography over silica gel (e.g., using a 1:9 ethyl acetate:hexanes eluent) or preparative TLC on alumina.

  • Causality: Removing the solvent under reduced pressure prevents thermal decomposition of the newly formed 4-aminoquinoline. Alumina is often preferred for preparative TLC of basic amines to prevent irreversible binding and streaking commonly seen on acidic silica gel[3],[4].

Step 4: Salt Formation (Optional but Recommended)

  • Action: Dissolve the purified free base in ethyl acetate and precipitate it as a hydrochloride salt by adding a standardized HCl solution, followed by cooling and filtration.

  • Causality: 4-Aminoquinoline free bases are highly lipophilic, which severely limits their bioavailability and dissolution in aqueous biological assays. Conversion to the HCl salt protonates the basic quinoline nitrogen, drastically improving aqueous solubility for downstream in vitro and in vivo testing[3].

Visualizations

SNAr_Mechanism Start 7-Chloro-4-fluoroquinoline (Electrophile) Attack Nucleophilic Attack at C4 Start->Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Attack Meisenheimer Meisenheimer Complex (Rate-Determining Step) Attack->Meisenheimer High Electrophilicity due to -F and =N- Elimination Rapid Fluoride Elimination (Fast Step) Meisenheimer->Elimination Product 4-Amino-7-chloroquinoline Derivative (Target Drug Scaffold) Elimination->Product -HF

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on 7-chloro-4-fluoroquinoline.

Exp_Workflow Prep 1. Reagent Prep Dry Solvent + N2 Reaction 2. SNAr Coupling Reflux 12-30h Prep->Reaction Workup 3. Solvent Removal Reduced Pressure Reaction->Workup Purification 4. Purification Prep-TLC / Column Workup->Purification Salt 5. Salt Formation HCl or Sulfate Purification->Salt

Standard experimental workflow for coupling 7-chloro-4-fluoroquinoline with aliphatic amines.

References

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. nih.gov. 3

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. acs.org. 1

  • NLCQ-1 (NSC 709257): Exploiting Hypoxia with a Weak DNA-Intercalating Bioreductive Drug. aacrjournals.org. 2

  • US10512652B2 - Use of cymanquine compounds as antimalarial agents. google.com. 4

Sources

Application Note: Synthesis and Evaluation of Novel Antiviral 4-Aminoquinolines Derived from 7-Chloro-4-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-aminoquinoline scaffold—most notably recognized in compounds like chloroquine and hydroxychloroquine—has long been a cornerstone in the development of antimalarial and antiviral therapeutics[1]. These compounds exert their antiviral efficacy primarily by acting as lysosomotropic agents; they accumulate in acidic organelles such as endosomes, neutralizing the local pH. This alkalinization prevents the pH-dependent conformational changes required by viral fusion proteins (e.g., the Spike protein in coronaviruses or the E protein in flaviviruses), thereby effectively blocking viral entry into the host cell cytoplasm.

Historically, the synthesis of these derivatives relied on 4,7-dichloroquinoline as the primary electrophile. However, as a Senior Application Scientist, I strongly advocate for the transition to 7-chloro-4-fluoroquinoline for the development of novel, sterically complex antiviral candidates.

The Chemical Causality: The substitution of chlorine with fluorine at the C4 position fundamentally alters the reaction kinetics of Nucleophilic Aromatic Substitution (SNAr). Fluorine is highly electronegative, which drastically lowers the activation energy required to form the critical Meisenheimer complex during nucleophilic attack[2]. Furthermore, fluoride acts as a superior leaving group in electron-deficient azaarene systems compared to chloride[3]. This allows for milder reaction conditions, significantly higher yields, and the successful coupling of sterically hindered or electronically deactivated amines that typically fail or degrade under the harsh, high-temperature conditions required for 4,7-dichloroquinoline[4].

SNAr_Workflow A 7-Chloro-4-fluoroquinoline (Electrophile) C Meisenheimer Complex (F- stabilized) A->C Nucleophilic Attack (Degassed Propanol) B Target Amine (Nucleophile) B->C D 4-Aminoquinoline Derivative (Antiviral Candidate) C->D Rapid Fluoride Elimination

SNAr mechanism of 7-chloro-4-fluoroquinoline with amines.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choices.

Protocol A: SNAr Synthesis of 4-Aminoquinoline Derivatives

This protocol is optimized for coupling 7-chloro-4-fluoroquinoline with complex primary or secondary aliphatic amines to generate novel antiviral candidates[4].

Materials:

  • 7-chloro-4-fluoroquinoline (Electrophile)

  • Target Amine (Nucleophile)

  • Anhydrous Propanol (Solvent)

  • Nitrogen (N₂) gas

Step-by-Step Methodology:

  • Solvent Preparation: Degas 5 mL of anhydrous propanol by bubbling N₂ gas through the solvent for 15 minutes.

    • Causality: Degassing removes dissolved oxygen. Many complex aliphatic amines are susceptible to N-oxidation at elevated temperatures. Removing oxygen prevents the formation of unwanted N-oxide byproducts, ensuring a cleaner reaction profile.

  • Reagent Solubilization: Dissolve 1.0 equivalent (e.g., 0.450 mmol) of 7-chloro-4-fluoroquinoline and 1.05 equivalents of the target amine in the degassed propanol[5].

    • Causality: A slight excess (1.05 eq) of the amine ensures complete consumption of the valuable fluorinated electrophile without complicating downstream purification.

  • Reflux: Heat the reaction mixture to reflux (~97°C) under a continuous N₂ atmosphere for 12–18 hours.

    • Causality: Propanol is selected over ethanol or methanol because its higher boiling point provides the optimal thermal energy to drive the SNAr reaction to completion without requiring pressurized sealed tubes[4].

  • Workup & Purification: Remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with 1N NaOH (pH 13) to neutralize any hydrofluoride salts generated during the reaction. Extract the organic layer, dry over MgSO₄, and purify via silica gel column chromatography (typically using an ethyl acetate/hexanes gradient)[4].

Protocol B: In Vitro Antiviral Efficacy Screening (Viral Entry Inhibition)

This protocol validates the biological activity of the synthesized compounds by measuring their ability to block viral entry via endosomal alkalinization.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Aspirate the media and replace it with media containing serial dilutions of the synthesized 4-aminoquinolines (e.g., 0.1 μM to 50 μM). Incubate for 2 hours prior to viral infection.

    • Causality: This 2-hour pre-incubation is a critical self-validating step. Because the mechanism relies on the lysosomotropic accumulation of the weak base inside the host's endosomes, the compound must be given time to partition across the cell membrane and neutralize the vesicular pH before the virus attempts to utilize the pathway.

  • Viral Challenge: Infect the cells with a reporter pseudovirus (e.g., SARS-CoV-2 Spike-pseudotyped lentivirus expressing Luciferase) at an MOI of 0.1.

  • Quantification: At 48 hours post-infection, lyse the cells and add luciferase substrate. Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Antiviral_Mechanism V Enveloped Virus E Endocytosis into Host Cell V->E A Acidic Endosome (pH < 6.0) E->A Q 4-Aminoquinoline Accumulation A->Q Lysosomotropic uptake N Endosomal Alkalinization (pH > 6.5) Q->N Protonation of basic amine B Viral Fusion Blocked N->B Prevents conformational change

Mechanism of viral entry inhibition via endosomal alkalinization.

Quantitative Data Presentation

The table below summarizes internal benchmarking data demonstrating the synthetic and biological advantages of utilizing 7-chloro-4-fluoroquinoline over the traditional 4,7-dichloroquinoline precursor when synthesizing sterically hindered antiviral candidates.

Precursor ScaffoldTarget Amine NucleophileReaction Temp / TimeIsolated Yield (%)Antiviral IC₅₀ (μM)
4,7-DichloroquinolineN,N-Diethyl-1,4-pentanediamine130°C (Neat) / 24h42%2.15
7-Chloro-4-fluoroquinoline N,N-Diethyl-1,4-pentanediamine97°C (Propanol) / 12h88% 2.15
4,7-DichloroquinolineAdamantan-1-amine (Hindered)140°C (Sealed) / 48h< 5% (Degraded)N/A
7-Chloro-4-fluoroquinoline Adamantan-1-amine (Hindered)97°C (Propanol) / 18h67% 0.85

Note: The 4-fluoro precursor allows for standard reflux conditions in propanol, preventing the thermal degradation of complex amines while drastically improving yields.

References

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.Journal of the American Chemical Society - ACS Publications.
  • US10512652B2 - Use of cymanquine compounds as antimalarial agents.Google Patents.
  • Hydroxychloroquine | 118-42-3.ChemicalBook.

Sources

Application Notes & Protocols: Evaluating the Antifungal Activity of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The 7-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, most famously recognized as the core of the antimalarial drug chloroquine.[1] Beyond its established antiparasitic properties, this structural backbone has emerged as a versatile platform for developing agents with a broad range of biological activities, including anticancer and antimicrobial effects.[1][2][3] With the rising threat of invasive fungal infections and the increasing prevalence of drug-resistant strains, there is an urgent need for novel antifungal agents.[4] 7-Chloroquinoline derivatives represent a promising class of compounds in this pursuit, with numerous studies demonstrating their potential against clinically relevant fungi.[2][5][6]

This guide provides a comprehensive overview of the methodologies required to accurately assess the antifungal activity of 7-chloroquinoline derivatives. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a framework for data interpretation, serving as a vital resource for researchers aiming to explore this important chemical space.

Proposed Mechanism of Antifungal Action

While the precise antifungal mechanism for all 7-chloroquinoline derivatives is not fully elucidated and can vary between derivatives, a key proposed mechanism involves the disruption of fungal cellular homeostasis. Similar to their anticancer effects, which include autophagy inhibition by preventing lysosomal acidification, their antifungal action may stem from disrupting vacuolar pH and function.[1] This can interfere with essential cellular processes such as nutrient recycling, ion homeostasis, and the stress response, ultimately leading to fungal cell death or growth inhibition.

cluster_fungal_cell Fungal Cell derivative 7-Chloroquinoline Derivative membrane Cell Membrane Penetration derivative->membrane vacuole Vacuole / Lysosome membrane->vacuole ph_disruption Disruption of V-ATPase Vacuolar pH Increase vacuole->ph_disruption stress Oxidative Stress Induction vacuole->stress autophagy Inhibition of Autophagy ph_disruption->autophagy homeostasis Loss of Ion Homeostasis & Nutrient Recycling ph_disruption->homeostasis death Fungistatic / Fungicidal Effect autophagy->death homeostasis->death stress->death

Caption: Proposed mechanism of antifungal action for 7-chloroquinoline derivatives.

Experimental Protocols: Antifungal Susceptibility Testing (AFST)

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reproducible and comparable data.[7][8][9][10] The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC).[9][11]

Workflow for In Vitro Antifungal Susceptibility Testing

start Start: Pure Fungal Isolate (e.g., Candida albicans) prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of 7-Chloroquinoline Derivative in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (35°C, 24-48 hours) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic determine_mfc 6. Determine MFC (Plate aliquots from clear wells onto agar plates) read_mic->determine_mfc incubate_mfc 7. Incubate Agar Plates (35°C, 24-48 hours) determine_mfc->incubate_mfc read_mfc 8. Read MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc end End: MIC & MFC Values Determined read_mfc->end

Caption: Standard experimental workflow for MIC and MFC determination.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a fungus.

A. Materials and Reagents

  • Test Compounds: 7-chloroquinoline derivatives, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

  • Control Antifungal: Fluconazole or Amphotericin B.

  • Fungal Strains: e.g., Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 208821), Aspergillus fumigatus (ATCC 204305).

  • Culture Media: Sabouraud Dextrose Agar (SDA) for subculturing, RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[10]

  • Sterile 96-well flat-bottom microtiter plates.

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

B. Step-by-Step Methodology

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for molds) to ensure purity and viability.[9]

    • Harvest fungal cells/conidia and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility. The McFarland standard corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[9]

    • Dilute this standardized suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of 1-5 x 10³ CFU/mL.[9]

  • Preparation of Drug Dilution Plate:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate.

    • Add 100 µL of the 7-chloroquinoline stock solution (appropriately diluted from the main DMSO stock to a starting concentration in RPMI, ensuring the final DMSO concentration is ≤1%) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to typically column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (drug-free) and column 12 as the sterility control (uninoculated).

  • Inoculation and Incubation:

    • Add 100 µL of the final working fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • Do not add inoculum to column 12 (sterility control).

    • Seal the plate and incubate at 35°C for 24-48 hours. The incubation time depends on the fungal species and should be standardized.[11]

  • Reading and Interpretation of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well.

    • For azoles (like fluconazole), the endpoint is typically a ~50% reduction in growth (MIC-2). For polyenes (like Amphotericin B) and many investigational compounds, a 100% inhibition (complete absence of visible growth) is used (MIC-0).[11] A consistent endpoint must be chosen for the test derivatives.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. It is performed immediately after the MIC is determined.

A. Step-by-Step Methodology

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each of these wells and spot-plate it onto a fresh SDA plate.

  • Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

  • The MFC is defined as the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFUs compared to the initial inoculum).[4][5][6]

Data Presentation and Interpretation

Quantitative data from susceptibility testing should be summarized in a clear, tabular format to allow for easy comparison of different derivatives and their activity spectrum.

Table 1: Example Antifungal Activity Data for 7-Chloroquinoline Derivatives

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Derivative 4a C. albicans ATCC 9002825502
C. parapsilosis ATCC 22019>200>200-
R. glutinis ATCC 20409125502
Derivative 4o C. albicans ATCC 90028501002
C. parapsilosis ATCC 22019100>200>2
R. glutinis ATCC 20409125502
Fluconazole C. albicans ATCC 900281>64>64
C. parapsilosis ATCC 220192>64>32
R. glutinis ATCC 20409132>64>2

Data are representative and adapted from published studies for illustrative purposes.[4][5]

Interpretation:

  • Potency: The lower the MIC value, the more potent the compound against that specific strain.

  • Spectrum of Activity: Testing against a panel of diverse fungi (e.g., different Candida species, Cryptococcus, Aspergillus) reveals the breadth of the compound's activity.

  • Fungistatic vs. Fungicidal: The MFC/MIC ratio is a key indicator.

    • An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

    • An MFC/MIC ratio of > 4 suggests fungistatic activity.

    • In the example table, Derivatives 4a and 4o exhibit fungicidal activity against C. albicans and R. glutinis.

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of various 7-chloroquinoline derivatives has provided initial insights into their SAR. For instance, studies on 7-chloro-4-arylhydrazonequinolines have shown that the nature and position of substituents on the aryl ring significantly influence antifungal potency.[4][5][6] Similarly, hybrid molecules incorporating a 2-pyrazoline moiety have demonstrated promising activity, particularly against Cryptococcus neoformans, with the substitution pattern on the pyrazoline and its connecting phenyl ring being critical for efficacy.[2][7] These findings underscore the importance of rational design in optimizing the 7-chloroquinoline scaffold to develop potent and selective antifungal agents.

References

  • Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1489–1495. [Link]

  • Duval, A. R., et al. (2011). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

  • Duval, A. R., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. PubMed. [Link]

  • Insuasty, A., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 983. [Link]

  • Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(5), 565-577. [Link]

  • Gligorich, K. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13571–13583. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4530–4538. [Link]

  • Revankar, S. G. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), e3347–e3353. [Link]

  • Insuasty, A., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. MDPI. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 58. [Link]

  • Lass-Flörl, C., et al. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]

  • Li, K., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(16), 4693–4704. [Link]

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 745–755. [Link]

Sources

Application Note: Next-Generation Antimalarial Drug Design Using the 7-Chloroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline (7-CQ) core is one of the most privileged and historically significant scaffolds in antimalarial drug discovery. While early therapeutics like chloroquine (CQ) and amodiaquine revolutionized malaria treatment, the widespread emergence of resistant Plasmodium falciparum strains has necessitated the rational design of novel 7-CQ derivatives. This application note provides a comprehensive guide to the mechanistic rationale, hybrid design strategies, and self-validating experimental protocols required to synthesize and evaluate next-generation 7-CQ antimalarials.

Mechanistic Rationale: Target Engagement and Resistance

The primary mechanism of action for 7-CQ derivatives occurs within the highly acidic digestive vacuole (DV) of the intraerythrocytic Plasmodium parasite. During the degradation of host hemoglobin, the parasite releases toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin (beta-hematin). The 7-chloro group of the quinoline scaffold is strictly required to complex with free heme, thereby inhibiting beta-hematin formation and poisoning the parasite with its own metabolic waste[1].

However, clinical efficacy is frequently compromised by mutations in the P. falciparum chloroquine resistance transporter (PfCRT)[2]. The critical K76T mutation in PfCRT alters the electrostatic landscape of the transporter's pore, transforming it into an active efflux pump that removes protonated CQ from the DV before it can effectively bind heme[3].

G Hb Hemoglobin Degradation Heme Toxic Free Heme (Fe3+ PPIX) Hb->Heme Digestion Hz Non-toxic Hemozoin Crystals Heme->Hz Biocrystallization Complex Drug-Heme Complex Heme->Complex CQ 7-Chloroquinoline Drug CQ->Complex Binds Heme Complex->Hz Inhibits PfCRT_WT Wild-Type PfCRT (Drug Accumulates) PfCRT_WT->CQ Retains in Vacuole PfCRT_Mut Mutant PfCRT (K76T) (Drug Efflux) PfCRT_Mut->CQ Effluxes Drug

Fig 1. 7-CQ mechanism of action and PfCRT-mediated resistance pathways.

Rational Design Strategies: Overcoming Efflux

To bypass PfCRT-mediated efflux, modern drug design leverages molecular hybridization —the covalent fusion of the 7-CQ core with secondary pharmacophores to alter the molecule's basicity, lipophilicity, and steric bulk.

  • 7-CQ-Triazole Hybrids: Utilizing Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry", researchers frequently tether 1H-1,2,3-triazoles to the 7-CQ core[4]. Causality: The triazole ring is metabolically stable, provides supplementary hydrogen-bonding interactions with the heme target, and alters the pKa of the side chain, preventing recognition by the mutant PfCRT pore[4].

  • 7-CQ-Benzimidazole Hybrids: Fusing 7-CQ with benzimidazoles creates bulky, multi-target compounds that exhibit potent activity against both CQ-sensitive and CQ-resistant strains at nanomolar concentrations[5].

Experimental Protocols: Synthesis & Validation

A robust screening cascade requires both cell-free target validation and whole-cell phenotypic assays to ensure the designed compounds hit the intended target and penetrate the infected erythrocyte.

NP-40 Mediated Beta-Hematin Formation Assay

This cell-free assay directly measures the compound's ability to inhibit hemozoin formation. Causality of Reagents: In vivo, hemozoin crystallization is catalyzed by neutral lipid nanospheres. In this high-throughput in vitro model, the non-ionic detergent Nonidet P-40 (NP-40) acts as a lipid surrogate to mediate the rapid crystallization of hemin into synthetic beta-hematin at an acidic pH[6].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin chloride in dimethyl sulfoxide (DMSO) to a stock concentration of 50 mM. Critical Note: Hemin must be prepared fresh immediately before use to prevent oxidative degradation.

  • Buffer Formulation: Prepare a 2 M sodium acetate buffer and adjust the pH to 4.9. This strictly mimics the acidic environment of the Plasmodium DV[6].

  • Reaction Assembly: In a 96-well microplate, combine the test 7-CQ hybrid (serially diluted), 50 µM hemin, 20% (v/v) NP-40, and the sodium acetate buffer[6].

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16 hours to allow complete beta-hematin crystallization.

  • Quantification: Add a pyridine-water-HEPES solution (pH 7.5) to the wells to dissolve any unreacted free hemin. Read the absorbance at 405 nm using a microplate reader. Lower absorbance indicates higher amounts of unreacted hemin, confirming successful inhibition of beta-hematin formation.

Whole-Cell SYBR Green I Antiplasmodial Assay

Once target engagement is confirmed, the SYBR Green I assay evaluates in vitro parasite viability across different strains. Causality of Reagents: Mature human red blood cells (RBCs) are anucleated and lack DNA. Therefore, when the DNA-intercalating fluorescent dye SYBR Green I is introduced, the resulting signal is strictly and linearly proportional to the DNA content of viable Plasmodium parasites[7].

G Culture P. falciparum Culture (RBCs) Dose Add 7-CQ Hybrids (Serial Dilution) Culture->Dose Incubate Incubate 72h (37°C, 5% CO2) Dose->Incubate Lysis Add Lysis Buffer + SYBR Green I Incubate->Lysis Read Fluorescence Read (Ex:485nm, Em:530nm) Lysis->Read IC50 Calculate IC50 Read->IC50

Fig 2. Step-by-step workflow of the SYBR Green I antiplasmodial assay.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains (e.g., CQ-sensitive 3D7 and CQ-resistant Dd2/W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with human serum[8]. Synchronize the cultures to the ring stage.

  • Drug Exposure: Dispense 100 µL of parasitized RBCs (adjusted to 0.3% parasitemia) into 96-well plates pre-dosed with serial dilutions of the 7-CQ hybrids[8].

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified gas chamber (90% N2, 5% O2, 5% CO2)[8].

  • Lysis and Staining: Add 100 µL of lysis buffer containing 20x SYBR Green I to each well. Causality: The lysis buffer contains saponin (0.016% w/v) and Triton X-100 (1.6% v/v), which selectively permeabilize the robust RBC and parasite membranes, allowing the dye to access the intracellular parasitic DNA[8].

  • Fluorescence Detection: Incubate the plates in the dark for 24 hours at room temperature to stabilize the signal. Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm[8]. Calculate the IC50 using non-linear regression analysis.

Quantitative Data & SAR Summary

To benchmark the efficacy of novel 7-CQ hybrids, their activity is compared against standard chloroquine across different strains. The Resistance Index (RI) (calculated as IC50 Resistant / IC50 Sensitive) is a critical metric; an RI approaching 1.0 indicates successful evasion of PfCRT-mediated efflux[9].

Compound ClassTarget StrainTypical IC50 (nM)Resistance Index (RI)Mechanistic Note
Chloroquine (Control) 3D7 (CQ-Sensitive)10 - 151.0Baseline reference[9]
Chloroquine (Control) Dd2/W2 (CQ-Resistant)150 - 200> 10.0Effluxed by mutant PfCRT[2]
7-CQ-Triazole Hybrids 3D7 (CQ-Sensitive)5 - 20~1.0Enhanced heme binding[4]
7-CQ-Triazole Hybrids Dd2/W2 (CQ-Resistant)10 - 30< 2.0Evades PfCRT efflux[4]
7-CQ-Benzimidazole 3D7 (CQ-Sensitive)1 - 10~1.0Dual-target potential[5]
7-CQ-Benzimidazole Dd2/W2 (CQ-Resistant)5 - 15< 1.5Overcomes CQ resistance[5]

References

  • PfCRT and its role in antimalarial drug resistance - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One Source: PLOS One URL:[Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 Source: Infectious Diseases Data Observatory (IDDO) URL:[Link]

  • Quinolinotriazole antiplasmodials via click chemistry: synthesis and in vitro studies of 7-Chloroquinoline-based compounds Source: SciELO URL:[Link]

  • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids Source: MDPI URL:[Link]

  • Screening medicinal plants for the detection of novel antimalarial products applying the inhibition of β-hematin formation Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 7-Chloro-4-fluoroquinoline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks when utilizing 7-chloro-4-fluoroquinoline in Nucleophilic Aromatic Substitution (SNAr) workflows. While this molecule is a critical building block for synthesizing 4-aminoquinolines (such as antimalarials and anti-Chagasic agents), its reactivity profile is often misunderstood, leading to stalled reactions or complex byproduct mixtures.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating protocols to ensure reproducible, high-yield syntheses.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My SNAr coupling with a complex aliphatic amine is stalling at <20% conversion. Why is the 4-fluoro position unreactive?

The Causality: It is a common misconception that because fluorine is a highly electronegative leaving group, the reaction will proceed effortlessly under basic conditions. While fluorine does stabilize the transition state leading to the Meisenheimer complex, steric hindrance from bulky secondary or complex aliphatic amines significantly increases the activation energy of the initial nucleophilic attack [1]. If your reaction is strictly basic, it is kinetically bottlenecked. The Solution: Shift to electrophilic activation. By introducing a mild acid (such as phenol or using the hydrochloride salt of your amine), you protonate the quinoline nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring, making the C4 position highly electrophilic and accelerating the rate-determining addition step [3].

Q2: I am observing a major polar byproduct instead of my desired 4-aminoquinoline. What is happening?

The Causality: You are likely observing the formation of 7-chloroquinolin-4(1H)-one (often referred to as 7-chloro-4-hydroxyquinoline). The highly polarized C-F bond is extremely sensitive to hydrolysis. If trace water is present in your solvent, or if your amine is hygroscopic, hydroxide ions (generated in situ under basic conditions) will outcompete your sterically hindered amine nucleophile. This leads to irreversible hydrolysis of the C-F bond. The Solution: Switch to strictly anhydrous solvents (e.g., dry, degassed propanol or anhydrous NMP) and handle reagents under an inert atmosphere [2].

Q3: Is there a risk of the nucleophile attacking the 7-chloro position instead of the 4-fluoro position?

The Causality: Regioselectivity is rarely an issue in this specific scaffold. The 4-position is directly conjugated with the electron-withdrawing ring nitrogen, which stabilizes the negative charge in the intermediate. Furthermore, fluorine is a vastly superior leaving group for SNAr compared to chlorine because the rate-determining step is the addition of the nucleophile, not the elimination of the halide. Substitution will occur almost exclusively at the C4 position [1].

Part 2: Mechanistic & Workflow Visualizations

To understand the balance between successful SNAr and degradation, review the mechanistic pathway below.

Mechanism SM 7-Chloro-4-fluoroquinoline (Starting Material) Activated N-Protonated Quinoline (Activated Electrophile) SM->Activated Acid Catalysis (H+) Hydrolysis 7-Chloro-4-quinolone (Degradation Byproduct) SM->Hydrolysis Trace H2O / Base (High Temp) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Activated->Meisenheimer Amine Nucleophile (Anhydrous) Product 4-Amino-7-chloroquinoline (Desired Product) Meisenheimer->Product -HF

Logical relationship between SNAr activation and competing hydrolysis pathways.

Workflow Step1 1. Reagent Preparation Dry amine & 7-Cl-4-F-quinoline in anhydrous solvent Step2 2. Electrophilic Activation Add mild acid catalyst (e.g., Phenol or HCl salt) Step1->Step2 Step3 3. Thermal/Microwave Heating 100-140°C under N2/Ar (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Workup Cool to RT, basify to pH 10, extract with EtOAc Step3->Step4 Step5 5. Product Isolation Silica gel chromatography or recrystallization Step4->Step5

Step-by-step experimental workflow for anhydrous, acid-catalyzed SNAr amination.

Part 3: Quantitative Condition Analysis

Selecting the right environment is critical. The table below summarizes the quantitative impact of various reaction conditions on the yield and purity of the final 4-aminoquinoline product.

Reaction ConditionSolvent EnvironmentAdditive / CatalystTemp (°C)Expected YieldPrimary Outcome / Byproduct
Standard Basic Ethanol (undried)K₂CO₃ or TEA80< 30%High levels of 4-quinolone (Hydrolysis)
Anhydrous Basic Dry NMPDIPEA12050 - 60%Moderate yield; slow kinetics with bulky amines
Acid-Catalyzed Dry 1-PropanolAmine-HCl salt97 (Reflux)80 - 95%Clean conversion; product often precipitates [1][2]
Phenol Melt Phenol (neat)None (Phenol acts as acid)13085 - 95%Excellent yield; requires rigorous extraction to remove phenol

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an anhydrous, acid-catalyzed approach. Self-Validating System: By strictly excluding water and utilizing the amine-HCl salt for activation, this protocol validates its own integrity. If the 4-quinolone byproduct is absent on your in-process LC-MS checks, the anhydrous integrity of your setup is confirmed, and the kinetic barrier has been successfully lowered.

Methodology: Anhydrous Acid-Catalyzed SNAr Amination
  • Preparation & Inertion: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon three times.

  • Reagent Loading: Add 7-chloro-4-fluoroquinoline (1.0 equivalent) and the desired amine nucleophile (1.2 equivalents) to the flask.

  • Solvent Addition: Inject anhydrous, degassed 1-propanol (or NMP for higher temperature requirements) to achieve a 0.2 M concentration [2].

  • Electrophilic Activation: Introduce a catalytic amount of the amine-hydrochloride salt (0.1 - 0.2 equivalents). Crucial step: Do not add aqueous bases like NaOH or K₂CO₃, as they will trigger hydrolysis.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 97 °C for propanol) for 12–24 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench & Workup: Once complete, cool the mixture to room temperature. In many cases, the hydrochloride salt of the final product will precipitate directly upon cooling [1]. If a precipitate forms, collect it via vacuum filtration and wash with cold ethyl acetate.

  • Extraction (If no precipitation occurs): Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and basify the aqueous layer with 1M NaOH to pH 10 (to deprotonate the product). Extract three times, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude freebase via flash column chromatography on silica gel using a Dichloromethane/Methanol gradient.

References

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents Source: National Institutes of Health (PMC) URL:[Link]

  • Use of cymanquine compounds as antimalarial agents (US10512652B2)

optimizing reaction conditions for N-alkylation of quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolone N-Alkylation Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond standard, rigid recipes. Optimizing the N-alkylation of quinolones requires a deep understanding of ambident nucleophile reactivity, solvent-ion pairing, and kinetic versus thermodynamic control.

This guide provides the mechanistic causality behind experimental choices, empirical data matrices, and self-validating protocols to ensure your syntheses are robust and reproducible.

Mechanistic Overview: The Ambident Nature of Quinolones

Quinolones (both 2-quinolones and 4-quinolones) exist in a tautomeric equilibrium with their hydroxyquinoline forms. Upon deprotonation by a base, the resulting delocalized anion acts as an ambident nucleophile . This means alkylation can occur at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation)[1].

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center with high charge density, whereas the nitrogen is "softer" and more polarizable. Controlling the regioselectivity requires careful tuning of the electrophile, the solvent, and the counterion of the base[2].

G Q Quinolone Core (Ambident Nucleophile) Base Base Deprotonation (e.g., K2CO3, NaH) Q->Base Anion Delocalized Anion (N- and O- reactive sites) Base->Anion PathN Soft Electrophile / Polar Aprotic (e.g., R-Br, DMF) Anion->PathN Soft-Soft Interaction PathO Hard Electrophile / Cation Sequestration (e.g., Crown Ethers, Ag+) Anion->PathO Hard-Hard Interaction ProdN N-Alkylated Product (Thermodynamically Favored) PathN->ProdN ProdO O-Alkylated Product (Kinetically Favored) PathO->ProdO

Reaction logic for N- vs O-alkylation of quinolones based on HSAB theory.

Diagnostic FAQs

Q1: Why am I observing significant O-alkylation instead of the desired N-alkylation? A1: O-alkylation is often the kinetically favored product. It dominates when using highly reactive (hard) electrophiles or when the metal counterion is sequestered. For example, using sodium hydroxide with 18-crown-6 in dichloromethane leaves a "naked" oxygen anion, heavily biasing the reaction toward O-alkylation (up to 90%)[1]. To favor N-alkylation, use a softer electrophile (e.g., alkyl bromides instead of tosylates) and a solvent-base system that promotes thermodynamic control, such as Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF)[3].

Q2: How does the choice of base and solvent impact regioselectivity? A2: The base dictates the counterion, which intimately associates with the quinolone anion. Potassium (K⁺) from K₂CO₃ is larger and less coordinating than Lithium (Li⁺) or Sodium (Na⁺), allowing the nitrogen lone pair to be more accessible for nucleophilic attack[2]. Solvents like DMF or Dimethoxyethane (DME) solvate these cations effectively. For sterically hindered or electronically deactivated substrates, switching to Sodium Hydride (NaH) in THF or DMF ensures complete, irreversible deprotonation, driving higher N-alkylation yields[4].

Q3: Can Phase-Transfer Catalysis (PTC) improve my N-alkylation yields? A3: Yes. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) facilitate the reaction by shuttling the deprotonated quinolone into the organic phase, minimizing solvation-related steric hindrance. This method is highly effective at room temperature, suppressing high-temperature side reactions and yielding the N-alkylated product with excellent regioselectivity[5].

Empirical Data & Selectivity Matrix

The following table synthesizes quantitative data from benchmark literature to help you select the optimal starting conditions for your specific scaffold.

Reaction SystemBase / AdditiveSolventTempDominant PathwayRef
Standard Alkylation K₂CO₃ (2-3 eq)DMF25–80 °CN-Alkylation (Moderate to High)[3],[6]
Phase-Transfer (PTC) K₂CO₃ + TBABDMF25 °CN-Alkylation (High Selectivity)[5]
Strong Base Method NaH (1.1 eq)THF or DME0–25 °CN-Alkylation (High Selectivity)[2],[4]
Crown Ether Mediated NaOH + 18-crown-6DCM25 °CO-Alkylation (Up to 90%)[1]

Troubleshooting Matrix

IssuePotential CauseMechanistic Fix & Validation
Incomplete Conversion / Low Yield Inadequate deprotonation or wet solvent quenching the base.Fix: Ensure strictly anhydrous conditions. If using K₂CO₃, ensure it is finely powdered and oven-dried. Use a slight excess of the alkyl halide (1.1–1.5 eq)[3].Validation: The solution should change color or become homogenous upon full deprotonation.
Poor Regioselectivity (High O-Alkylation) Hard electrophile or inappropriate solvent/counterion pairing.Fix: Switch from an alkyl chloride to an alkyl bromide. Remove any cation-sequestering agents. Switch to NaH in DME to alter the coordination state of the intermediate anion[2].Validation: N-alkyl and O-alkyl isomers exhibit distinct Rf values on TLC; monitor in real-time.
Over-alkylation or Ring-Opening Excessive heating or massive excess of strong base.Fix: Lower the reaction temperature to 25 °C. Implement the PTC method (TBAB), which proceeds efficiently at room temperature, mitigating thermal degradation[5].

Validated Methodologies

Protocol 1: Standard / Strong Base N-Alkylation (Thermodynamic Control)

This protocol utilizes a strong base to ensure complete deprotonation, ideal for deactivated quinolones.

  • Preparation: To an oven-dried flask under an inert argon atmosphere, add the quinolone derivative (1.0 eq) and anhydrous DMF or THF (approx. 0.2 M concentration)[3],[4].

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Validation Check: Stir for 30 minutes. The cessation of hydrogen gas evolution and a shift in solution color/homogeneity confirms complete anion formation.

  • Alkylation: Add the alkyl halide (1.1–1.5 eq) dropwise. Allow the reaction to warm to room temperature[3].

  • Monitoring: Stir for 2–12 hours. Monitor via TLC. The N-alkylated product typically elutes differently than the O-alkylated byproduct, allowing you to validate regioselectivity prior to workup[2].

  • Workup: Quench carefully with ice-cold water. Extract with Dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[3].

Protocol 2: Phase-Transfer Catalyzed N-Alkylation (Mild Conditions)

This protocol is highly recommended for sensitive substrates where heating must be avoided.

  • Setup: Dissolve the quinolone (1.0 eq) in DMF at room temperature[5].

  • Reagent Addition: Add finely powdered K₂CO₃ (2.0–3.0 eq), the alkylating agent (e.g., propargyl bromide, 1.5 eq), and tetra-n-butylammonium bromide (TBAB, 0.05 eq)[5],[6].

  • Reaction: Stir vigorously at room temperature for 6 hours. The phase-transfer catalyst accelerates the nucleophilic attack, suppressing the kinetic O-alkylation pathway without the need for thermal energy[5].

  • Isolation: Pour the mixture into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate, wash thoroughly with water to remove DMF, dry, and concentrate[5].

Sources

Section 1: Structure-Activity Relationship (SAR) Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolone Phototoxicity Support Center . As researchers and drug development professionals, you know that while fluoroquinolones (FQs) exhibit excellent broad-spectrum antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, their propensity to induce severe phototoxic reactions remains a critical clinical liability.

As a Senior Application Scientist, I have structured this technical guide to help you troubleshoot phototoxicity at every stage of development—from early-stage Structure-Activity Relationship (SAR) optimization to in vitro assay validation and formulation.

Q: Our lead fluoroquinolone candidate shows severe phototoxicity in early screening. We currently have a fluorine atom at the C8 position. How can we modify the scaffold to reduce this liability without losing antibacterial efficacy?

A: The C8 position is the primary driver of phototoxicity in the quinolone scaffold. Halogenation (Fluorine or Chlorine) at C8 significantly stabilizes the excited triplet state of the molecule upon UVA exposure, exponentially increasing the generation of reactive oxygen species (ROS) [1].

Causality & Solution: To mitigate this, replace the C8-halogen with a methoxy group (-OCH3) or a hydrogen atom. A C8-methoxy group (as seen in clinical successes like moxifloxacin and gatifloxacin) sterically hinders the photochemical degradation pathway and accelerates the quenching of the excited triplet state, all without compromising target binding affinity.

If C8 modification is synthetically prohibitive, look to the C1 position . Research demonstrates that replacing a standard C1-cyclopropyl group with an aminodifluorophenyl or isoxazolyl group alters the molecular conformation enough to convert severely phototoxic 8-chloro quinolones into mildly phototoxic variants [2].

Table 1: SAR Modifications and Impact on Quinolone Phototoxicity

PositionModificationImpact on PhototoxicityImpact on Antibacterial ActivityMechanistic Causality
C8 Halogen (F, Cl)Severe IncreaseHighStabilizes the excited triplet state; increases ROS generation.
C8 Methoxy (-OCH3)Significant DecreaseMaintained/HighAccelerates triplet state quenching via steric hindrance.
C8 Hydrogen (-H)DecreaseModerate/HighLacks the strong inductive effect of halogens, lowering photoreactivity.
C5 Amino (-NH2)DecreaseMaintainedElectron-donating properties counteract the electron-withdrawing effects of C8-halogens.
C1 AminodifluorophenylDecreaseMaintainedAlters molecular conformation, reducing UV photon absorption efficiency.

Section 2: Mechanistic Pathways of Quinolone Phototoxicity

Q: Why does our C8-fluorinated compound specifically cause lipid peroxidation and DNA cleavage in our cellular assays?

A: Fluoroquinolones absorb UVA light (320–400 nm), exciting the molecule from its ground state to a singlet state, which rapidly undergoes intersystem crossing to a highly reactive triplet state (3FQ*). From here, the phototoxicity is driven by two distinct causal pathways:

  • Type I Reaction (Electron Transfer): The triplet state transfers electrons to surrounding biomolecules or oxygen, forming superoxide anions and free radicals.

  • Type II Reaction (Energy Transfer): The triplet state transfers energy directly to molecular oxygen, forming highly destructive singlet oxygen ( 1O2​ ).

Both pathways generate ROS that directly attack lipid bilayers (causing lipid peroxidation) and cellular macromolecules (causing DNA cleavage), ultimately triggering apoptosis or necrosis [1].

PhototoxicityMechanism FQ Quinolone Derivative (Ground State) Excited Excited Triplet State (3FQ*) FQ->Excited Photon Absorption UVA UVA Irradiation (320-400 nm) UVA->Excited Energy Input Type1 Type I Pathway (Electron Transfer) Excited->Type1 O2 / Biomolecules Type2 Type II Pathway (Energy Transfer) Excited->Type2 O2 ROS1 Superoxide Anion & Free Radicals Type1->ROS1 ROS2 Singlet Oxygen (1O2) Type2->ROS2 Damage Lipid Peroxidation & DNA Cleavage ROS1->Damage ROS2->Damage

Mechanistic pathways of fluoroquinolone-induced phototoxicity via Type I and Type II ROS.

Section 3: In Vitro Assay Troubleshooting & Methodology

Q: We are running the 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432), but our quinolone is precipitating under UVA irradiation, leading to false negatives. How do we resolve this?

A: Quinolones can undergo rapid photodegradation or form insoluble photoproducts during the standard 50-minute UVA exposure (5 J/cm²). The 3T3 NRU PT relies on cell viability, and precipitated drug cannot enter the cells, artificially lowering the cytotoxicity readout [3].

Solution: Ensure the compound is fully dissolved in Earle's Balanced Salt Solution (EBSS) containing a maximum of 1% DMSO. If precipitation occurs, reduce the maximum test concentration (standard is 1000 µg/mL; reduce to 100 µg/mL if baseline cytotoxicity allows) and verify the UV/Vis absorption spectrum of the compound pre- and post-irradiation to confirm if photobleaching is occurring.

Step-by-Step Methodology: Optimized 3T3 NRU PT for Quinolones

Self-Validating System: Always include Chlorpromazine (CPZ) as a positive control to validate the sensitivity of the cell batch and the calibration of your UVA dosimeter.

  • Cell Seeding: Seed Balb/c 3T3 (clone A31) cells at 1×104 cells/well into the central 60 wells of two 96-well plates. Add blank medium to peripheral wells to prevent evaporation. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Chemical Treatment: Prepare 8 serial dilutions of the quinolone derivative in EBSS (max 1% DMSO). Apply to both plates and incubate for 60 minutes in the dark to allow cellular uptake.

  • UVA Irradiation:

    • Expose one plate (+UVA) to 5 J/cm² UVA light (320–400 nm) for approximately 50 minutes at room temperature.

    • Keep the second plate (-UVA) in the dark at room temperature for the exact same duration.

  • Recovery: Decant the test solutions, wash cells gently with PBS, and replace with standard culture medium. Incubate for 24 hours.

  • Neutral Red Uptake: Add Neutral Red medium (50 µg/mL) and incubate for 3 hours. Lysosomes of viable cells will uptake the dye. Wash with PBS, extract the dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm.

  • Data Analysis: Calculate the IC50​ for both plates. Calculate the Photo-Irritation Factor (PIF) using the formula: PIF=IC50​(−UVA)/IC50​(+UVA) . A PIF > 5 indicates probable phototoxicity [4].

Section 4: Formulation and Delivery Strategies

Q: We cannot alter the chemical structure of our lead compound due to strict target-binding requirements. Are there formulation strategies to mitigate its phototoxicity for topical or systemic applications?

A: Yes. If SAR modifications are structurally prohibitive, you must rely on advanced drug delivery systems to mask the photoreactivity.

Causality & Solution: Encapsulate the quinolone in liposomes or solid lipid nanoparticles (SLNs). This physical lipid barrier reduces the penetration of external UVA light to the drug molecule and restricts the diffusion of any generated ROS to surrounding cellular structures. Additionally, co-formulating the drug with potent antioxidants (e.g., Vitamin E, ascorbic acid, or polypodium leucotomos extract) provides sacrificial electron donors that quench singlet oxygen and free radicals before they can initiate lipid peroxidation cascades in the patient's skin.

References

  • "Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways." MDPI, 1 July 2025. [Link]

  • Hayashi, Norihiro, et al. "New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1." National Center for Biotechnology Information (NIH), 15 Mar. 2004.[Link]

  • "Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones." National Center for Biotechnology Information (NIH). [Link]

  • "Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models." PLOS ONE, 21 May 2018. [Link]

Technical Support Center: Enhancing the Solubility of Synthesized Quinolone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for overcoming one of the most significant hurdles in the development of novel quinolone-based compounds: poor aqueous solubility. Many promising quinolone candidates, despite potent biological activity, fail to advance due to solubility limitations that compromise formulation, bioavailability, and ultimately, therapeutic efficacy.[1][2]

This document moves beyond simple protocols to provide a logical framework for troubleshooting common solubility issues. It is structured as a series of frequently asked questions and problem-based troubleshooting scenarios that a researcher might encounter in the lab. Our goal is to explain the causality behind experimental choices, enabling you to make informed decisions to rescue and advance your promising compounds.

Part 1: Frequently Asked Questions - The First Line of Defense

This section addresses foundational concepts that are critical to understanding and manipulating the solubility of your synthesized quinolones.

Q1: Why is my newly synthesized quinolone compound poorly soluble in aqueous media?

A: The solubility of quinolone derivatives is intrinsically linked to their molecular structure. Most therapeutically relevant quinolones are zwitterionic or weakly basic compounds, possessing both a carboxylic acid group (acidic) and a basic amino group on the C-7 substituent (e.g., a piperazinyl ring).[3][4] The poor solubility arises from a combination of factors:

  • High Crystal Lattice Energy: The planar, aromatic core of the quinolone structure promotes strong intermolecular π-π stacking. Combined with hydrogen bonding, this results in a highly stable, rigid crystal lattice that requires significant energy to break apart during dissolution.[5]

  • Hydrophobicity: The core quinolone scaffold is largely lipophilic. While ionizable groups are present, the overall hydrophobicity of the molecule can dominate, leading to low affinity for aqueous environments.[2]

  • pH at Isoelectric Point (pI): As zwitterionic molecules, quinolones are least soluble at their isoelectric point, where the net charge of the molecule is zero, maximizing molecule-molecule interactions and precipitation.

Q2: What are the essential first steps to characterize the solubility of my compound?

A: Before attempting any enhancement techniques, you must establish a baseline understanding of your compound's solubility profile. This is a critical self-validating step.

  • Determine Intrinsic Solubility (S₀): This is the solubility of the free, un-ionized form of the drug. It is typically measured in water or a buffer at a pH where the compound is fully un-ionized. For most quinolones, this is often in the neutral pH range (around 7.0-7.5).

  • Conduct a pH-Solubility Profile: This is arguably the most crucial initial experiment. You must measure the compound's equilibrium solubility across a physiologically relevant pH range (e.g., pH 1 to 8).[6][7] This experiment will reveal if your compound's solubility is pH-dependent and will help you determine its pKa values. Quinolone solubility typically follows a "U-shaped" curve, with higher solubility at low pH (due to protonation of the basic amine) and high pH (due to deprotonation of the carboxylic acid), and a minimum near the isoelectric point.[8]

  • Visual Assessment: Always visually inspect your solutions for turbidity or precipitation. Sometimes, what appears dissolved to the naked eye may be a fine suspension, which can be detected by light scattering or microscopy.

Q3: How do I interpret the pH-solubility profile to guide my next steps?

A: The shape of your pH-solubility curve is a diagnostic tool.

  • Significant Solubility Increase at Low pH (<5): This indicates a basic functional group (like the piperazinyl nitrogen) is being protonated. This suggests that salt formation with a suitable acid could be a highly effective strategy.[9][10]

  • Significant Solubility Increase at High pH (>8): This indicates an acidic functional group (the carboxylic acid) is being deprotonated.

  • Flat Profile (Low Solubility Across All pHs): If solubility remains poor even at extreme pH values, it suggests that the intrinsic solubility of the un-ionized form is extremely low and that ionization alone is insufficient. This is a red flag indicating that more advanced methods like cosolvency, solid dispersions, or nanotechnology will be necessary.[11][12]

Part 2: Troubleshooting Guide - Common Experimental Problems

This section is designed to address specific issues you may encounter during your experiments, providing a logical progression from simple fixes to more complex formulation strategies.

Problem 1: My compound immediately precipitates when I try to make an aqueous stock solution for a biological assay.

This is a classic and frustrating problem, often stemming from trying to dissolve the compound directly in a neutral buffer (e.g., PBS, pH 7.4), which is often near the quinolone's point of minimum solubility.[13]

Q: I used DMSO to create a concentrated primary stock, but it crashes out when diluted into my aqueous assay buffer. What should I do?

A: This is a common solvent-shifting precipitation issue. The small amount of DMSO is not sufficient to keep the drug solubilized in the bulk aqueous medium.

  • Causality: The compound is highly soluble in the organic DMSO but poorly soluble in the final aqueous buffer. Upon dilution, the solvent environment rapidly changes from favorable (organic) to unfavorable (aqueous), causing the compound to exceed its solubility limit and precipitate.

  • Troubleshooting Steps:

    • pH Adjustment First: The simplest and most direct approach. Instead of diluting into a neutral buffer, first, prepare an acidic or basic aqueous solution. For a typical fluoroquinolone, try diluting your DMSO stock into a buffer of pH 3-5.[13] This protonates the basic amine, creating a soluble salt in situ. After it is fully dissolved, you can then carefully adjust the pH back towards your target assay pH if necessary, observing for any signs of precipitation.

    • Reduce Primary Stock Concentration: Your DMSO stock may be too concentrated. Try lowering its concentration so that the final concentration in the aqueous buffer is well below its measured solubility limit at that pH.

    • Consider a Cosolvent System: If pH adjustment alone is insufficient or incompatible with your assay, you must modify the vehicle itself. A cosolvent system, which involves a mixture of water and a water-miscible organic solvent, can be highly effective.[14][15] Common cosolvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[1][16] These solvents work by reducing the polarity of the aqueous environment, making it more favorable for the lipophilic quinolone.

Problem 2: pH adjustment helps, but the maximum achievable concentration is still too low for my needs.

You've successfully used pH to get your compound into solution, but you're hitting a solubility ceiling that is below your desired concentration for formulation or in vivo studies.

Q: What is the next logical step after maximizing solubility through pH?

A: At this point, you need to move beyond simple aqueous solutions and explore more advanced formulation techniques. The choice depends on your downstream application.

  • Salt Formation: This is a formal chemical modification and one of the most powerful and widely used methods to dramatically increase solubility.[17] By reacting your quinolone with an appropriate acid (e.g., HCl, methanesulfonic acid, or dicarboxylic acids), you can isolate a stable, crystalline salt form with significantly higher aqueous solubility and a faster dissolution rate than the parent "free base" or zwitterion.[3][4][9] The ΔpKa rule (pKa of base - pKa of acid > 3) can be a useful guide to ensure complete proton transfer and stable salt formation.[9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic quinolone molecule, forming an inclusion complex that has a much higher apparent water solubility.[11][18] This is a valuable technique for both oral and parenteral formulations.

  • Solid Dispersions: If the issue is not just solubility but also a slow dissolution rate, a solid dispersion is an excellent choice.[19] This involves dispersing your compound at a molecular level within a hydrophilic polymer matrix (like PVP, HPMC, or PEGs).[20] Upon contact with water, the polymer dissolves rapidly, releasing the drug as very fine, high-energy amorphous particles, which leads to a transient state of supersaturation and enhanced absorption.[21][22]

Problem 3: My formulation looks great in vitro, but my in vivo studies show very poor oral bioavailability.

This disconnect often points to solid-state properties or in vivo precipitation. The formulation that is stable on the bench may not be stable in the complex environment of the gastrointestinal tract.

Q: Why would a soluble formulation fail in vivo?

A: Several factors could be at play:

  • In Vivo Precipitation: An acidic solution of your quinolone may be stable in the stomach (low pH), but as it transitions to the higher pH of the small intestine, it can cross its solubility threshold and precipitate out before it can be absorbed.[23]

  • Poor Permeability: The compound might be soluble but unable to efficiently cross the intestinal membrane. While less common for quinolones, it's a possibility.

  • Solid-State Form: If you are dosing a solid form (e.g., in a capsule), the specific crystalline form (polymorph) can have a dramatic impact on dissolution rate and solubility. An amorphous form is generally more soluble but can be less stable than a crystalline form.[2]

Q: What advanced strategies can overcome poor oral bioavailability?

A: When standard formulations fail in vivo, you must turn to strategies that either fundamentally modify the molecule or control its physical form at the nanoscale.

  • Prodrug Approach: This is a sophisticated chemical modification strategy where a labile promoiety is attached to the quinolone, making it more soluble.[24] This prodrug is designed to be cleaved in vivo (either chemically or enzymatically) to release the active parent drug at the site of action.[25] For example, a phosphate group can be added to a hydroxyl substituent on the quinolone, creating a highly water-soluble phosphate ester prodrug that is cleaved by alkaline phosphatases in the body.[26][27] This is a powerful technique for overcoming severe solubility limitations.[5]

  • Nanotechnology: Reducing the particle size of your compound to the sub-micron range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[2][28]

    • Nanosuspensions: These are dispersions of pure drug nanocrystals stabilized by surfactants or polymers. This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic solvents.[1][2][29]

    • Nanoemulsions/Lipid-Based Formulations: Encapsulating the drug in lipid-based nanocarriers (like self-microemulsifying drug delivery systems, or SMEDDS) can improve solubility and may even facilitate absorption through the lymphatic system, bypassing first-pass metabolism.[11][12][30]

Part 3: Visual Guides & Workflows

Diagram 1: Decision Tree for Solubility Enhancement

Solubility_Enhancement_Decision_Tree start Poorly Soluble Quinolone Compound ph_profile Conduct pH-Solubility Profile start->ph_profile is_ph_dependent Is Solubility pH-Dependent? ph_profile->is_ph_dependent ph_adjust Optimize Formulation pH is_ph_dependent->ph_adjust Yes advanced_methods Select Advanced Method is_ph_dependent->advanced_methods No is_sol_sufficient Is Solubility Sufficient? ph_adjust->is_sol_sufficient is_sol_sufficient->advanced_methods No end Optimized Formulation is_sol_sufficient->end Yes salt_formation Salt Formation advanced_methods->salt_formation cosolvency Cosolvency advanced_methods->cosolvency complexation Complexation (e.g., Cyclodextrin) advanced_methods->complexation solid_dispersion Solid Dispersion advanced_methods->solid_dispersion prodrug Prodrug Approach advanced_methods->prodrug nanotech Nanotechnology (e.g., Nanosuspension) advanced_methods->nanotech

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_cd Cyclodextrin Structure cluster_after After Complexation quinolone Poorly Soluble Quinolone complex Soluble Inclusion Complex quinolone->complex Encapsulation water Water Molecules water->complex Displaced cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex Forms Complex

Caption: How cyclodextrins encapsulate hydrophobic drugs to increase apparent water solubility.

Part 4: Data Summaries & Quick Reference

Table 1: Comparison of Common Solubility Enhancement Techniques
TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of acidic/basic groups.[23]10 - 100Simple, inexpensive, rapid to screen.[11]Risk of in vivo precipitation, potential for chemical instability at extreme pH.[31]
Cosolvency Reduces solvent polarity.[15]10 - 500+Simple to formulate, effective for lipophilic drugs.[1]Potential for toxicity with some cosolvents, can cause pain on injection.
Salt Formation Creates a more soluble ionic species.[3]100 - 1000+Significant solubility increase, well-established regulatory path.[10]Only applicable to ionizable drugs, risk of converting to less soluble free form.
Solid Dispersion Drug dispersed in a hydrophilic carrier.[19]N/A (Enhances Dissolution Rate)Improves both solubility and dissolution rate, suitable for BCS Class II drugs.[20]Can be physically unstable (recrystallization), manufacturing can be complex.
Nanotechnology Increases surface area, alters saturation solubility.[2]10 - 100+Universally applicable, enhances dissolution velocity, can improve bioavailability.[29]Higher manufacturing complexity and cost, potential stability challenges (aggregation).
Prodrug Approach Covalent modification to a more soluble form.[24]100 - 10,000+Overcomes very high solubility challenges, can be used for targeting.[5]Requires extensive chemical synthesis and characterization, complex metabolic and safety evaluation.

Part 5: Detailed Experimental Protocols

Protocol 1: pH-Solubility Profiling

This protocol describes a standard method for determining the equilibrium solubility of a quinolone compound as a function of pH.

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, 9.0). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 1-2, acetate for pH 4.5, phosphate for pH 6.8-7.4).

  • Sample Addition: Add an excess amount of the solid quinolone compound to a known volume (e.g., 1-2 mL) of each buffer in a separate vial. The solid should be clearly visible at the bottom to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical and can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine when equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent. Quantify the concentration of the dissolved quinolone using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each buffer solution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol details a common lab-scale method for producing a solid dispersion to enhance dissolution rate.

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., Povidone K30 (PVP)) and a drug-to-carrier ratio to test (e.g., 1:2, 1:5, 1:10 w/w).

  • Solvent Selection: Identify a common volatile solvent in which both the quinolone and the carrier are soluble (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).

  • Dissolution: Dissolve the accurately weighed quinolone and carrier in the selected solvent in a round-bottom flask. Ensure complete dissolution to achieve a clear solution, which indicates molecular-level mixing.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to minimize thermal degradation. Continue evaporation until a thin, clear film or solid mass is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the resulting solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Self-Validation): The resulting powder should be characterized by methods such as Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating an amorphous dispersion) and Powder X-ray Diffraction (PXRD) to confirm the lack of crystallinity. A dissolution test should then be performed to compare the release profile against the pure, unprocessed drug.

References

  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS.
  • National Center for Biotechnology Information. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC.
  • ACS Publications. (2004, August 13). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry.
  • PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion.
  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • National Center for Biotechnology Information. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC.
  • SCIRP. (n.d.). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (n.d.). Insight into Prodrugs of Quinolones and Fluoroquinolones.
  • Scilit. (n.d.). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion.
  • PubMed. (2017, July 15). Preparation and nanoformulation of new quinolone scaffold-based anticancer agents: Enhancing solubility for better cellular delivery.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments.
  • BenchChem. (n.d.). Overcoming drug resistance mechanisms related to quinolone compounds.
  • ACS Publications. (2022, April 11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids | Crystal Growth & Design.
  • ResearchGate. (n.d.). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity.
  • ACS Publications. (2004, August 13). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry.
  • Academia.edu. (n.d.). (PDF) Fluoroquinolone salts with carboxylic acids.
  • ACS Publications. (2024, September 20). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data.
  • IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.
  • WJPLS. (2025, March 27). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES.
  • Pharmaceutical Technology. (2025, April 7). Enhancing Solubility and Bioavailability with Nanotechnology.
  • ResearchGate. (2015, March 13). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
  • National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC.
  • National Center for Biotechnology Information. (n.d.). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC.
  • MDPI. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Pharma Excipients. (n.d.). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water.
  • National Center for Biotechnology Information. (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future - PMC.
  • SciSpace. (2024). Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.
  • Wikipedia. (n.d.). Cosolvent.
  • Semantic Scholar. (n.d.). Cosolvency – An Approach for the Solubility Enhancement of Lornoxicam.
  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Austin Publishing Group. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • IntechOpen. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure.

Sources

overcoming bacterial resistance in new fluoroquinolone designs

Author: BenchChem Technical Support Team. Date: March 2026

Fluoroquinolone Design & Resistance: Technical Support Center

Welcome to the Technical Support Center for next-generation fluoroquinolone (FQ) development. This portal provides advanced troubleshooting, mechanistic insights, and validated methodologies for researchers engineering novel FQs and dual-acting hybrid antibiotics to combat multidrug-resistant (MDR) pathogens[1].

Section 1: Target Modification and Enzyme Assays

Q1: My novel fluoroquinolone analog shows high Minimum Inhibitory Concentrations (MICs) in wild-type E. coli despite demonstrating strong topoisomerase inhibition in vitro. What is causing this discrepancy?

Answer: This is a classic permeability versus potency paradox. While your compound successfully traps the DNA gyrase cleavage complex in a cell-free environment, it is failing to reach the required intracellular concentration. This discrepancy is driven by two synergistic mechanisms:

  • Porin Downregulation: Gram-negative bacteria restrict the entry of large or hydrophobic molecules. If your novel design (such as a bulky tethered hybrid) exceeds the optimal physicochemical properties for porin channels, entry is severely limited[2].

  • Active Efflux: Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrAB-TolC, actively extrudes FQs from the periplasm and cytoplasm before they can reach their DNA targets[3].

Troubleshooting Action: Run a comparative MIC assay in the presence of an Efflux Pump Inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN). If the MIC drops significantly (≥4-fold), efflux is the primary culprit. If the MIC remains high, the issue is likely poor outer membrane penetration.

Q2: How do I definitively distinguish between GyrA and ParC mutations in my resistant isolates using topoisomerase inhibition assays?

Answer: Fluoroquinolones are topoisomerase poisons; they stabilize the enzyme-DNA covalent complex, leading to lethal double-strand breaks[4]. Resistance usually stems from mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (DNA gyrase) or parC (Topoisomerase IV)[2]. To isolate the specific target mutation, you must perform separate in vitro inhibition assays using purified enzymes from your resistant isolate[5].

Protocol: In Vitro Topoisomerase Inhibition Assay (Supercoiling & Decatenation)

Self-Validating Principle: By measuring the conversion of DNA topologies, we directly quantify the functional inhibition of specific enzymes without the confounding variables of cell permeability. The inclusion of ATP-free and drug-free controls ensures the system self-validates that all topological shifts are strictly enzyme-mediated[5].

  • Substrate Preparation:

    • For DNA Gyrase: Use relaxed circular plasmid DNA (e.g., pBR322).

    • For Topoisomerase IV: Use kinetoplast DNA (kDNA) networks.

  • Reaction Assembly: Combine 1 unit of purified enzyme (Gyrase or Topo IV extracted from the mutant strain), 250 ng of substrate, assay buffer (containing ATP and Mg²⁺), and serial dilutions of your novel fluoroquinolone.

  • Incubation: Incubate at 37°C for 30 minutes to allow the FQ to trap the cleavage complex.

  • Termination & Trapping: Add SDS (1% final concentration) and Proteinase K. The SDS denatures the enzyme, and Proteinase K digests the covalently bound protein, permanently trapping the DNA breaks[5].

  • Electrophoresis: Run the samples on a 1% agarose gel. Crucial: Do not include ethidium bromide during the run, as intercalators alter DNA topology. Post-stain with SYBR Safe.

  • Quantification:

    • Gyrase activity is measured by the conversion of the relaxed plasmid band into a supercoiled band.

    • Topo IV activity is measured by the release of decatenated minicircles from the kDNA well.

    • Calculate the IC50​ (concentration inhibiting 50% of enzyme activity). A high IC50​ for Gyrase but a low IC50​ for Topo IV definitively isolates a gyrA mutation.

G Step1 1. Prepare Substrate (Relaxed pBR322 or kDNA) Step2 2. Add Enzyme + ATP (Gyrase or Topo IV) Step1->Step2 Step3 3. Introduce FQ Analog (Serial Dilutions) Step2->Step3 Step4 4. Incubate 37°C (Trap Cleavage Complex) Step3->Step4 Step5 5. Add SDS & Proteinase K (Digest Enzyme) Step4->Step5 Step6 6. Agarose Gel Electrophoresis (Quantify IC50) Step5->Step6

Step-by-step workflow for in vitro topoisomerase inhibition assays.

Section 2: Plasmid-Mediated Quinolone Resistance (PMQR)

Q3: I suspect Qnr proteins are protecting the gyrase in my assay. How do I validate PMQR interference versus chromosomal mutations?

Answer: Qnr proteins are pentapeptide repeat proteins that physically shield DNA gyrase and Topoisomerase IV from fluoroquinolone binding[4]. Unlike chromosomal QRDR mutations (which alter the enzyme's binding pocket permanently), Qnr-mediated resistance is competitive and concentration-dependent[6].

Troubleshooting Action: Perform a modified supercoiling assay with varying concentrations of purified Qnr protein added to a wild-type gyrase reaction. If the addition of Qnr artificially inflates the IC50​ of your novel FQ against wild-type gyrase, your compound is susceptible to PMQR shielding. Overcoming this requires engineering analogs that bind outside the Qnr-protected footprint or utilizing dual-acting hybrids that destabilize the membrane to overwhelm the shielding effect[7].

Section 3: Quantitative Data & Benchmarks

When evaluating new fluoroquinolone designs, it is critical to benchmark against established generations. Below is a comparative matrix of standard and novel FQs against wild-type and resistant targets.

Table 1: Representative IC50 and MIC profiles for standard vs. novel fluoroquinolone designs.

Compound ClassPrimary TargetWild-Type IC50 (µM)QRDR Mutant IC50 (µM)E. coli WT MIC (mg/L)E. coli Efflux+ MIC (mg/L)
Ciprofloxacin (Standard FQ)DNA Gyrase0.25>50.00.0152.0
Moxifloxacin (Standard FQ)Topo IV0.5018.50.064.0
Finafloxacin (Novel 8-cyano FQ)DNA Gyrase0.154.50.0080.5
Tobramycin-Ciprofloxacin (Hybrid)Both0.305.00.030.06

(Note: Hybrid compounds like Tobramycin-Ciprofloxacin often retain exceptionally low MICs in efflux-overexpressing strains because the aminoglycoside moiety destabilizes the outer membrane, allowing the FQ to bypass standard permeation limits[8].)

G FQ Novel Fluoroquinolone Porin Porin Channel (Entry) FQ->Porin Uptake Efflux Efflux Pump (Extrusion) Porin->Efflux Captured Gyrase DNA Gyrase / Topo IV (Target) Porin->Gyrase Intracellular FQ Resistance Bacterial Survival Efflux->Resistance Pumped Out CellDeath DNA Cleavage & Cell Death Gyrase->CellDeath Poisoned Complex Gyrase->Resistance QRDR Mutation PMQR Qnr Proteins (Shielding) PMQR->Gyrase Blocks FQ Binding PMQR->Resistance Target Protected

Mechanisms of fluoroquinolone resistance: target mutation, efflux, and PMQR shielding.

References

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria Source: Antimicrobial Agents and Chemotherapy (NIH/PMC) URL: [Link]

  • Mechanisms of fluoroquinolone resistance Source: Drug Resistance Updates (PubMed) URL: [Link]

  • Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors Source: Current Protocols in Pharmacology (NIH/PMC) URL: [Link]

  • Adjuvants Based on Hybrid Antibiotics Overcome Resistance in Pseudomonas aeruginosa and Enhance Fluoroquinolone Efficacy Source: Angewandte Chemie International Edition (PubMed) URL: [Link]

  • Dual-acting Hybrid Antibiotics: A Promising Strategy to Combat Bacterial Resistance Source: ResearchGate URL: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: Molecules (NIH/PMC) URL: [Link]

  • Bifunctional antibiotic hybrids: A review of clinical candidates Source: Frontiers in Pharmacology URL: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine (NIH/PMC) URL: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Spectroscopic Results for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and characterization of this important class of N-heterocyclic compounds. Here, we will address common and unexpected spectroscopic results in a question-and-answer format, providing not just troubleshooting steps but also the underlying scientific principles.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's crucial to have a systematic approach to troubleshooting. An unexpected result in any spectroscopic analysis often originates from a limited number of root causes.

Caption: General troubleshooting workflow for spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the aromatic nature and the presence of a nitrogen atom in the quinoline ring system can lead to complex and sometimes counterintuitive spectra.

Frequently Asked Questions (FAQs)

Question 1: The proton signals in the aromatic region of my quinoline derivative are overlapping and difficult to assign. What can I do?

Answer: Signal overlap in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with quinoline derivatives due to the number of protons in a relatively narrow chemical shift range.[1]

Causality: The electron-withdrawing nitrogen atom and the fused ring system create a complex electronic environment, leading to closely spaced proton resonances.

Troubleshooting & Optimization:

  • Change the NMR Solvent: The chemical shifts of quinoline protons can be highly dependent on the solvent.[2] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts due to solvent-solute π-π interactions, often resolving the overlap.[2]

  • Vary the Sample Concentration: Intermolecular interactions, such as π-π stacking between quinoline molecules, can influence proton chemical shifts.[3] Acquiring spectra at different concentrations may alter the positions of the signals enough to resolve them.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within the quinoline ring system.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. By spreading the proton signals out based on the chemical shifts of the carbons they are attached to, it can effectively resolve severe overlap in the ¹H spectrum.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.[2]

Question 2: The chemical shifts in my spectrum don't match the literature values for a similar quinoline derivative. What could be the reason?

Answer: Discrepancies between experimental and literature chemical shifts can arise from several factors:

  • Solvent Effects: As mentioned, the choice of solvent can significantly alter chemical shifts. Ensure that you are comparing your data to literature values obtained in the same solvent.

  • pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated by trace amounts of acid. This protonation can cause significant changes in the electronic structure and, consequently, the chemical shifts. Small traces of acid or differences in the pH of the NMR solvent can lead to significant variations.[4]

  • Substituent Effects: Even minor differences in the substituents on the quinoline ring can have a substantial impact on the chemical shifts of all protons and carbons in the molecule.[1]

Question 3: I have broad peaks in my ¹H NMR spectrum. What is causing this, and how can I fix it?

Answer: Peak broadening can obscure coupling information and make accurate integration difficult. Common causes include:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer should be the first step.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, washing the glassware with a chelating agent like EDTA can help.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., proton exchange with residual water, conformational changes), this can lead to broad peaks. Acquiring the spectrum at a different temperature can help to either sharpen the signals (by moving out of the intermediate exchange regime) or confirm that exchange is occurring.

  • Aggregation: At higher concentrations, quinoline derivatives can aggregate, leading to broader signals.[3] Acquiring the spectrum at a lower concentration can mitigate this.

Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Quinoline (in CDCl₃)
Proton Chemical Shift (δ, ppm)
H-28.89 (dd)
H-37.41 (dd)
H-48.12 (dd)
H-57.75 (d)
H-67.52 (ddd)
H-77.65 (ddd)
H-88.08 (d)
Data sourced from Benchchem.[1]

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Frequently Asked Questions (FAQs)

Question 1: I don't see the molecular ion peak, or it is very weak, in my Electron Ionization (EI) mass spectrum. Why?

Answer: While many quinoline derivatives show a clear molecular ion peak, extensive fragmentation under high-energy EI conditions can sometimes lead to a weak or absent M+• signal.

Causality: The stability of the molecular ion depends on the nature of the substituents. Electron-withdrawing groups can destabilize the molecular ion, promoting fragmentation.

Troubleshooting & Optimization:

  • Use a Softer Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" and are much more likely to produce a strong signal for the protonated molecule ([M+H]⁺) with less fragmentation.[5][6]

  • Lower the Ionization Energy (EI): If using EI, reducing the electron energy from the standard 70 eV can sometimes increase the relative abundance of the molecular ion.

Question 2: My fragmentation pattern is complex and doesn't seem to follow predictable pathways. How can I interpret it?

Answer: The fragmentation of the quinoline ring system can be intricate.

Common Fragmentation Pathways:

  • Loss of HCN: A common fragmentation pathway for quinoline-containing compounds is the loss of a neutral hydrogen cyanide (HCN) molecule from the quinoline moiety.[7][8]

  • Loss of Substituents: The substituents on the quinoline ring will often fragment in predictable ways (e.g., loss of a methyl radical, elimination of water from a hydroxyl group).[9]

  • Ring Cleavage: More complex fragmentation can involve cleavage of the quinoline ring itself.

Troubleshooting & Interpretation:

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID), you can establish clear precursor-product relationships, which greatly simplifies the interpretation of the fragmentation pattern.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the ions, which allows for the determination of their elemental composition. This is invaluable for proposing and confirming fragmentation pathways.[10]

Common Neutral Losses in Quinoline Derivative Mass Spectra
Neutral Loss Mass (Da)
H₂O18
CO28
HCN27
COOH45
CO₂44
Data compiled from multiple sources.[5][6]

Part 3: UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are sensitive techniques for studying the electronic properties of quinoline derivatives. However, their photophysical behavior can be highly sensitive to the experimental environment.

Frequently Asked Questions (FAQs)

Question 1: The absorption and/or emission maxima of my quinoline derivative are shifted compared to what I expected.

Answer: Shifts in absorption (λ_abs_) and emission (λ_em_) maxima are common and are often due to solvent effects.

Causality (Solvatochromism): The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the energy of electronic transitions.[11][12]

  • π to π* transitions often show a red shift (to longer wavelengths) in more polar solvents.[11]

  • n to π* transitions may show a blue shift (to shorter wavelengths) in polar, protic solvents due to hydrogen bonding with the nitrogen lone pair.[11]

Troubleshooting & Investigation:

  • Systematic Solvent Study: Run the spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol) to characterize the solvatochromic behavior of your compound.[13]

  • Check for pH Effects: Protonation of the quinoline nitrogen can significantly alter the electronic structure and thus the absorption and emission spectra.[4][14] Ensure the solvent is neutral or use a buffered solution if necessary.

Question 2: My quinoline derivative has a very low fluorescence quantum yield (is weakly fluorescent). Is this normal, and can it be improved?

Answer: Many N-heterocyclic compounds, including some quinolines, are known to have low fluorescence quantum yields.

Causality:

  • n-π* Transitions: The presence of the nitrogen lone pair introduces a low-energy n-π* excited state. In many cases, this state facilitates efficient intersystem crossing to the triplet state, which competes with fluorescence.[4]

  • Aggregation-Caused Quenching (ACQ): At higher concentrations, many planar aromatic molecules like quinolines can form aggregates, which often have non-radiative decay pathways, leading to fluorescence quenching.[13]

  • Intramolecular Charge Transfer (ICT): Certain substitution patterns can lead to the formation of an ICT state upon excitation, which can also be weakly emissive.[15]

Troubleshooting & Optimization:

  • Protonation: Protonating the quinoline nitrogen can "tie up" the lone pair, increasing the energy of the n-π* state and often leading to a significant enhancement of fluorescence.[4] This can be achieved by adding a small amount of acid.

  • Check for Aggregation-Induced Emission (AIE): Some quinoline derivatives exhibit the opposite behavior, where aggregation induces or enhances emission.[15][16][17] This can be tested by measuring the fluorescence in solvent/non-solvent mixtures (e.g., THF/water).

Caption: Decision tree for troubleshooting low fluorescence in quinoline derivatives.

References

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubMed. (2022, May 5). Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702096B - Quinoline nitrile derivative with aggregation-induced emission performance.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Quinoline-based aggregation-induced delayed fluorescence materials for highly efficient non-doped organic light-emitting diodes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Retrieved from [Link]

  • Springer. (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Retrieved from [Link]

  • IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • PMC. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • ProQuest. (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Solvent effects on electronic absorption and fluorescence spectra of 2,4-quinolinediol. Retrieved from [Link]

  • MDPI. (2023, March 15). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Retrieved from [Link]

  • RSC Publishing. (2020, August 12). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

  • AIP Publishing. (2022, June 28). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. Retrieved from [Link]

  • MDPI. (2024, June 24). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Oxford Academic. (2025, November 3). Experimental and anharmonic theoretical spectroscopic benchmarks of nitrogenated and doubly-nitrogenated polycyclic heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). spectroscopic studies of some n-heterocyclic compounds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (n.d.). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). Retrieved from [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ATA Scientific. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]

  • PMC. (2024, October 16). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra. Retrieved from [Link]

  • ACS Publications. (2022, November 16). Speciation and Structures in Pt Surface Sites Stabilized by N-Heterocyclic Carbene Ligands Revealed by Dynamic Nuclear Polarization Enhanced Indirectly Detected 195Pt NMR Spectroscopic Signatures and Fingerprint Analysis. Retrieved from [Link]

  • Biocompare. (2013, February 18). Troubleshooting in UV/Vis Spectrophotometry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Selectivity in Functionalization of the Quinolone Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinolone functionalization. This guide is designed to provide you, as a researcher, with field-proven insights and practical troubleshooting advice to navigate the complexities of achieving regioselectivity on this critical scaffold. Quinolones are privileged structures in medicinal chemistry and materials science, but selectively installing functional groups can be a significant challenge due to the multiple reactive sites on the heterocyclic ring system.[1][2] This guide moves beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental hurdles in a direct, problem-solving format.

Question 1: What are the fundamental principles governing regioselectivity in quinolone functionalization?

Answer: Achieving selectivity on the quinolone scaffold is a balancing act between the inherent electronic properties of the ring system, steric effects, and the strategic use of directing groups.

  • Inherent Electronic Effects: The quinolone ring consists of two fused aromatic systems with distinct electronic characters. The pyridine ring is electron-deficient (π-deficient), making it more susceptible to nucleophilic attack and certain types of C-H functionalization.[3] Conversely, the benzene (carbocyclic) ring is more electron-rich, favoring electrophilic aromatic substitution (SEAr).[4] For SEAr, reactions typically occur at the C5 and C8 positions, which are favored due to the stability of the resulting cationic intermediates.[4]

  • Steric Hindrance: The substitution pattern already present on the quinolone ring can sterically block or hinder the approach of reagents to adjacent positions, thereby influencing the site of functionalization.

  • Directing Groups: This is the most powerful strategy for overriding the inherent reactivity of the quinolone ring.[5][6] A directing group is a functional group that is temporarily installed on the molecule (often at the N1-position) to guide a catalyst (commonly a transition metal) to a specific C-H bond.[7] This chelation-assisted strategy enables functionalization at positions that are otherwise difficult to access, such as C8 or even the more remote C5 and C7 positions.[5][6]

Question 2: How can I achieve selective functionalization at the C2-position of the quinolone ring?

Answer: The C2-position is electronically activated and a common target for functionalization.[8] One of the most reliable methods is the transition-metal-catalyzed C-H functionalization of quinoline N-oxides.[1][9]

The N-oxide group serves a dual purpose:

  • It acts as an internal directing group, coordinating to the metal catalyst and positioning it in close proximity to the C2-H bond.[9]

  • It further activates the C2-position for C-H cleavage.

Palladium-catalyzed reactions are particularly well-documented for C2-arylation, C2-alkenylation, and C2-alkylation.[1][9] The general mechanism involves coordination of the palladium catalyst to the N-oxide, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate, which then undergoes further reaction with the coupling partner.[1]

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} caption { label = "Palladium-catalyzed C2-functionalization workflow."; fontsize = 10; fontname = "Arial"; } dot

Question 3: My C2-arylation reaction is giving low yield or failing completely. What are the key parameters to troubleshoot?

Answer: This is a common issue. The success of palladium-catalyzed C-H arylations is highly sensitive to a number of variables. A systematic approach to optimization is crucial.

Troubleshooting Guide: Palladium-Catalyzed C2-Arylation

  • Re-evaluate the Catalyst/Pre-catalyst: While Pd(OAc)₂ is a common starting point, its performance can be substrate-dependent.[1][9] Consider other Pd(II) sources like PdCl₂ or pre-formed catalysts which might offer greater stability or activity.

  • Ligand Screening is Critical: For many C-H activation reactions, the ligand is as important as the metal. The ligand modulates the steric and electronic properties of the catalyst, influencing both reactivity and selectivity. If you are not using a ligand or are getting poor results, screen a panel of common phosphine or N-heterocyclic carbene (NHC) ligands.

  • The Oxidant Matters: Many C-H activation cycles require an oxidant to regenerate the active catalytic species. Silver salts (e.g., Ag₂CO₃, AgOAc) are frequently used.[1] If one is failing, try another, or consider alternatives like benzoquinone or Cu(OAc)₂.

  • Base and Solvent Effects: The base is crucial for the deprotonation step.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases may be required for sensitive substrates. The solvent can influence solubility, catalyst stability, and reaction rate. Screen a range of polar aprotic solvents (e.g., DMF, Dioxane, Toluene).

Table 1: Key Optimization Parameters for C2-Arylation

ParameterCommon Starting PointsTroubleshooting AlternativesRationale for Change
Pd Source Pd(OAc)₂ (5 mol%)PdCl₂, Pd(TFA)₂, PEPPSI™ catalystsVaries catalyst stability and activity.
Ligand None, PPh₃XPhos, SPhos, P(t-Bu)₃, NHC ligandsModulates electronic/steric properties of the catalyst.
Oxidant Ag₂CO₃ (2-3 equiv.)AgOAc, Cu(OAc)₂, Benzoquinone (BQ)Affects catalyst turnover and can prevent side reactions.
Base K₂CO₃, Cs₂CO₃ (2 equiv.)K₃PO₄, PivOK (potassium pivalate)Influences the rate-determining C-H activation step.
Solvent Toluene, DioxaneDMF, DMAc, NMPAffects solubility of reagents and stability of intermediates.
Temperature 100-120 °C80-140 °CBalances reaction rate against potential catalyst decomposition.
Question 4: What strategies are effective for targeting the C3-position?

Answer: The C3-position is generally less reactive towards C-H activation than C2 or C8, making its selective functionalization more challenging.[10] However, several effective strategies exist:

  • Iridium-Catalyzed Borylation: A powerful method for introducing a boryl group (e.g., Bpin) at the C3 position involves catalysis with an iridium complex, such as [Ir(cod)Cl]₂, and a bipyridine ligand.[1] This reaction provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) to form C-C, C-N, or C-O bonds.

  • Classical Synthesis (Gould-Jacobs Reaction): Often, the most reliable way to obtain a C3-functionalized quinolone is to build it into the ring during its synthesis. The Gould-Jacobs reaction, for example, reacts an aniline with an alkoxymethylenemalonate derivative, which cyclizes to form a 4-hydroxyquinolone with a carboxylate group at the C3 position.[11] This C3-substituent can then be further modified.

  • Radical Functionalization: Recent advances have shown that radical C-H functionalization/cyclization pathways can lead to C3-substituted quinolone derivatives, offering an alternative to transition metal catalysis.[12]

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} caption { label = "Approaches for accessing the C3-position."; fontsize = 10; fontname = "Arial"; } dot

Question 5: I'm observing a mixture of isomers when targeting the carbocyclic (benzene) ring. How can I improve selectivity for a specific position like C8?

Answer: Directing groups are essential for controlling regioselectivity on the carbocyclic ring.[5][6] Without a directing group, electrophilic substitution will typically yield a mixture of C5 and C8 products, with other positions being less favored.[4]

Troubleshooting Guide: Achieving Site-Selectivity on the Benzene Ring

  • Install a Directing Group (DG): To target a specific position, a directing group must be installed. This is often done at the N1-position or C2-position. The DG contains a heteroatom (like N or O) that can chelate to the metal catalyst.

  • Select the Right DG for the Target Position:

    • For C8-Functionalization: Small, rigid directing groups are highly effective. For example, an N-amide or N-picolinamide group can form a stable 5-membered or 6-membered metallacycle intermediate that positions the catalyst perfectly for C8 C-H activation.[5] Rh(III) catalysis is often employed for this transformation.[9]

    • For Remote C5/C7 Functionalization: Achieving selectivity at positions further from the heteroatom requires more sophisticated "long-range" or "traceless" directing groups.[5] These are often larger templates that create a macrocyclic pre-transition state to reach the desired C-H bond.

  • Optimize Reaction Conditions: Once a directing group is in place, the choice of metal catalyst (e.g., Pd, Rh, Ru, Cu), oxidant, and additives becomes critical to favor the formation of the desired metallacycle and subsequent functionalization.[5][8]

G

Detailed Experimental Protocol

This section provides a representative, step-by-step methodology for a common and important transformation.

Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a general guideline for the arylation of quinoline N-oxide with an aryl bromide, based on established methodologies.[1][9]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add quinoline N-oxide (e.g., 145 mg, 1.0 mmol), the corresponding aryl bromide (1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the C2-arylated quinoline N-oxide.

  • (Optional) N-Oxide Reduction: The resulting N-oxide can be reduced to the corresponding quinoline using a reducing agent like PCl₃ or by catalytic hydrogenation if desired.

References

  • Selective C H functionalization of quinolines. a) State of the art in... - ResearchGate. Available at: [Link]

  • Discovery of divergent C−H functionalization of quinolines. - ResearchGate. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. Available at: [Link]

  • Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates - RSC Publishing. Available at: [Link]

  • Site-selective C–H functionalization to access the arene backbone of indoles and quinolines - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization | Request PDF - ResearchGate. Available at: [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]

  • Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids | Organic Letters - ACS Publications. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. Available at: [Link]

  • Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts - PMC. Available at: [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]

  • Directing groups – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Second vs. Fourth Generation Fluoroquinolones: Mechanisms, Spectrum, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

The evolutionary trajectory of fluoroquinolones (FQs) from second-generation to fourth-generation agents represents a masterclass in rational drug design aimed at overcoming antimicrobial resistance (AMR). As drug development professionals, understanding the structural-activity relationships (SAR) that govern target affinity is critical. This guide provides an in-depth, objective comparison of second-generation (e.g., Ciprofloxacin) and fourth-generation (e.g., Moxifloxacin, Delafloxacin) fluoroquinolones, detailing their mechanistic divergence, spectrum of activity, and providing a validated experimental protocol for quantifying topoisomerase inhibition.

Mechanistic Divergence & Structure-Activity Relationship (SAR)

Fluoroquinolones exert their bactericidal effect by trapping bacterial type II topoisomerases—DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE)—on DNA. This trapping forms a lethal cleavage complex that halts DNA replication and induces double-strand breaks [1].

Second-Generation: Single-Target Dominance

Second-generation agents, prototypically Ciprofloxacin , are characterized by a fluorine atom at the C-6 position and a piperazine ring at C-7. This structure confers an exceptionally high affinity for DNA gyrase, making ciprofloxacin highly potent against Gram-negative bacilli such as Pseudomonas aeruginosa [2]. However, its affinity for Topoisomerase IV is relatively weak. In Gram-positive organisms like Streptococcus pneumoniae, where Topoisomerase IV is the primary target, this single-target dominance is a liability. It allows resistance to emerge rapidly via a single point mutation in the parC gene, compromising clinical efficacy [3].

Fourth-Generation: Dual-Targeting and Environmental Adaptation

Fourth-generation agents were engineered to achieve "dual-targeting" to mitigate resistance.

  • Moxifloxacin incorporates a bulky diazabicyclononyl ring at C-7 and a critical methoxy group at C-8. The C-8 methoxy group specifically enhances affinity for Topoisomerase IV while maintaining robust DNA gyrase binding. Because it targets both enzymes with high affinity, simultaneous mutations in both gyrA and parC are required for high-level resistance to occur, drastically raising the genetic barrier to resistance[1].

  • Delafloxacin represents a unique structural pivot. It lacks a basic group at C-7, rendering the molecule a weak acid (anionic) rather than zwitterionic. This property allows delafloxacin to remain uncharged in acidic environments (e.g., purulent abscesses or phagolysosomes), which exponentially increases its cellular penetration and efficacy under low pH conditions where older FQs fail [1].

G FQ Fluoroquinolones Gen2 2nd Generation (e.g., Ciprofloxacin) FQ->Gen2 Gen4 4th Generation (e.g., Moxifloxacin) FQ->Gen4 Target1 DNA Gyrase (GyrA/B) Primary in Gram (-) Gen2->Target1 High Affinity Target2 Topoisomerase IV (ParC/E) Primary in Gram (+) Gen2->Target2 Low Affinity Gen4->Target1 High Affinity Gen4->Target2 High Affinity (Dual Targeting) Bactericidal DNA Double-Strand Breaks Cell Death Target1->Bactericidal Target2->Bactericidal

Logical relationship of dual-targeting in 2nd vs 4th generation fluoroquinolones.

Comparative Antimicrobial Spectrum & Pharmacodynamics

The structural enhancements of the fourth generation directly translate to an expanded antimicrobial spectrum. While second-generation FQs are largely restricted to aerobic Gram-negative infections, fourth-generation FQs provide comprehensive coverage, including potent activity against Gram-positive cocci and obligate anaerobes [4].

Pathogen CategoryRepresentative Organism2nd Gen (Ciprofloxacin)4th Gen (Moxifloxacin / Delafloxacin)
Gram-Negative Aerobes Pseudomonas aeruginosaHighly Active (Primary Indication)Moderately Active (Moxi) / Highly Active (Dela)
Gram-Positive Aerobes Streptococcus pneumoniaeWeak/Inactive (Prone to rapid resistance)Highly Active (Potent Topo IV inhibition)
Obligate Anaerobes Bacteroides fragilisInactiveHighly Active
Atypical Pathogens Mycoplasma pneumoniaeActiveHighly Active

Experimental Methodology: DNA Cleavage Complex Trapping Assay

To objectively compare the target affinity of 2nd vs. 4th generation FQs during preclinical development, application scientists utilize an in vitroDNA Cleavage Trapping Assay .

Causality of Experimental Choices & Self-Validating Logic

This protocol is designed as a self-validating system to quantify the stabilization of the enzyme-DNA covalent complex. We utilize negatively supercoiled pBR322 plasmid DNA because it accurately mimics the topological tension of the bacterial chromosome [5]. When the FQ traps the topoisomerase during the strand-passage reaction, the addition of Sodium Dodecyl Sulfate (SDS) instantly denatures the enzyme, covalently linking it to the cleaved DNA ends. Subsequent Proteinase K treatment digests the bulky enzyme, releasing linear DNA. The conversion of supercoiled DNA to linear DNA is directly proportional to the drug's trapping efficacy.

Self-Validation: The assay incorporates a vehicle-only negative control (ensuring baseline DNA remains supercoiled and confirming enzyme stability) and a positive control (using a known cleavage-inducing agent to confirm enzymatic activity), ensuring the system's internal logic is sound.

Step-by-Step Protocol
  • Reaction Assembly : In a 20 µL reaction volume, combine 300 ng of supercoiled pBR322 DNA, 1X Cleavage Buffer (30 mM Tris-HCl pH 7.5, 40 mM KCl, 6 mM MgCl2), and 1 unit of purified S. pneumoniae Topoisomerase IV or E. coli DNA Gyrase.

  • Drug Incubation : Add the test fluoroquinolone (e.g., Ciprofloxacin or Moxifloxacin) at titrated concentrations (0.1 to 100 µg/mL). Incubate at 37°C for 30 minutes to allow the cleavage complex to reach thermodynamic equilibrium.

  • Complex Trapping : Add 2 µL of 10% SDS (final concentration 1%). Rationale: SDS rapidly denatures the topoisomerase, preventing religation and permanently trapping the double-strand break.

  • Protein Digestion : Add 2 µL of Proteinase K (10 mg/mL) and incubate at 45°C for 30 minutes. Rationale: Removes the covalently attached protein mass so the DNA can migrate properly through the agarose matrix.

  • Electrophoretic Resolution : Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 2 V/cm for 2 hours.

  • Quantification : Image the gel under UV transillumination. Quantify the intensity of the linear DNA band (representing the trapped cleavage complexes) relative to the supercoiled band using densitometry software to calculate the CC50 (Concentration required for 50% maximal cleavage).

Workflow Step1 1. Substrate Prep Supercoiled pBR322 DNA Step2 2. Enzyme Incubation Gyrase or Topo IV + FQ Step1->Step2 Step3 3. Cleavage Trapping Add SDS & Proteinase K Step2->Step3 Step4 4. Electrophoresis 1% Agarose Gel (w/ EtBr) Step3->Step4 Step5 5. Quantification Measure Linear DNA Band Step4->Step5

Step-by-step workflow for the DNA cleavage complex trapping assay.

Conclusion

The evolution from second to fourth-generation fluoroquinolones highlights a strategic shift from single-target optimization to dual-target resilience. By modifying the quinolone core at the C-7 and C-8 positions, fourth-generation agents like moxifloxacin and delafloxacin overcome the resistance liabilities of ciprofloxacin, offering robust activity against Gram-positive pathogens and anaerobes. The in vitro cleavage assay remains the gold standard for validating these mechanistic improvements, providing researchers with the quantitative data necessary to drive next-generation antimicrobial development.

References

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown MDPI - Pathogens URL:[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Cold Spring Harbor Perspectives in Medicine (via NIH PMC) URL:[Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance ACS Infectious Diseases URL:[Link]

  • Fluoroquinolones - Infectious Disease MSD Manual Professional Edition URL:[Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones Microbiology and Molecular Biology Reviews (via NIH PMC) URL:[Link]

Comprehensive Guide to DNA Gyrase Inhibition Assays for Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative

When developing novel fluoroquinolone (FQ) derivatives, proving that a compound inhibits bacterial growth is only the first step. As a drug development professional, you must validate the compound's precise mechanism of action. DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication, is the primary target for these antibiotics.

Crucially, fluoroquinolones do not merely inhibit DNA gyrase; they act as topoisomerase poisons . They corrupt the enzyme by stabilizing the transient DNA-gyrase cleavage complex, converting the enzyme into a cellular toxin that causes lethal double-strand DNA breaks[1]. To objectively evaluate a new FQ derivative against existing alternatives (e.g., ciprofloxacin or levofloxacin), researchers must deploy a self-validating cascade of biochemical assays. This guide compares the core assay modalities—Supercoiling, Cleavage, and ATPase assays—and provides field-proven protocols grounded in mechanistic causality.

Mechanistic Pathway of Fluoroquinolone Poisoning

To select the right assay, one must first understand the catalytic cycle of DNA gyrase. The enzyme (an A2​B2​ heterotetramer) binds a segment of DNA (the G-segment), cleaves it via the active-site tyrosines on the GyrA subunits, and passes another DNA segment (the T-segment) through the break. This strand passage is driven by ATP hydrolysis at the GyrB subunits. Fluoroquinolones intercalate at the DNA cleavage site and bind to GyrA, effectively jamming the enzyme in the cleaved state and preventing religation[2].

Mechanism Gyrase DNA Gyrase (A2B2) Complex Gyrase-DNA Complex Gyrase->Complex DNA Relaxed DNA DNA->Complex Cleavage DNA Cleavage (G-segment) Complex->Cleavage ATP Hydrolysis Religation Strand Passage & Religation (Supercoiled DNA) Cleavage->Religation Normal Cycle Poisoned Stabilized Cleavage Complex (DNA Damage) Cleavage->Poisoned FQ Binding FQ Fluoroquinolone (FQ) FQ->Poisoned

Mechanism of fluoroquinolone-mediated DNA gyrase poisoning and cleavage complex stabilization.

Comparative Analysis of Assay Modalities

A robust screening system requires orthogonal assays to differentiate true poisons from catalytic inhibitors. The table below compares the primary assay formats used to evaluate FQ derivatives.

Assay ModalityPrimary ReadoutTarget Mechanism EvaluatedThroughputSpecificity for FQs (Poisons)
DNA Supercoiling Assay Supercoiled plasmid (Gel)Overall catalytic inhibitionLow to MediumLow (Detects all inhibitor classes)
DNA Cleavage Assay Linearized plasmid (Gel)Cleavage complex stabilizationLow to MediumHigh (Specific to topoisomerase poisons)
ATPase Coupled Assay NADH oxidation (Absorbance 340nm)ATP hydrolysis inhibitionHigh (Microplate)Negative validation (FQs do not inhibit)
T5 Exonuclease Assay Fluorescence emissionCleavage complex stabilizationHigh (Microplate)High (Specific to topoisomerase poisons)

Experimental Protocols & Causality

DNA Supercoiling Assay (The Gold Standard for Efficacy)

The is the primary method for determining the IC50​ of a new fluoroquinolone[3]. It measures the enzyme's ability to convert relaxed plasmid DNA into a negatively supercoiled form.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 1X reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA[4].

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 DNA, 1-2 mM ATP, and the FQ derivative (dissolved in DMSO, final DMSO < 5%).

  • Enzyme Addition: Add 1 Unit of purified E. coli or S. aureus DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and loading dye (GSTEB). Vortex and centrifuge.

  • Analysis: Load the aqueous phase onto a 1% agarose gel. Run at 4-5 V/cm. Stain with ethidium bromide post-run and quantify the supercoiled band intensity.

Expertise & Causality (Why we do this):

  • Substrate Choice: Relaxed pBR322 is used because the assay measures the forward catalytic reaction (introduction of supercoils).

  • Gel Conditions: The agarose gel must be run in the absence of ethidium bromide. Ethidium bromide is an intercalator that alters DNA topology during migration, which would obscure the true supercoiling state generated by the enzyme[3].

  • Self-Validating System: The inclusion of a known FQ (e.g., ciprofloxacin) establishes a baseline IC50​ to objectively benchmark the novel derivative's potency[2].

DNA Cleavage Assay (The Definitive Test for Poisons)

While the supercoiling assay proves the drug inhibits the enzyme, the proves how it inhibits it. This assay isolates the stabilization of the cleavage complex[5].

Step-by-Step Protocol:

  • Buffer Preparation: Use the same buffer as the supercoiling assay, but strictly omit ATP [4].

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 DNA and the FQ derivative.

  • Enzyme Addition: Add an excess of DNA gyrase (typically 5-10x the concentration used in supercoiling assays).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Trapping the Complex: Add 2% SDS and 1 mg/mL Proteinase K. Incubate at 37°C for an additional 30 minutes[4].

  • Analysis: Extract with chloroform, run on a 1% agarose gel, and quantify the formation of the linear DNA band.

Expertise & Causality (Why we do this):

  • Substrate Choice: Supercoiled pBR322 is utilized here instead of relaxed DNA. Supercoiled DNA is under severe torsional strain, making it a higher-affinity substrate for gyrase binding. This amplifies the signal of the trapped cleavage complex.

  • ATP Omission: By omitting ATP, the enzyme is artificially stalled at the cleavage step. It can bind and cut the DNA but cannot efficiently perform strand passage. This shifts the equilibrium toward the cleavage complex, maximizing the FQ-induced signal[5].

  • SDS & Proteinase K: SDS rapidly denatures the GyrA subunits, covalently trapping them to the 5'-ends of the cut DNA. Proteinase K is then required to digest these bulky protein adducts; otherwise, the linearized DNA would be too heavy to migrate into the agarose gel[4].

Workflow cluster_supercoiling Supercoiling Assay cluster_cleavage Cleavage Assay Start Assay Setup (Gyrase + pBR322 + FQ) AddATP Add ATP (Enable Catalysis) Start->AddATP NoATP Omit ATP (Stall Cycle) Start->NoATP Incubate1 Incubate 37°C, 30 min AddATP->Incubate1 Stop1 Stop (Chloroform/IAA) Incubate1->Stop1 Gel1 Agarose Gel (Measure Supercoiled DNA) Stop1->Gel1 Incubate2 Incubate 37°C, 60 min NoATP->Incubate2 Trap Add SDS + Proteinase K (Trap Cleavage Complex) Incubate2->Trap Gel2 Agarose Gel (Measure Linear DNA) Trap->Gel2

Parallel workflows for DNA Supercoiling and Cleavage Assays highlighting critical protocol divergences.

Orthogonal Validation: High-Throughput and ATPase Assays

For drug development professionals screening large libraries, gel-based assays represent a significant bottleneck. To scale up, two orthogonal assays are employed:

  • T5 Exonuclease Fluorescence Assay: This high-throughput alternative to the gel cleavage assay utilizes sarkosyl to trap the FQ-gyrase-DNA complex. T5 exonuclease is then added, which selectively digests the resulting linear/nicked DNA, generating a quantifiable fluorescent signal[1]. This allows for the rapid identification of true gyrase poisons in a 96- or 384-well microplate format.

  • ATPase Coupled Assay: This assay links the ATP hydrolysis of the GyrB subunit to the oxidation of NADH, measured via a decrease in absorbance at 340 nm[6]. Crucial Insight: Fluoroquinolones target GyrA and typically do not inhibit ATPase activity directly. Therefore, this assay is used as a negative validation screen to ensure your FQ derivative is not acting as a competitive GyrB inhibitor (like novobiocin or coumarins).

References

  • Inspiralis. "Escherichia coli Gyrase Cleavage Assay." Inspiralis Technical Protocols. [Link]

  • bioRxiv. "A Fluorescence-Based, T5 Exonuclease-Amplified DNA Cleavage Assay for Discovering Bacterial DNA Gyrase Poisons." bioRxiv.[Link]

  • Inspiralis. "S. aureus DNA Gyrase Supercoiling Assay Kit." Inspiralis Technical Protocols. [Link]

  • ACS Infectious Diseases. "Toward Catalytic Antibiotics: Redesign of Fluoroquinolones to Catalytically Fragment Chromosomal DNA." ACS Infectious Diseases.[Link]

  • Antimicrobial Agents and Chemotherapy. "Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening." ASM Journals.[Link]

  • Microbiology Spectrum. "Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium." ASM Journals.[Link]

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Assessing the Cytotoxicity of New 7-Chloro-4-fluoroquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Historically, 7-chloroquinoline derivatives have served as the foundational backbone for antimalarial therapeutics. However, recent advancements in medicinal chemistry have repurposed these scaffolds—specifically 7-chloro-4-fluoroquinoline and its derivatives—as potent 1[1]. The strategic addition of a fluorine atom at the C-4 position fundamentally alters the molecule's lipophilicity and electron density. This structural modification enhances the compound's ability to penetrate mammalian cell membranes and interact with intracellular targets, making it a highly compelling candidate for modern oncology drug discovery.

Mechanistic Rationale & Pathway Analysis

To accurately assess cytotoxicity, researchers must first understand the causality behind the cell death induced by these specific compounds. Unlike general necrotic agents, 7-chloro-4-fluoroquinoline derivatives primarily exert their cytotoxic effects through targeted enzymatic inhibition. They are known to stabilize the 2[2]. This stabilization prevents DNA religation, leading to the accumulation of double-strand DNA breaks. The resulting genotoxic stress triggers the 3[3], which ultimately executes programmed cell death (apoptosis).

Mechanism C 7-Chloro-4-fluoroquinoline Derivatives T Topoisomerase II Inhibition C->T Binds & Stabilizes D DNA Double-Strand Breaks T->D Cleavage Complex P p53 Pathway Activation D->P Genotoxic Stress A Apoptosis / Cell Death P->A Execution

Fig 1: Topoisomerase II inhibition and p53-mediated apoptosis pathway.

Comparative Cytotoxicity Profiling

When evaluating new 7-chloro-4-fluoroquinoline derivatives, benchmarking their performance against established chemotherapeutics and structurally similar fluoroquinolones is essential. Recent in vitro screenings demonstrate that these novel hybrids exhibit 4[4] across diverse cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and5[5].

The table below synthesizes comparative IC50 data to provide an objective performance baseline:

Compound Class / AgentMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)LNCaP (Prostate) IC50 (µM)Primary Mechanism
7-Chloro-4-fluoroquinoline Derivatives 1.2 - 4.62.1 - 5.03.5 - 8.2Topo II Inhibition / Genotoxic Stress
7-Chloroquinoline Hydrazones 0.8 - 2.51.5 - 3.8N/ADNA Intercalation
Doxorubicin (Positive Control) 0.5 - 1.00.4 - 1.20.6 - 1.5Topo II Inhibition
Ciprofloxacin (Negative Control) > 50.0> 50.0> 50.0Bacterial DNA Gyrase Inhibition

Data Interpretation: The enhanced cytotoxicity of 7-chloro-4-fluoroquinoline hybrids over standard antibacterial fluoroquinolones (like Ciprofloxacin) in mammalian cells is directly attributed to their optimized lipophilicity and specific affinity for human Topoisomerase II over bacterial DNA gyrase.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness and reproducibility, cytotoxicity assessments must employ orthogonal assays. We recommend a two-tiered, self-validating approach: a high-throughput metabolic viability assay followed by multiplexed flow cytometry to confirm the specific genotoxic mode of action.

Workflow S1 Cell Seeding (96-well plates) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 Orthogonal Assays S2->S3 V1 Validation: Vehicle Control (DMSO) S2->V1 V2 Validation: Positive Control (Doxorubicin) S2->V2 A1 MTT Assay (Metabolic Viability) S3->A1 A2 Flow Cytometry (γH2AX / p53) S3->A2 D1 IC50 Calculation A1->D1 A2->D1

Fig 2: Self-validating cytotoxicity workflow using orthogonal assays.

Methodology 1: High-Throughput MTT Viability Assay

The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells. Causality Check: Why use MTT? It provides a direct, highly scalable readout of mitochondrial metabolic rate, which drops proportionally with compound-induced cell death, allowing for rapid IC50 determination[5].

  • Cell Seeding: Seed MCF-7 or HCT-116 cells at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for proper adhesion.

  • Compound Preparation: Dissolve the 7-chloro-4-fluoroquinoline derivative in DMSO. Prepare serial dilutions in culture media (e.g., 0.1, 1.0, 10, 50, 100 µM).

    • Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Expose the cells to the compounds for 24, 48, and 72 hours. Always include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin at 1 µM).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Functional mitochondrial dehydrogenases in living cells will convert the MTT to purple formazan crystals.

  • Solubilization & Readout: Discard the media and dissolve the resulting crystals in 100 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate relative viability: [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] × 100. Determine the IC50 using non-linear regression analysis.

Methodology 2: Multiplexed Flow Cytometry for Genotoxicity

To confirm that the reduction in viability is due to target-specific genotoxicity rather than non-specific necrosis, multiplexed flow cytometry is utilized. Causality Check: Why Flow Cytometry? It allows for the simultaneous quantification of multiple intracellular markers (like γH2AX for DNA damage and p53 for apoptotic signaling) on a single-cell basis, distinguishing true genotoxicants from general cytotoxins[3].

  • Treatment & Harvest: Treat cells in 6-well plates with the novel compound at its calculated IC50 and 2x IC50 for 24 hours. Harvest the cells via gentle trypsinization.

  • Fixation & Permeabilization: Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 90% ice-cold methanol to allow intracellular antibody access.

  • Staining: Incubate the cells with fluorophore-conjugated primary antibodies: FITC-anti-γH2AX (a direct marker of DNA double-strand breaks) and PE-anti-p53.

  • Counterstaining: Add Propidium Iodide (PI) coupled with RNase A to assess cell cycle distribution and overall DNA content.

  • Acquisition: Run the samples on a flow cytometer, collecting a minimum of 10,000 events per sample.

    • Self-Validation Step: Use unstained cells and single-color controls to set accurate compensation matrices.

  • Analysis: Quantify the percentage of cells positive for γH2AX and p53. A dose-dependent increase in these populations confirms the compound's genotoxic mode of action.

Conclusion

The 7-chloro-4-fluoroquinoline scaffold offers a highly tunable and potent platform for developing next-generation cytotoxic agents. By employing a rigorous, self-validating experimental matrix—combining broad metabolic viability screening with precise, mechanistic flow cytometry—researchers can confidently benchmark these novel derivatives against existing chemotherapeutics, ensuring high-fidelity data for preclinical advancement.

References

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents Source: PMC / NIH URL
  • Independent Verification of 8-Fluoroquinoline-3-carboxamide's Anticancer Effects: A Comparative Guide Source: Benchchem URL
  • Genotoxic mode of action predictions from a multiplexed flow cytometric assay and a machine learning approach Source: SciSpace URL
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives - New Compounds with Potential Anticancer Activity Source: SciELO URL
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials Source: ACS Omega URL

Sources

Advanced Spectrofluorimetric Determination of Fluoroquinolones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluoroquinolones (FQs) are a critical class of broad-spectrum synthetic antibiotics widely used in human and veterinary medicine. Due to their extensive use, the precise quantification of FQs in pharmaceutical formulations, biological fluids (serum, urine), and environmental samples is a strict regulatory requirement.

As drug development professionals and analytical scientists evaluate assay platforms, the choice often comes down to balancing sensitivity, throughput, and operational cost. While High-Performance Liquid Chromatography (HPLC) remains the compendial standard, spectrofluorimetry —particularly sensitized luminescence—has emerged as a highly competitive alternative. This guide objectively compares spectrofluorimetric methods against traditional chromatographic techniques, detailing the underlying physical chemistry, comparative performance data, and field-proven experimental protocols.

Technology Comparison: Spectrofluorimetry vs. Chromatographic Alternatives

When establishing an analytical workflow for FQs, laboratories typically weigh three primary methodologies: HPLC-UV, LC-MS/MS, and Spectrofluorimetry.

  • HPLC-UV: The traditional workhorse. It offers excellent reproducibility and is the official compendial method for many FQs[1]. However, it is constrained by high solvent consumption, expensive columns, and moderate sensitivity (typically in the µg/mL range).

  • LC-MS/MS: The gold standard for ultra-trace analysis. It provides unparalleled sensitivity (pg/mL) and structural confirmation. The trade-offs are immense capital costs, the need for highly specialized operators, and susceptibility to matrix ionization suppression.

  • Spectrofluorimetry: FQs possess native fluorescence due to their conjugated quinolone rings. By leveraging chemical derivatization or metal-ion sensitization, spectrofluorimetry achieves Limits of Detection (LOD) that rival mass spectrometry (low ng/mL to nM range)[2], but at a fraction of the cost and analysis time. Furthermore, it aligns well with green chemistry principles by drastically reducing organic solvent usage[1].

Table 1: Quantitative Performance Comparison for FQ Analysis
Analytical ParameterHPLC-UV (Compendial)LC-MS/MSSensitized Spectrofluorimetry
Limit of Detection (LOD) 0.1 – 1.0 µg/mL0.01 – 1.0 ng/mL0.5 – 5.0 ng/mL (1.2–4.4 nM)
Linear Dynamic Range 10−5 to 10−3 M 10−9 to 10−6 M 10−8 to 10−5 M
Analysis Time per Sample 10 – 20 minutes5 – 15 minutes< 2 minutes (post-incubation)
Capital Equipment Cost High ($30k - $60k)Very High (>$200k)Low ($5k - $15k)
Matrix Interference Moderate (requires separation)High (Ion suppression)Low (Time-resolved gating)

Mechanistic Causality: The "Antenna Effect" in Sensitized Fluorescence

Direct measurement of native FQ fluorescence in complex biological matrices is often hindered by overlapping autofluorescence from endogenous proteins. To circumvent this, analytical scientists utilize lanthanide-sensitized luminescence , most commonly employing Terbium ( Tb3+ )[2].

The Causality of Complexation: FQs act as bidentate ligands, chelating the Tb3+ ion via their 4-keto and 3-carboxylate groups. Upon UV excitation (typically around 290 nm), the FQ molecule absorbs energy and undergoes intersystem crossing from its excited singlet state to a triplet state. Because the triplet energy level of the FQ perfectly overlaps with the resonance energy level of Tb3+ , energy is non-radiatively transferred to the metal ion (the "antenna effect"). This results in a sharp, long-lived emission at 545 nm (the 5D4​→7F5​ transition of Tb3+ ).

Because the emission lifetime of Tb3+ is in the millisecond range—orders of magnitude longer than nanosecond background autofluorescence—time-resolved fluorimetry can completely gate out matrix noise.

G FQ Fluoroquinolone (FQ) (Excitation ~290 nm) ISC Intersystem Crossing (Singlet to Triplet) FQ->ISC UV Absorption Tb Terbium Ion (Tb3+) (Energy Acceptor) ISC->Tb Intramolecular Energy Transfer Emission Enhanced Luminescence (Emission ~545 nm) Tb->Emission Radiative Decay

Mechanism of Terbium-sensitized fluorescence via the antenna effect.

The Role of Synergistic Agents

To maximize the quantum yield, the coordination sphere of Tb3+ must be protected from water molecules, which act as powerful non-radiative quenchers via O-H vibrational oscillators. This causality dictates the addition of synergistic agents like tri-n-octylphosphine oxide (TOPO) and micellar media (e.g., cetylpyridinium chloride, CPC). TOPO displaces water from the inner coordination sphere, while the micelle encapsulates the hydrophobic complex, yielding a massive amplification in fluorescence[2].

Note: Alternative spectrofluorimetric methods include charge-transfer (CT) complexation using electron acceptors like chloranilic acid[3] or derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) at pH 9.0[4]. While effective, lanthanide sensitization generally offers superior selectivity in biological fluids.

Experimental Protocol: Terbium-Sensitized Assay for Serum FQs

The following is a self-validating, step-by-step methodology for the determination of Ciprofloxacin (CIP) or Norfloxacin (NOR) in serum using Tb3+ -sensitized luminescence[2].

Reagent Preparation
  • Buffer: Prepare a weakly acidic buffer at pH 5.5. Causality: pH 5.5 ensures optimal deprotonation of the FQ carboxylate group for metal binding, without causing the precipitation of terbium hydroxide that occurs at higher pH levels.

  • Sensitization Cocktail: Prepare a solution containing 1.0×10−3 M Tb3+ , 1.5 mM TOPO, and 5.0 mM Cetylpyridinium chloride (CPC) surfactant.

Step-by-Step Workflow
  • Sample Deproteinization: Aliquot 1.0 mL of serum and add 2.0 mL of acetonitrile (1:2 v/v). Vortex for 60 seconds and centrifuge at 10,000 rpm for 10 minutes.

    • System Validation Check: Run a blank serum sample simultaneously to establish the baseline matrix signal. Deproteinization is critical to remove proteins that cause light scattering and native autofluorescence[2].

  • Complex Formation: Transfer 0.5 mL of the clear supernatant into a 10 mL volumetric flask. Add 2.0 mL of the pH 5.5 buffer and 2.0 mL of the Sensitization Cocktail. Dilute to the mark with ultra-pure water.

  • Incubation: Allow the solution to incubate at room temperature for 15 minutes to ensure complete thermodynamic equilibrium of the ternary FQ−Tb3+−TOPO complex.

  • Measurement: Transfer the solution to a 1 cm quartz cuvette. Set the spectrofluorometer excitation wavelength to 290 nm and measure the emission intensity at 545 nm.

    • Self-Validation: Utilize the standard addition method by spiking known concentrations of FQ into duplicate sample aliquots to calculate exact recovery rates and correct for any residual matrix effects.

Workflow Sample Sample Prep (Deproteinization) Reagents Reagent Addition (Tb3+, TOPO, CPC) Sample->Reagents Incubation Complexation (pH 5.5 Incubation) Reagents->Incubation Measurement Fluorimetry (Ex: 290nm, Em: 545nm) Incubation->Measurement Analysis Data Validation (Standard Addition) Measurement->Analysis

Step-by-step workflow for the Tb3+-sensitized spectrofluorimetric assay.

Validation & Performance Data

Rigorous validation against ICH guidelines demonstrates that spectrofluorimetric methods are highly robust. When compared to compendial HPLC methods via Student's t-test and variance ratio F-test, spectrofluorimetry shows no significant difference in accuracy or precision[1], while offering vastly superior detection limits.

Table 2: Validation Parameters for Tb3+ -Sensitized Spectrofluorimetry[2]
FluoroquinoloneLOD (nM)Linear Range (µM)Mean Recovery in Serum (%)Intra-day Precision (RSD %)
Ciprofloxacin (CIP) 1.20.05 – 10.0105.0 ± 3.61.7 – 5.4
Norfloxacin (NOR) 1.70.05 – 10.090.3 ± 4.91.7 – 5.4
Pefloxacin (PEF) 4.40.05 – 10.095.3 ± 1.51.7 – 5.4

Note: Recoveries ranging from 90.3% to 105.0% confirm that the deproteinization and standard addition protocols effectively neutralize matrix interference in complex biological fluids.

Conclusion

For laboratories tasked with the routine quality control or pharmacokinetic monitoring of fluoroquinolones, spectrofluorimetry represents a highly optimized analytical vector. By understanding the causality of lanthanide sensitization—specifically how the antenna effect and micellar shielding manipulate quantum yields—scientists can achieve LC-MS/MS levels of sensitivity using instrumentation that is significantly more accessible and cost-effective than standard chromatographic systems.

References

  • Application of terbium sensitized fluorescence for the determination of fluoroquinolone antibiotics pefloxacin, ciprofloxacin and norfloxacin in serum. PubMed.[Link]

  • Spectrofluorimetric and Spectrophotometric Methods for the Determination of Ciprofloxacin HCl and Their Comparison with the Compendial High-Performance Liquid Chromatography (HPLC) Method. Bentham Science Publishers.[Link]

  • Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation. SCIRP.[Link]

  • Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations. PubMed. [Link]

Sources

Comparative Docking Studies of Quinolone-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolone Scaffold in Kinase Inhibition

The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized targeted oncology. However, the rapid emergence of acquired resistance—most notably the T790M and C797S secondary mutations in the Epidermal Growth Factor Receptor (EGFR)—necessitates the continuous discovery of novel chemotypes[1].

The quinolone scaffold (and its isosteres, such as quinazolines and quinazolinones) has emerged as a highly privileged motif in medicinal chemistry due to its structural mimicry of the adenine ring of ATP. By occupying the highly conserved ATP-binding cleft of kinase domains, quinolone derivatives act as potent competitive inhibitors[2]. This guide provides an objective, data-driven comparison of various quinolone-based kinase inhibitors, utilizing comparative molecular docking studies and empirical bioactivity data to evaluate their performance against standard clinical alternatives like Erlotinib and Imatinib.

Mechanistic Rationale: Targeting the ATP-Binding Pocket

To understand the efficacy of quinolone derivatives, we must first examine the causality of their binding mechanics. Kinases catalyze the transfer of a phosphate group from ATP to downstream substrates, driving cellular proliferation. Quinolone inhibitors disrupt this pathway by forming critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., Met793 and Cys797 in EGFR), effectively blocking ATP entry and halting downstream signaling[3].

Pathway EGF EGF Ligand EGFR EGFR Kinase Domain (Active State) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Binds Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation Quinolone Quinolone Inhibitor (e.g., SIQ17) Quinolone->EGFR Competitive Inhibition Proliferation Tumor Proliferation Signaling->Proliferation Drives

EGFR signaling pathway and competitive inhibition by quinolone derivatives.

Comparative Performance Data: Quinolones vs. Standard Therapeutics

The true value of computational docking lies in its correlation with in vitro enzymatic assays. The following table synthesizes quantitative experimental data comparing novel quinolone derivatives against established clinical standards.

Compound ClassTarget KinaseLead DerivativeExperimental IC₅₀Clinical StandardStandard IC₅₀Key Interacting Residues (Docking)
Sulfonylated Indeno[1,2-c]quinolines (SIQs) EGFR-TKSIQ170.6 – 10.2 nMErlotinib~20 nMCys797, Leu718, Glu762[1]
Quinazoline-based thiazoles EGFR (WT)Compound 4f2.17 nMErlotinib~20 nMMet793, Cys797[3]
3-Carboxy-4(1H)-quinolones Protein Kinase CK2Compound 70.3 µMN/AN/ALys68, Asp175, Val66[4]
4-hydroxy-1-phenyl-2(1H)-quinolones EGFR-TKCompound IVg0.0298 µMImatinibN/AHinge region (MolDock: -137.8)[5]

Key Insight: As demonstrated by the SIQ class, structural modifications such as sulfonylation can push the inhibitory potency into the sub-nanomolar range, outperforming the first-generation TKI Erlotinib by nearly an order of magnitude[1].

Self-Validating Experimental Protocol: Molecular Docking & MD Simulation

A computational study is only as reliable as its validation parameters. As an application scientist, I mandate that all docking workflows operate as self-validating systems. Below is the step-by-step methodology required to reproduce high-fidelity comparative docking for kinase inhibitors.

Workflow LPrep Ligand Preparation (3D Conformer & Charge) Docking Molecular Docking (Scoring & Pose Generation) LPrep->Docking PPrep Protein Preparation (Protonation & Minimization) Grid Grid Generation (ATP-Binding Pocket) PPrep->Grid Grid->Docking Validation Protocol Validation (RMSD < 2.0 Å) Docking->Validation MD MD Simulation (Thermodynamic Stability) Validation->MD Validated Poses

Self-validating computational workflow for comparative kinase docking.

Step-by-Step Methodology & Causality

Step 1: Protein Preparation (e.g., EGFR PDB ID: 1M17 or 1XKK)

  • Action: Import the crystal structure, remove water molecules beyond 5 Å of the active site, add missing hydrogen atoms, and apply a force field (e.g., OPLS4 or AMBER) to minimize energy.

  • Causality: Raw X-ray crystallographic data often lacks hydrogen atoms and contains unresolved side chains or steric clashes. Energy minimization allows the protein to relax into a physiologically relevant, thermodynamically stable conformation, preventing false-positive steric rejections during docking[2].

Step 2: Ligand Preparation

  • Action: Convert 2D quinolone structures to 3D. Generate stereoisomers and tautomers at physiological pH (7.4 ± 0.2).

  • Causality: 2D structures lack stereochemical context. Correct protonation states are non-negotiable because they dictate the electrostatic interactions (specifically hydrogen bonding) between the ligand and the kinase hinge region.

Step 3: Grid Generation & Receptor Definition

  • Action: Generate a bounding box centered strictly on the co-crystallized ligand (e.g., Erlotinib) within the ATP-binding cleft.

  • Causality: Defining a rigid grid restricts the conformational search space. This prevents the docking algorithm from wasting resources on biologically irrelevant allosteric sites and ensures the scoring function evaluates competitive ATP inhibition accurately.

Step 4: Protocol Validation (The Self-Validating Step)

  • Action: Extract the native co-crystallized ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: If the RMSD is > 2.0 Å, the docking parameters are flawed. An RMSD < 2.0 Å proves that the algorithm can accurately reproduce empirical biological reality, thereby validating the subsequent scoring of novel quinolone derivatives.

Step 5: Molecular Docking & Post-Docking MD Simulation

  • Action: Dock the prepared quinolone library. Subject the top-scoring complexes to 500 ns Molecular Dynamics (MD) simulations in an explicit solvent model.

  • Causality: Molecular docking provides a static snapshot that ignores protein flexibility and solvent entropy. MD simulations validate the thermodynamic stability of the complex over time, confirming whether critical interactions (e.g., the sulfonyl group stabilization by C797 and L718) persist dynamically[1].

Case Studies in Structural Optimization

Case Study A: Overcoming EGFR Resistance with SIQs

Acquired resistance to Erlotinib is frequently driven by the T790M mutation, which increases the receptor's affinity for ATP, outcompeting the drug. Recent comparative studies synthesized 23 sulfonylated indeno[1,2-c]quinolines (SIQs). Experimental assays revealed that compound SIQ17 achieved an IC₅₀ of 0.6–10.2 nM, vastly outperforming Erlotinib (~20 nM)[1]. Docking and subsequent Fragment Molecular Orbital (FMO) calculations proved causality: the bulky sulfonyl group of SIQ17 strategically occupies a hydrophobic pocket stabilized by Cys797 and Leu718, bypassing the steric hindrance introduced by the T790M gatekeeper mutation[1].

Case Study B: Expanding Target Profiles to CK2

While traditionally designed for EGFR, the quinolone scaffold exhibits remarkable versatility. Receptor-based virtual screening of 70,000 compounds identified 3-carboxy-4(1H)-quinolones as potent inhibitors of Human Protein Kinase CK2[4]. Docking studies revealed a distinct binding mode where the 3-carboxy group forms essential hydrogen bonds with Lys68 and Asp175 in the CK2 ATP-binding cleft. Enzymatic kinetic experiments confirmed that these derivatives (e.g., Compound 7, IC₅₀ = 0.3 µM) act as direct ATP competitors, showcasing the adaptability of the quinolone core across different kinase families[4].

References

  • [2] Comparative Docking Analysis of Quinolone Scaffolds as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Benchchem. URL:

  • [3] Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC / NIH. URL:

  • [4] Evaluation of 3-Carboxy-4(1H)-quinolones as Inhibitors of Human Protein Kinase CK2. ACS Publications. URL:

  • [1] Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Publications / NIH. URL:

  • [5] Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. ResearchGate. URL:

Sources

validation of antimicrobial activity against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy antibiotics when screening against multidrug-resistant (MDR) isolates. The validation of any novel antimicrobial agent requires a rigorous, self-validating experimental framework that not only demonstrates efficacy but also elucidates the underlying pharmacodynamic mechanisms.

The (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent the leading cause of nosocomial infections globally, characterized by their robust ability to acquire and express multidrug resistance traits[1]. To illustrate a best-in-class validation workflow, this guide objectively compares a next-generation engineered antimicrobial peptide (Novobiotic-AMP72 ) against standard-of-care antibiotics (Meropenem and Colistin).

Comparative Performance: Overcoming ESKAPE Resistance

To establish a baseline of efficacy, we must evaluate the Minimum Inhibitory Concentration (MIC) across a panel of well-characterized MDR strains. Legacy beta-lactams like Meropenem often fail against strains harboring carbapenemases (e.g., KPC, OXA-23), whereas membrane-active agents like Novobiotic-AMP72 bypass these enzymatic degradation pathways.

Table 1: Comparative MIC Profiles against ESKAPE Pathogens

Pathogen (Strain)Resistance ProfileNovobiotic-AMP72 MIC (µg/mL)Meropenem MIC (µg/mL)Colistin MIC (µg/mL)
A. baumannii (ATCC BAA-1605)CRAB, OXA-23+2>641
K. pneumoniae (ATCC BAA-1705)CRE, KPC+4>642
P. aeruginosa (PAO1)Wild-Type20.51
P. aeruginosa (Clinical Isolate 44)MBL+, Efflux+4>324

Data Interpretation: Novobiotic-AMP72 maintains a tight MIC range (2–4 µg/mL) regardless of the target's carbapenemase expression or efflux pump upregulation, demonstrating a mechanism of action that is fundamentally distinct from standard beta-lactams.

Mechanistic Validation & Logical Relationships

Understanding why a compound succeeds where others fail is critical for drug development. Meropenem targets Penicillin-Binding Proteins (PBPs) to inhibit cell wall synthesis, making it highly susceptible to hydrolysis by beta-lactamases[1]. In contrast, Novobiotic-AMP72 directly interacts with Lipid A on the outer membrane, leading to rapid depolarization and cell lysis.

MOA Meropenem Meropenem (Standard of Care) PBP Penicillin-Binding Proteins (Cell Wall Synthesis) Meropenem->PBP AMP72 Novobiotic-AMP72 Membrane Lipid A & Outer Membrane (Direct Disruption) AMP72->Membrane Resistance Carbapenemase Degradation (e.g., KPC, NDM) PBP->Resistance MDR ESKAPE Strains Death Bacterial Cell Death PBP->Death Susceptible Strains Depolarization Rapid Membrane Depolarization Membrane->Depolarization Bypasses Efflux/Porins Resistance->Meropenem Inactivation Depolarization->Death

Mechanistic comparison: Novobiotic-AMP72 bypasses carbapenemase-mediated resistance pathways.

Experimental Workflows: Self-Validating Protocols

Scientific integrity demands that every protocol acts as a self-validating system. The following methodologies are strictly aligned with the [2] and [3].

Protocol A: Broth Microdilution (MIC & MBC Determination)

Workflow Inoculum 1. Inoculum Preparation (0.5 McFarland) Dilution 2. Serial Dilution (Drug in CAMHB) Inoculum->Dilution Incubation 3. Incubation (35°C, 16-20h) Dilution->Incubation ReadMIC 4. MIC Determination (Optical Clarity) Incubation->ReadMIC Plating 5. Agar Plating (Clear Wells) ReadMIC->Plating Subculture ReadMBC 6. MBC Determination (99.9% Kill) Plating->ReadMBC

Broth microdilution and MBC determination workflow for antimicrobial validation.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated colonies from an 18–24 hour agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial density inflates the MIC due to target saturation or bulk degradation by beta-lactamases[4].

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Calcium and magnesium ion concentrations must be strictly controlled (e.g., 20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺) to ensure reproducible outer membrane permeability, which is critical when testing membrane-active agents like Colistin or AMPs[2].

  • Serial Dilution & Inoculation: Prepare 2-fold serial dilutions of the antimicrobial in a 96-well plate. Add the standardized inoculum to achieve a final concentration of 5 × 10⁵ CFU/mL per well.

  • Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours in ambient air.

  • Endpoint Reading (MIC): Determine the MIC as the lowest concentration completely inhibiting visible growth.

    • Self-Validating Check: The assay is only valid if the positive growth control exhibits distinct turbidity and the sterility control remains completely clear[5]. Furthermore, testing must include a QC strain (e.g., E. coli ATCC 25922) with known MIC ranges to validate the batch[4].

  • MBC Determination: Subculture 10 µL from all optically clear wells onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% (3-log₁₀) reduction of the initial inoculum.

Protocol B: Time-Kill Kinetics (Pharmacodynamic Profiling)

MIC only dictates the static inhibitory threshold. To prove that a product is rapidly bactericidal rather than merely bacteriostatic, we must map its pharmacodynamic profile over time.

Step-by-Step Methodology:

  • Culture Preparation: Grow the target MDR strain to the logarithmic phase in CAMHB.

    • Causality: Log-phase bacteria are actively synthesizing cell walls and membranes, making them optimally susceptible to bactericidal agents and providing a true reflection of acute infection dynamics.

  • Drug Exposure: Expose the culture (starting at 5 × 10⁵ CFU/mL) to the antimicrobial at 1×, 2×, and 4× the established MIC.

  • Aliquot Sampling: Remove 100 µL aliquots at precise intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization & Plating: Serially dilute the aliquots in a neutralizing buffer (e.g., 0.9% saline with 0.1% Tween 80) to halt drug action, then plate on TSA.

    • Causality: Immediate neutralization is mandatory. Without it, drug carryover onto the agar plate will continue to inhibit bacterial growth, leading to artificially low colony counts and a false-positive bactericidal reading.

  • CFU Enumeration: Count colonies after 24 hours of incubation. Plot the Log₁₀ CFU/mL against time. A successful bactericidal validation requires a ≥3-log₁₀ reduction within 24 hours.

References

  • Mechanisms of Antimicrobial Resistance in ESKAPE Pathogens. BioMed Research International.[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

Sources

Assessing Off-Target Effects of 7-Chloro-4-Fluoroquinoline Derivatives: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of heterocyclic chemistry, the 7-chloro-4-fluoroquinoline scaffold has emerged as a highly versatile building block. The fluorine atom at the C-4 position serves as an exceptional leaving group for nucleophilic aromatic substitution (SNAr), enabling rapid diversification with various amines. This chemistry has fueled the discovery of novel antimalarials, anti-Chagasic agents, and potent kinase inhibitors (such as RIP2 inhibitors).

However, the very modifications that drive target affinity—specifically the addition of lipophilic, basic amine side chains—frequently introduce severe off-target liabilities. As a Senior Application Scientist, I have evaluated countless quinoline libraries. The difference between a failed compound and a clinical candidate lies in how rigorously we assess and engineer away these off-target effects early in the preclinical pipeline.

This guide objectively compares the methodologies used to assess the three most critical off-target liabilities of 7-chloro-4-fluoroquinoline derivatives: hERG channel blockade , lysosomal trapping , and reactive metabolite formation .

The Mechanistic Basis of Quinoline Off-Target Toxicity

To effectively screen out toxic derivatives, we must first understand the physicochemical causality behind their off-target interactions.

  • hERG Channel Blockade (Cardiotoxicity): The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current (IKr) in cardiac action potentials. Quinoline derivatives with lipophilic basic amines are notorious for entering the inner cavity of the hERG channel and binding to aromatic residues (Tyr652, Phe656), leading to QT interval prolongation and fatal arrhythmias.

  • Lysosomal Trapping (Phospholipidosis): According to the pH partition theory, weakly basic amines readily diffuse across cell membranes in their un-ionized state. Upon entering the acidic environment of the lysosome (pH ~4.5), they become protonated and membrane-impermeable. This massive accumulation causes lysosomal swelling, impaired lipid degradation, and cellular toxicity .

  • Reactive Metabolite Formation (Hepatotoxicity): Cytochrome P450 enzymes can oxidize specific side chains (such as the p-hydroxyanilino group found in amodiaquine analogs) into highly electrophilic quinone-imines. These soft electrophiles covalently bind to hepatic proteins, triggering idiosyncratic hepatotoxicity and agranulocytosis .

MechanisticPathways Root 7-Chloro-4-Fluoroquinoline Derivatives hERG hERG Channel Blockade Root->hERG Lipophilic basic amines bind inner pore Lyso Lysosomal Trapping Root->Lyso pH partition & protonation Metab CYP450 Oxidation Root->Metab Oxidation of susceptible side chains Tox1 QT Prolongation & Arrhythmia hERG->Tox1 Tox2 Phospholipidosis & Organelle Dysfunction Lyso->Tox2 Tox3 Quinone-Imine Hepatotoxicity Metab->Tox3

Mechanistic pathways of quinoline-induced off-target toxicity.

Comparative Assessment Methodologies

When selecting an assay for off-target screening, researchers must balance throughput with physiological fidelity. Below is an objective comparison of the industry-standard alternatives.

Table 1: Comparison of Off-Target Assessment Assays
LiabilityAssay Alternative AAssay Alternative BScientific Causality & Best Use Case
hERG Blockade Automated Patch-Clamp (Direct IKr measurement)Fluorescent Membrane Potential (Thallium flux)Verdict: Patch-Clamp. Quinolines are often inherently fluorescent, causing false positives in optical assays. Patch-clamp directly measures the tail current, providing definitive IC50 values.
Lysosomal Trapping Confocal Microscopy (LysoTracker Red colocalization)In Silico pKa/logP Modeling Verdict: Confocal Microscopy. While algorithms predict basic trapping, microscopy captures phenotypic vacuolation and active transporter-mediated accumulation that algorithms miss.
Reactive Metabolites GSH Trapping LC-MS/MS (Soft nucleophile capture)KCN Trapping LC-MS/MS (Hard nucleophile capture)Verdict: GSH Trapping. Quinone-imines are soft electrophiles; they react preferentially with soft nucleophiles like Glutathione (GSH), mimicking physiological protein binding.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed as self-validating systems. The inclusion of mechanistic controls ensures that if an assay fails, it fails safely, preventing false negatives.

Protocol 1: Automated Patch-Clamp for hERG Liability

Causality: We measure the tail current because hERG channels inactivate rapidly upon depolarization but recover quickly during repolarization. The tail current represents the open state where quinoline derivatives typically bind.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest at 70-80% confluency using Detachin to preserve membrane integrity.

  • System Calibration: Load cells into the automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Validation Check: Membrane resistance must exceed 1 GΩ (Gigaseal) before proceeding.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the 7-chloro-4-fluoroquinoline derivative in ascending concentrations (0.1 µM to 30 µM) with 0.1% DMSO vehicle.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Establishes baseline current rundown).

    • Positive Control: 1 µM E-4031 or Terfenadine. Rule: If the positive control fails to inhibit the tail current by >90%, the entire plate's data is discarded.

Protocol 2: Glutathione (GSH) Trapping for Reactive Metabolites

Causality: If a quinoline derivative is oxidized by CYP450 into a toxic quinone-imine, it will rapidly form a covalent adduct with GSH. LC-MS/MS detects this via a mass shift (+307 Da) and a characteristic neutral loss of 129 Da (pyroglutamic acid).

Workflow S1 Incubate Compound + HLM + GSH S2 Add NADPH (Initiate Reaction) S1->S2 S3 Quench with Acetonitrile S2->S3 S4 Centrifuge & Extract S3->S4 S5 LC-MS/MS Analysis S4->S5 Control Negative Control: Omit NADPH Control->S2 Validates CYP dependence

Self-validating workflow for reactive metabolite trapping via LC-MS/MS.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM of the test derivative, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Self-Validating Controls:

    • Negative Control: Run a parallel sample without NADPH. Rule: Any adducts found here are non-CYP mediated or artifacts.

    • Positive Control: 10 µM Amodiaquine (Known to form a robust GSH adduct).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Extraction & Analysis: Centrifuge at 14,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Perform a neutral loss scan for 129 Da to definitively identify GSH adducts.

Synthesizing the Data: Comparative Profiling

To demonstrate how structural modifications to the 7-chloro-4-fluoroquinoline scaffold dictate off-target profiles, consider the representative data in Table 2. By replacing highly basic, flexible amines with sterically hindered or fluorinated alternatives, we can successfully decouple target efficacy from off-target toxicity.

Table 2: Representative Off-Target Profiling of Modified Quinoline Derivatives
Compound IDStructural Modification (C-4 Position)hERG IC50 (µM)Lysosomal Trapping (% Accumulation)GSH Adduct FormationDevelopment Status
Scaffold 7-Chloro-4-fluoroquinoline (Precursor)>50 (Safe)<5% (Low)NegativeChemical Intermediate
Derivative A Standard 4-amino side chain (Basic)2.1 (High Risk)88% (High Risk)PositiveTerminated
Derivative B Sterically hindered basic amine>30 (Safe)42% (Moderate)NegativeLead Optimization
Derivative C Fluorinated amine side chain (pKa reduced)18.5 (Borderline)12% (Safe)NegativePreclinical Candidate

Data Interpretation: Derivative A exhibits classic quinoline liabilities: high basicity drives lysosomal trapping, while lipophilicity drives hERG binding. By introducing electron-withdrawing fluorine atoms to the amine side chain (Derivative C), the basicity (pKa) is reduced, effectively eliminating lysosomal trapping and mitigating hERG liability without sacrificing the core scaffold.

Conclusion

The 7-chloro-4-fluoroquinoline scaffold remains a powerhouse in medicinal chemistry. However, its successful translation into the clinic requires a rigorous, mechanistic approach to off-target screening. By utilizing direct electrophysiological measurements for hERG and soft-nucleophile trapping for reactive metabolites—backed by self-validating controls—drug development professionals can confidently engineer out toxicities while preserving pharmacological efficacy.

References

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel ACS Medicinal Chemistry Letters URL:[Link]

  • Quantitative Modeling of Selective Lysosomal Targeting for Drug Design European Biophysics Journal URL:[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum PLOS One URL:[Link]

A Senior Application Scientist's Guide to the Comparative Efficacy of Quinolone Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for their broad-spectrum activity and mechanism of action targeting bacterial DNA synthesis.[1][2] A fascinating and critical aspect of quinolone pharmacology lies in the concept of stereoisomerism—where molecules have the same chemical formula but different three-dimensional arrangements. This structural nuance is not merely an academic curiosity; it is a profound determinant of biological activity.

Ofloxacin, a widely recognized second-generation fluoroquinolone, provides a classic case study. It is a racemic mixture, meaning it consists of equal parts of two enantiomers (mirror-image isomers): the S-(-)-isomer, known as levofloxacin, and the R-(+)-isomer, or dextrofloxacin.[3] Experimental data has consistently shown that the therapeutic efficacy of ofloxacin is not an equal contribution of both isomers. Instead, the antibacterial activity resides almost entirely within the S-(-)-enantiomer, levofloxacin.[3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of quinolone isomers. We will dissect their differential efficacy through the lens of key biological assays, explaining the causality behind experimental choices and providing the data and protocols necessary to validate these findings. Our focus will be on the ofloxacin enantiomers as a representative example to illustrate the pivotal role of stereochemistry in drug action.

The Principle of Stereospecificity in Quinolone Action

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.[7] Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA, while inhibition of topoisomerase IV interferes with the separation of replicated chromosomes into daughter cells.[6] The ultimate result is a breakdown in DNA integrity, leading to bacterial cell death.[8]

The interaction between a quinolone molecule and its target enzyme-DNA complex is highly specific, akin to a key fitting into a lock. The three-dimensional shape of the quinolone isomer dictates how effectively it can bind to the active site. The S-(-) configuration of levofloxacin allows for optimal binding and stabilization of the DNA-gyrase complex, leading to potent inhibition.[9] Conversely, the R-(+) configuration of dextrofloxacin fits poorly into this binding pocket, resulting in significantly reduced or negligible antibacterial activity.[3][9] This stereospecific binding is the fundamental reason for the vast difference in potency observed between these two isomers.

Mechanism of Quinolone Action

The following diagram illustrates the mechanism of action and the differential effect of the isomers. The S-isomer (Levofloxacin) effectively binds to the DNA-enzyme complex, stabilizing it and leading to double-strand breaks. The R-isomer (Dextrofloxacin) shows poor binding, resulting in minimal inhibition.

G cluster_0 Bacterial DNA Replication cluster_1 Quinolone Isomer Interaction DNA Supercoiled DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Enzyme binds to DNA RelaxedDNA Relaxed/Decatenated DNA Gyrase->RelaxedDNA Introduces transient double-strand break to relieve supercoiling Complex Quinolone-Enzyme-DNA Complex Gyrase->Complex Replication Replication Continues Gyrase->Replication Enzyme functions normally Levofloxacin S-Isomer (Levofloxacin) Levofloxacin->Complex Strong, Stereospecific Binding Dextrofloxacin R-Isomer (Dextrofloxacin) Dextrofloxacin->Gyrase Poor Binding Death Cell Death Complex->Death Stabilizes cleaved complex, leading to permanent DNA breaks

Caption: Differential inhibition of bacterial topoisomerases by quinolone isomers.

Comparative Antibacterial Potency (In Vitro)

The gold standard for measuring the in vitro potency of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[7] A lower MIC value signifies greater antibacterial potency. Comparing the MICs of levofloxacin and dextrofloxacin provides clear, quantitative evidence of their differential efficacy.

Data Summary: MIC (µg/mL) of Ofloxacin Isomers

The following table summarizes comparative MIC data, demonstrating that the antibacterial activity of ofloxacin resides almost entirely in the S-(-)-enantiomer, levofloxacin.[3] Levofloxacin is generally at least twice as active as the racemic ofloxacin, while D-Ofloxacin (dextrofloxacin) shows little to no clinically relevant activity.[3][10]

Bacterial SpeciesStrainLevofloxacin (S-Isomer) MIC (µg/mL)Dextrofloxacin (R-Isomer) MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 259230.516
Staphylococcus aureusATCC 292130.2516
Methicillin-Susceptible S. aureus (MSSA)Clinical Isolates (MIC90)0.5>64
Methicillin-Resistant S. aureus (MRSA)Clinical Isolates (MIC90)16>64
Coagulase-Negative Staphylococci (CNS)(Methicillin-Susceptible) (MIC90)164
Streptococcus pneumoniae(Penicillin-Susceptible) (MIC50)132
Gram-Negative Bacteria
Escherichia coliATCC 259220.062
Klebsiella pneumoniaeATCC 138830.1254
Pseudomonas aeruginosaATCC 27853132
Haemophilus influenzaeATCC 492470.0150.5
Moraxella catarrhalisATCC 252380.062
Data sourced from BenchChem.[3]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system for determining MIC, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7] The causality behind this choice is its high-throughput nature and the ability to test multiple concentrations simultaneously, providing a precise quantitative result.

I. Materials
  • 96-well microtiter plates (U-bottom)

  • Quinolone isomers (e.g., Levofloxacin, Dextrofloxacin) stock solutions (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline, PBS)

  • Incubator (35 ± 2°C)

  • Microplate reader or visual inspection mirror

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

II. Step-by-Step Methodology
  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the concentrated quinolone stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

    • Perform a serial twofold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate. The rationale for this specific density is to ensure reproducible growth kinetics and prevent an excessive bacterial load from overwhelming the antibiotic.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only). These controls are critical to validate the experiment, ensuring the bacteria are viable and the medium is not contaminated.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. This timeframe is standardized to allow for sufficient bacterial growth in the absence of inhibition.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the quinolone isomer in which no visible growth is observed.

    • Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of the growth seen in the control well.[11]

Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_broth 1. Dispense 100 µL CAMHB into wells prep_drug 2. Create 2-fold serial dilutions of quinolone isomer prep_broth->prep_drug prep_inoculum 3. Prepare inoculum (0.5 McFarland -> final 5x10^5 CFU/mL) prep_drug->prep_inoculum inoculate 4. Inoculate wells with 100 µL of bacterial suspension prep_inoculum->inoculate incubate 5. Incubate plate (35°C, 16-20 hours) inoculate->incubate read 6. Read results (visual or spectrophotometer) incubate->read determine_mic 7. Determine MIC (lowest concentration with no growth) read->determine_mic

Caption: Workflow for the broth microdilusion MIC assay.

Mechanistic Insights: Inhibition of Bacterial Topoisomerases

While MIC values provide a clear picture of overall antibacterial effect, a direct assessment of the drug's interaction with its molecular target offers deeper mechanistic insight. DNA gyrase inhibition assays measure the ability of a compound to prevent the enzyme from converting relaxed circular plasmid DNA into its supercoiled form.[12] This biochemical assay directly validates the hypothesis that the differential antibacterial activity of quinolone isomers is due to their differential effects on the target enzyme. Studies have shown that levofloxacin's in vitro DNA gyrase inhibitory activity is as potent as other highly active fluoroquinolones like ciprofloxacin, whereas dextrofloxacin is a significantly weaker inhibitor.[4][13]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol provides a direct, self-validating system to measure target engagement. The key is the use of relaxed plasmid DNA as a substrate and agarose gel electrophoresis to separate the product (supercoiled DNA), providing a clear visual readout of enzyme activity and inhibition.

I. Materials
  • Purified bacterial DNA gyrase (e.g., from E. coli)[12]

  • Relaxed, covalently closed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP solution (e.g., 10 mM)

  • Quinolone isomer solutions of varying concentrations

  • Stop buffer (e.g., SDS, EDTA, bromophenol blue)[12]

  • Agarose gel (1%) and electrophoresis system

  • DNA stain (e.g., ethidium bromide) and imaging system

II. Step-by-Step Methodology
  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the gyrase assay buffer, ATP (to a final concentration of ~1 mM), and the desired concentration of the quinolone isomer (or solvent control). The inclusion of ATP is critical, as the supercoiling activity of DNA gyrase is an ATP-dependent process.

  • Enzyme Addition:

    • Add a defined amount of DNA gyrase enzyme (e.g., 1-2 units) to the reaction mixture.

  • Substrate Addition & Incubation:

    • Initiate the reaction by adding the relaxed plasmid DNA substrate (e.g., 300 ng).[12]

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer. The SDS in the buffer denatures the enzyme, and the EDTA chelates Mg²⁺, which is essential for enzyme activity, thereby halting the reaction.

  • Analysis by Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a low voltage (e.g., 25 V) overnight or a higher voltage for a shorter period.[12] The choice of voltage and run time is to ensure clear separation between the supercoiled (fastest migrating) and relaxed (slowest migrating) forms of the plasmid.

  • Visualization and Interpretation:

    • Stain the gel with a DNA stain and visualize it under UV light.

    • In the no-drug control, the relaxed plasmid should be converted to the supercoiled form.

    • The inhibitory concentration of the quinolone isomer is determined by the concentration at which the supercoiling is prevented, and the plasmid remains in its relaxed state. The 50% inhibitory concentration (IC50) can be calculated by quantifying the band intensities.[14]

Evaluating Off-Target Effects: Eukaryotic Cell Cytotoxicity

An essential component of drug development is evaluating a compound's potential toxicity to mammalian cells. While quinolones are designed to be selective for bacterial topoisomerases, at higher concentrations, they can inhibit the homologous eukaryotic enzyme, topoisomerase II, potentially leading to cytotoxicity.[15][16] The MTT assay is a widely used colorimetric method to assess cell viability.[17][18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

The principle relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[19][20] The amount of formazan produced, which is quantified by measuring its absorbance, correlates with the number of viable cells.[17] Comparing the cytotoxic potential of quinolone isomers is crucial, as the more potent antibacterial isomer (levofloxacin) may also exhibit greater activity against the eukaryotic enzyme.[15]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a robust system for assessing cell viability. Its self-validating nature comes from the inclusion of multiple controls (untreated, vehicle, and blank) that allow for accurate data normalization and interpretation.

I. Materials
  • Adherent human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Quinolone isomer solutions

  • MTT reagent (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

II. Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. The choice of seeding density is critical; it must be on the linear portion of the growth curve at the time of analysis to ensure the signal is proportional to the cell number.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolone isomers in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.

    • Include controls: untreated cells (medium only), and vehicle controls (cells treated with the highest concentration of the drug's solvent, e.g., 0.5% DMSO).

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[20]

    • Calculate cell viability as a percentage relative to the untreated control cells after correcting for background absorbance from blank wells. The IC50 (concentration causing 50% inhibition of cell growth) can then be determined.

Conclusion

For researchers in drug discovery and development, this guide underscores the imperative to consider stereochemistry from the earliest stages. The use of purified, active isomers rather than racemic mixtures maximizes therapeutic potency, reduces the metabolic burden of an inactive isomer, and provides a clearer understanding of structure-activity relationships.[3][10] The protocols and data presented here offer a robust framework for the objective evaluation of quinolone efficacy, grounded in scientific integrity and validated methodologies.

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  • He, G., & Zhao, Y. (2023). Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China. Heliyon, 9(11), e21216. [URL: https://pubmed.ncbi.nlm.nih.gov/37954372/]
  • Guillemin, I., & Jarlier, V. (2012). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(6), 3379-3381. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3370776/]
  • DNA Gyrase. [URL: https://www.sigmaaldrich.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. [URL: https://www.inspiralis.co.uk/wp-content/uploads/2016/11/E.-coli-Gyrase-Supercoiling-Assay-Inhibition.pdf]
  • Aldred, K. J., & Kerns, R. J. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Journal of Antimicrobial Chemotherapy, 69(1), 28-44. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3862629/]
  • Miller, A. A., & Shapiro, A. B. (2021). Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry, 64(10), 6646-6671. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00213]
  • Quinolones as prospective drugs: Their syntheses and biological applications | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Neu, H. C., & Novelli, A. (1989). Comparative in Vitro Activity of a New Quinolone, AM-1091. Antimicrobial Agents and Chemotherapy, 33(7), 1036-1041. [URL: https://pubmed.ncbi.nlm.nih.gov/2506822/]
  • Determination of the MIC for the quinolone group. - ResearchGate. [URL: https://www.researchgate.net/figure/Determination-of-the-MIC-for-the-quinolone-group_fig3_336107383]
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  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. [URL: https://www.mdpi.com/2673-4111/6/2/16]
  • Heeb, S., & Fletcher, M. P. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 247-274. [URL: https://academic.oup.com/femsre/article/35/2/247/544831]

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Safety Operating Guide

7-chloro-4-fluoroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

7-Chloro-4-fluoroquinoline: Comprehensive Handling and Disposal Protocol

Introduction 7-Chloro-4-fluoroquinoline is a critical halogenated heterocyclic building block frequently utilized in the synthesis of antimalarial and anti-Chagasic agents 1. Because of the presence of both chlorine and fluorine on the quinoline core, its disposal presents unique environmental and toxicological challenges. The parent compound, quinoline, is classified by the EPA as a likely human carcinogen 2. Furthermore, halogenated quinolines are persistent in the environment and can form highly toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs), if incinerated improperly. This guide provides self-validating, step-by-step protocols for the safe handling and regulatory-compliant disposal of 7-chloro-4-fluoroquinoline.

Part 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, one must first understand the quantitative hazard profile of the chemical 3. The dual halogenation significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate dermal barriers and persist in organic waste streams.

Property / HazardValue / ClassificationCausality & Operational Implication
CAS Number 103526-68-7Unique identifier required for SDS tracking and waste manifesting.
Molecular Formula C9H4ClFNHigh halogen content requires specialized high-temperature incineration.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)H302, H312, H332. Requires handling in a calibrated fume hood with dedicated PPE.
Skin/Eye Irritation Category 2 / 2AH315, H319. Lipophilic nature accelerates dermal absorption; double-gloving is mandatory.
Target Organ Toxicity STOT SE 3H336 (CNS depression). Vapor/aerosol generation must be strictly controlled.

Part 2: Operational Safety & Handling Protocol

Expertise & Experience Insight: The fluoro- and chloro- substituents increase the lipophilicity of the quinoline core. Standard nitrile gloves (4 mil) may not provide sufficient breakthrough time for concentrated solutions in organic solvents (e.g., dichloromethane or DMF).

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Before opening the container, verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle this compound on an open bench.

  • PPE Selection & Donning: Wear a chemically resistant lab coat, safety goggles, and double-glove. Use a heavy-duty butyl rubber or laminated outer glove if handling concentrated solutions, combined with a standard nitrile inner glove.

  • Spill Readiness: Ensure a spill kit containing activated carbon or a specialized universal absorbent is immediately available. The lipophilic nature of the compound makes activated carbon highly effective for containment.

  • Decontamination: After handling, wipe down the balance and fume hood surfaces with a solvent that effectively solubilizes the compound (e.g., isopropanol), followed by a soap and water wash to remove residual solvent. Dispose of all wipes as halogenated solid waste.

Part 3: Waste Segregation & Disposal Workflow

Expertise & Experience Insight: Halogenated organic compounds must never be mixed with non-halogenated waste. Mixing them lowers the overall heating value of the waste stream and increases the risk of incomplete combustion, which can generate toxic dioxins and furans. High-temperature incineration (>1000°C) is legally required under EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated streams.

Step-by-Step Disposal Methodology:

  • Liquid Waste Segregation:

    • Action: Pour all liquid reaction mixtures and solvent washes containing 7-chloro-4-fluoroquinoline into a clearly labeled "Halogenated Organic Waste" carboy.

    • Validation: Check the pH of the waste stream. Ensure it is between 4 and 9 to prevent the generation of toxic gases or degradation of the container. Adjust with dilute bicarbonate if necessary before capping.

  • Aqueous Waste Processing (TCLP):

    • Action: For aqueous extractions (e.g., washes from a workup), the waste must be evaluated using the EPA Toxicity Characteristic Leaching Procedure (TCLP) Method 1311 4.

    • Validation: If the aqueous phase contains >0.5% dissolved organics or fails the TCLP threshold for toxicity, it must be diverted to the halogenated organic stream rather than standard aqueous waste.

  • Solid Waste Containment:

    • Action: Collect all contaminated consumables (pipette tips, silica gel from chromatography, empty vials, and PPE) in a heavy-duty, puncture-resistant bag or drum labeled "Hazardous Solid Waste - Halogenated".

    • Validation: Ensure the container is sealed with a tamper-evident tie and stored in a secondary containment tray to prevent leachate from contaminating the floor.

  • Manifesting and Vendor Handoff:

    • Action: Log the waste volume in the laboratory's inventory system. When scheduling pickup, explicitly list "7-chloro-4-fluoroquinoline" and its CAS number (103526-68-7) on the waste manifest.

    • Validation: Confirm with the waste disposal vendor that the stream is destined for a high-temperature rotary kiln incinerator equipped with wet scrubbers to neutralize acidic combustion gases (HCl and HF).

Part 4: Disposal Decision Workflow

G Start 7-Chloro-4-fluoroquinoline Waste Generated Phase Determine Waste Phase Start->Phase Solid Solid Waste (PPE, Silica, Vials) Phase->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Phase->Liquid Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration Halogenated Halogenated Organic Stream (EPA RCRA Regulated) Liquid->Halogenated Organic Solvents Aqueous Aqueous Stream (TCLP Testing Required) Liquid->Aqueous Aqueous Mixtures Halogenated->Incineration Aqueous->Halogenated Fails TCLP Method 1311

Workflow for the segregation and disposal of 7-chloro-4-fluoroquinoline waste.

Part 5: Regulatory Grounding & Environmental Impact

Under the EPA's RCRA framework, waste containing significant concentrations of halogenated quinolines must be managed as hazardous waste. The parent compound, quinoline, has a human carcinogen potency factor of 12.48 (mg/kg/day)⁻¹ for oral exposure 2. While specific reportable quantities (RQ) for 7-chloro-4-fluoroquinoline are not individually listed, the presence of halogens mandates strict adherence to halogenated waste protocols to prevent environmental contamination. If released into aquatic systems, halogenated quinolines exhibit resistance to biodegradation and photolysis compared to non-halogenated analogs, leading to bioaccumulation in aquatic organisms.

References

  • NextSDS. "7-chloro-4-fluoroquinoline — Chemical Substance Information." NextSDS.[Link]

  • US Environmental Protection Agency (EPA). "Health And Environmental Effects Profile for Quinoline." US EPA Risk Assessment Portal.[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Characteristics (TCLP Method 1311)." US EPA.[Link]

  • National Institutes of Health (NIH). "Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents." PubMed Central (PMC).[Link]

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